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4-Chloro-2,6-bis(hydroxymethyl)phenol

Cat. No.: B101995
CAS No.: 17026-49-2
M. Wt: 188.61 g/mol
InChI Key: OGMITUYZIACKHB-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS 17026-49-2) is a chlorinated phenolic compound of significant interest in advanced polymer and materials science. With the molecular formula C₈H₉ClO₃ and a molecular weight of 188.61 g/mol , it is characterized by a central phenol ring functionalized with a chlorine atom at the para-position and two hydroxymethyl (–CH₂OH) groups at the ortho-positions . This specific arrangement of reactive sites makes it a versatile and valuable bifunctional intermediate for synthetic chemistry. The primary research application of this compound is as a specialized monomer in the synthesis of high-performance polymers. It serves as a key precursor for phenolic resins and the development of benzoxazines, a class of polymers known for their excellent thermal stability, mechanical properties, and low water absorption . The presence of the chlorine atom in the structure is particularly significant, as it is known to impart flame-retardant characteristics to the resulting polymeric materials . Halogenated compounds like this one can interfere with radical chain reactions during combustion, thereby reducing the material's flammability. Beyond its use in polymers, this compound also finds utility as an intermediate in the synthesis of macrocyclic compounds, corrosion inhibitors, and precursors for complex frameworks like Metal-Organic Frameworks (MOFs) . Researchers value this compound for its two highly reactive hydroxymethyl groups, which readily undergo condensation reactions, enabling the formation of cross-linked, three-dimensional networks that are essential for creating robust materials . It is typically synthesized via the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde . As a standard handling precaution, this product is labeled with safety codes S26, S37, and S39, indicating that appropriate measures such as wearing eye protection and suitable gloves should be taken. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9ClO3 B101995 4-Chloro-2,6-bis(hydroxymethyl)phenol CAS No. 17026-49-2

Properties

IUPAC Name

4-chloro-2,6-bis(hydroxymethyl)phenol
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InChI

InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGMITUYZIACKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
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DSSTOX Substance ID

DTXSID2066149
Record name 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-
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Molecular Weight

188.61 g/mol
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CAS No.

17026-49-2
Record name 4-Chloro-2,6-bis(hydroxymethyl)phenol
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Record name 4-CHLORO-2,6-BIS(HYDROXYMETHYL)PHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 4-Chloro-2,6-bis(hydroxymethyl)phenol, consolidating available data on its chemical identity, physical and chemical characteristics, synthesis, and spectral analysis. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a substituted phenol of interest as a monomer in the synthesis of polymers and materials.[1][2] Its structure features a chlorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1][2] This arrangement of functional groups makes it a versatile intermediate for creating materials with specific properties.[1][2]

Table 1: Chemical Identifiers and Computed Physical Properties

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 17026-49-2[2][3]
Molecular Formula C₈H₉ClO₃[3]
Molecular Weight 188.61 g/mol [2][3]
InChI Key OGMITUYZIACKHB-UHFFFAOYSA-N[2][3]
Canonical SMILES C1=C(C=C(C(=C1CO)O)CO)Cl[3]
Monoisotopic Mass 188.0240218 Da[3]
Topological Polar Surface Area 60.7 Ų[3]
Complexity 128[3]

Synthesis

The most common method for synthesizing this compound is through the alkaline-catalyzed hydroxymethylation of 4-chlorophenol using formaldehyde.[1][2] The hydroxyl group of the phenol is a strongly activating, ortho, para-directing substituent, guiding the hydroxymethyl groups to the ortho positions.[1]

Logical Workflow for Synthesis

G A Start with 4-Chlorophenol B Dissolve in aqueous alkaline solution (e.g., NaOH) A->B C Add Formaldehyde (formalin solution) B->C D Heat the reaction mixture (e.g., under reflux) C->D E Neutralize the reaction mixture D->E F Isolate the product (e.g., by crystallization) E->F G Purify the product F->G H This compound G->H

General synthesis workflow for this compound.

Experimental Protocol: Alkaline-Catalyzed Hydroxymethylation of 4-Chlorophenol

While a detailed, validated experimental protocol with specific quantities and reaction conditions is not available in the public domain, a general procedure can be outlined based on common practices for similar reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol in an aqueous solution of a base such as sodium hydroxide.

  • Addition of Formaldehyde: To this solution, add a molar excess of formaldehyde, typically as a 37-41% aqueous solution (formalin).

  • Reaction: Heat the mixture under reflux for a sufficient period to allow for the di-substitution to occur. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid. The crude product may precipitate from the solution.

  • Isolation and Purification: Isolate the solid product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system.

Spectral Data

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.[2]

3.1. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The expected molecular weight is approximately 188.61 g/mol .[2] Mass spectrometry data has been reported to show a molecular ion peak at an m/z of 188, which is consistent with the parent molecule.[2]

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺189.03130
[M+Na]⁺211.01324
[M-H]⁻187.01674

Note: Detailed experimental mass spectra and fragmentation patterns are not available in the reviewed literature.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

Detailed experimental ¹H and ¹³C NMR spectra with peak assignments for this compound are not available in the reviewed literature.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

Specific experimental IR spectral data with peak assignments for this compound are not available in the reviewed literature.

Biological Activity

There is currently no direct information available in the reviewed literature regarding the biological activities or signaling pathways associated with this compound. Research on a similar compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, as part of a platinum(II) complex, has shown antimicrobial and cytotoxic activities. However, these findings cannot be directly extrapolated to this compound itself.

Experimental Workflow for Biological Activity Screening

G A Compound Preparation and Solubilization B In vitro Assays (e.g., cytotoxicity, antimicrobial) A->B C Dose-Response Studies B->C G Data Analysis and Interpretation B->G D Mechanism of Action Studies (if activity is observed) C->D E Target Identification D->E D->G F In vivo Studies (if warranted) E->F F->G

A general workflow for screening the biological activity of a compound.

Conclusion

This compound is a molecule with potential applications in materials science. While its basic chemical identity is well-established, there is a notable lack of publicly available, detailed experimental data regarding its physical properties, comprehensive spectral analysis, and biological activity. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a starting point for researchers and developers, highlighting both what is known and where further investigation is needed.

References

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol (CAS: 17026-49-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenolic compound with the CAS number 17026-49-2. Its unique structure, featuring a chlorinated aromatic ring with two hydroxymethyl groups ortho to the phenolic hydroxyl group, makes it a versatile molecule in various chemical applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its role as a monomer in polymer chemistry and as a precursor in organic synthesis. While specific biological activity data for this compound is limited, this guide also explores the known effects of related chlorophenolic compounds to provide a basis for potential toxicological and pharmacological considerations.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₉ClO₃[2]
Molecular Weight 188.61 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms 2,6-Dimethylol-4-chlorophenol, o,o-Dimethylol-p-chlorophenol[2]
CAS Number 17026-49-2[1][2]
Boiling Point (predicted) 345.4 ± 11.0 °C at 760 mmHg
Density (predicted) 1.5 ± 0.1 g/cm³
XLogP (predicted) 1.0[3]
Spectral Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key FT-IR absorption bands provide evidence for the presence of the characteristic functional groups.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200–3500 (Broad)O-H StretchPhenolic and alcoholic -OH
~1260C-O StretchPhenolic C-O

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for this compound is not readily available in public databases, the expected signals can be predicted based on its structure.

  • ¹H NMR: Aromatic protons would appear in the aromatic region, with the methylene protons of the hydroxymethyl groups and the hydroxyl protons also giving characteristic signals.

  • ¹³C NMR: Signals corresponding to the aromatic carbons (both substituted and unsubstituted) and the methylene carbons of the hydroxymethyl groups would be expected.

Synthesis and Reactions

Synthesis of this compound

The most common method for synthesizing this compound is the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde.[1] The reaction mechanism is an electrophilic aromatic substitution, where the hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho positions.

G 4-Chlorophenol 4-Chlorophenol Reaction_Vessel Reaction 4-Chlorophenol->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Base_Catalyst Base (e.g., NaOH) Base_Catalyst->Reaction_Vessel Product This compound Reaction_Vessel->Product

Synthetic pathway for this compound.

Experimental Protocol (Adapted from a similar synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol):

  • Reactant Preparation: In a reaction vessel, dissolve 1 mole of 4-chlorophenol in an aqueous solution containing a molar excess of a base, such as sodium hydroxide.

  • Addition of Formaldehyde: To this solution, add at least 2 molar equivalents of formaldehyde (typically as a 37% aqueous solution, formalin).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between room temperature and gentle heating, for a period ranging from several hours to a few days to ensure complete di-substitution.[4]

  • Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., acetic acid) to precipitate the product.

  • Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent to yield this compound.

Key Reactions

Oxidation to 2,6-Diformyl-4-chlorophenol: this compound can be oxidized to the corresponding dialdehyde, 2,6-diformyl-4-chlorophenol, using oxidizing agents like activated manganese(IV) dioxide. This dialdehyde is a valuable precursor for the synthesis of Schiff bases, macrocycles, and metal-ligand complexes.[5]

G Start This compound Reaction Oxidation Start->Reaction Oxidizing_Agent Oxidizing Agent (e.g., MnO2) Oxidizing_Agent->Reaction Product 2,6-Diformyl-4-chlorophenol Reaction->Product G Chlorophenol Chlorophenol Derivative Cell_Membrane Cell Membrane Disruption Chlorophenol->Cell_Membrane Protein_Interaction Interaction with Cellular Proteins Chlorophenol->Protein_Interaction Apoptosis Apoptosis Cell_Membrane->Apoptosis Necrosis Necrosis Cell_Membrane->Necrosis Protein_Interaction->Apoptosis Protein_Interaction->Necrosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

References

A Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a halogenated phenolic compound with significant potential in materials science and as a synthetic intermediate. The document details its molecular structure, physicochemical properties, and established synthetic routes. Furthermore, it explores its chemical reactivity and applications, including its role as a monomer in specialized polymers and as a precursor in coordination chemistry. While direct biological data on this specific molecule is limited, this guide also discusses the documented bioactivity of structurally analogous compounds, highlighting its potential as a scaffold in drug discovery and development. Detailed experimental protocols, quantitative data tables, and process diagrams are provided to support researchers, scientists, and professionals in the field.

Introduction

Hydroxymethylated phenols are a class of organic compounds characterized by a phenol ring substituted with one or more hydroxymethyl (–CH₂OH) groups. These functional groups impart high reactivity, making them crucial intermediates in the production of phenolic resins, the first commercially produced synthetic polymers.[1] The synthesis of these compounds typically involves the reaction of a phenol with formaldehyde under acidic or basic conditions.[1]

This compound is a distinct member of this class, featuring a chlorine atom at the para-position and two hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1] This specific arrangement of functional groups makes it a versatile building block for creating materials with tailored properties and a valuable precursor for a variety of fine chemicals.[1] Its applications range from serving as a monomer for flame-retardant polymers to being a ligand in coordination chemistry. This guide serves as a technical resource, consolidating the available scientific information on its synthesis, characterization, and applications.

Molecular Structure and Physicochemical Properties

The structural identity and fundamental properties of this compound are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[2]
CAS Number 17026-49-2[2]
Molecular Formula C₈H₉ClO₃[2][3]
Canonical SMILES C1=C(C=C(C(=C1CO)O)CO)Cl[2][3]
InChI InChI=1S/C8H9ClO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-2,10-12H,3-4H2[2][3]
Synonyms 2,6-Dimethylol-4-chlorophenol, o,o-Dimethylol-p-chlorophenol, 2,6-bis(hydroxymethyl)-4-chlorophenol[2]
Physicochemical Data
PropertyValue
Molecular Weight 188.61 g/mol [1][2]
Monoisotopic Mass 188.02402 Da[2][3]
Physical Form Solid
Predicted XLogP3 1.0[3]
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

Synthesis and Purification

The primary route for synthesizing this compound is the base-catalyzed hydroxymethylation of 4-chlorophenol.

Synthetic Pathway

The most common synthesis involves the reaction of 4-chlorophenol with an excess of formaldehyde in the presence of a base catalyst, such as sodium hydroxide (NaOH).[1] The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of formaldehyde, leading to the addition of hydroxymethyl groups, preferentially at the ortho positions, which are activated by the hydroxyl group.[1] An alternative, multi-step approach involves the initial synthesis of 2,6-bis(hydroxymethyl)phenol, followed by a regioselective chlorination at the para position.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product pCP 4-Chlorophenol Reaction Base-Catalyzed Reaction (NaOH, RT) pCP->Reaction FA Formaldehyde (aq) FA->Reaction Neutralize Neutralization (e.g., Acetic Acid) Reaction->Neutralize Reaction Mixture Purify Purification (Recrystallization) Neutralize->Purify Crude Product Product 4-Chloro-2,6-bis (hydroxymethyl)phenol Purify->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydroxymethylation

This protocol is adapted from general procedures for the synthesis of related hydroxymethylated phenols.[1][4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorophenol (1.0 eq) in water.

  • Addition of Base: Slowly add a solution of sodium hydroxide (approx. 1.0-1.2 eq) to the flask while stirring. Continue stirring until all the 4-chlorophenol has dissolved, forming sodium 4-chlorophenoxide.

  • Addition of Formaldehyde: To the resulting solution, add an aqueous solution of formaldehyde (37-41%, approx. 2.5-3.0 eq).

  • Reaction: Stir the mixture at room temperature (20-25°C) for an extended period (e.g., 72-96 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath and carefully neutralize it to a pH of ~6-7 by the dropwise addition of a weak acid, such as acetic acid. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.[1]

Summary of Spectroscopic Data
TechniqueExpected Features
¹H NMR - Aromatic protons (2H, singlet or two closely spaced doublets).- Hydroxymethyl protons (-CH₂OH, 4H, singlet or doublet).- Phenolic hydroxyl proton (-OH, 1H, broad singlet).- Alcoholic hydroxyl protons (-OH, 2H, broad singlet or triplet).
¹³C NMR - Aromatic carbons (~6 signals, in the range of 110-160 ppm).- Hydroxymethyl carbon (-CH₂OH, ~1 signal, in the range of 55-65 ppm).
IR Spectroscopy - Broad O-H stretching band (phenolic & alcoholic) around 3200-3600 cm⁻¹.- Aromatic C-H stretching just above 3000 cm⁻¹.- Aliphatic C-H stretching from CH₂ groups just below 3000 cm⁻¹.- Aromatic C=C stretching bands around 1450-1600 cm⁻¹.- C-O stretching bands around 1000-1250 cm⁻¹.- C-Cl stretching band in the fingerprint region.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z ≈ 188, corresponding to the molecular weight.[1] The isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in ~3:1 ratio) should be observable.

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound makes it a versatile intermediate for various applications.

  • Monomer in Polymerization: The two reactive hydroxymethyl groups allow it to act as a bifunctional monomer or a cross-linking agent in the synthesis of specialized phenolic resins. The presence of the chlorine atom can impart desirable properties such as flame retardancy or modified chemical resistance to the final polymer.[1]

  • Precursor to Dialdehydes: The hydroxymethyl groups can be oxidized to formyl groups to yield 4-chloro-2,6-diformylphenol.[5] This dialdehyde is a valuable precursor for synthesizing more complex molecules like Schiff bases, macrocycles, and metal-ligand complexes used in catalysis and materials science.[1]

  • Chelating Agent in Coordination Chemistry: The phenolic hydroxyl group and the two adjacent hydroxymethyl groups create an effective binding site for metal ions.[1] This arrangement allows for the formation of stable chelate rings, making the compound a useful ligand in coordination chemistry research.[1]

Applications_Workflow cluster_start Starting Material cluster_paths Synthetic Pathways cluster_products Final Products / Applications Start 4-Chloro-2,6-bis (hydroxymethyl)phenol Oxidation Oxidation Start->Oxidation Polymerization Polymerization / Cross-Linking Start->Polymerization Chelation Metal Ion Coordination Start->Chelation Dialdehyde 4-Chloro-2,6-diformylphenol (Precursor for Schiff Bases, Macrocycles) Oxidation->Dialdehyde Resins Specialized Phenolic Resins (e.g., Flame Retardant) Polymerization->Resins Complexes Metal-Ligand Complexes Chelation->Complexes

Caption: Key applications of this compound as a chemical intermediate.

Potential in Drug Discovery and Development

While there is limited published research on the direct biological activity of this compound, the broader class of substituted phenols is of significant interest in medicinal chemistry. Structurally similar compounds have demonstrated notable bio-activity, suggesting that this molecule could serve as a valuable scaffold for developing novel therapeutic agents.

For instance, a platinum(II) complex involving the analogous compound 4-Bromo-2,6-bis-hydroxymethyl-phenol has been shown to exhibit antimicrobial and cytotoxic properties, indicating potential as an anticancer agent. Similarly, 4-Methyl-2,6-bis(1-phenylethyl)phenol , another related structure, demonstrated strong anti-proliferative and pro-apoptotic activities in various cancer cell lines.[6] The mechanism of this related compound was found to involve the activation of caspases-9 and -3, a decrease in the anti-apoptotic protein Bcl-2, and the inhibition of the Src/STAT3 survival signaling pathway.[6]

This evidence suggests that this compound could be a promising starting point for the synthesis of new chemical entities with potential therapeutic value.

Hypothetical_Signaling_Pathway cluster_drug Therapeutic Agent cluster_pathways Cellular Pathways cluster_survival Survival Signaling cluster_apoptosis Apoptotic Cascade Drug Analogous Phenolic Compound (e.g., KTH-13-Me) Src Src Drug->Src inhibits STAT3 STAT3 Drug->STAT3 inhibits Bcl2 Bcl-2 (Anti-Apoptotic) Drug->Bcl2 inhibits Casp9 Caspase-9 Drug->Casp9 activates Src->STAT3 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by structurally related phenolic compounds.[6]

Conclusion

This compound is a multifunctional chemical compound with a well-defined structure and accessible synthetic routes. Its primary value lies in its utility as a monomer for creating specialized polymers and as a versatile intermediate for synthesizing complex organic molecules such as dialdehydes and ligands for metal complexes. While its own biological profile remains to be fully explored, the demonstrated activity of structurally similar compounds points towards a promising future for its derivatives in the field of drug discovery. This guide provides the foundational knowledge for researchers to harness the potential of this valuable chemical building block.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol from p-Chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a valuable intermediate in various chemical syntheses, including the development of novel therapeutic agents. This document details the primary synthetic route from p-chlorophenol, an alternative pathway, and includes detailed experimental protocols, quantitative data, and characterization methods.

Introduction

This compound is a substituted phenolic compound with a chlorine atom at the para position and two hydroxymethyl groups at the ortho positions relative to the hydroxyl group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the preparation of specialized polymers and as a precursor for more complex molecules in medicinal chemistry. The primary and most direct route to this compound is the base-catalyzed bis-hydroxymethylation of p-chlorophenol.

Primary Synthetic Route: Alkaline-Catalyzed Hydroxymethylation of p-Chlorophenol

The most common and direct method for the synthesis of this compound is the reaction of p-chlorophenol with formaldehyde in the presence of an alkaline catalyst, such as sodium hydroxide.[1] The reaction proceeds via electrophilic aromatic substitution, where the highly activated phenoxide ion attacks formaldehyde. The strong activating and ortho,para-directing effect of the hydroxyl group, even with the deactivating nature of the chlorine atom, directs the hydroxymethyl groups to the two available ortho positions.

Reaction_Pathway cluster_reactants Reactants p_chlorophenol p-Chlorophenol product This compound p_chlorophenol->product Hydroxymethylation formaldehyde Formaldehyde (x2) formaldehyde->product naoh NaOH naoh->product Catalyst

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

Materials:

  • p-Chlorophenol

  • Formaldehyde solution (formalin, 37-40 wt% in water)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Acetic acid (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a reaction flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.

  • Add p-chlorophenol to the alkaline solution and stir until completely dissolved.

  • To this solution, add the formaldehyde solution.

  • The reaction mixture is then stirred at a controlled temperature for a specified duration. Based on analogous syntheses, this could range from room temperature (25°C) for an extended period (e.g., 96 hours) to a more elevated temperature (e.g., 50°C) for a shorter duration (e.g., 48 hours).[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with acetic acid or adjust the pH to approximately 3 with hydrochloric acid.

  • The product may precipitate out of the solution or form an oily layer.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Quantitative Data for Analogous Syntheses

The following table summarizes the quantitative data from the synthesis of a similar compound, 2,6-bis(hydroxymethyl)-4-methylphenol, which can serve as a reference for the synthesis of the title compound.[2]

ParameterValue
Starting Phenolo-Cresol (108 g)
Formalin (38 wt%)215 g
Sodium Hydroxide50 g
Water200 g
Reaction Temperature25°C
Reaction Time96 hours
Product2,6-bis(hydroxymethyl)-4-methylphenol (126 g)
Yield75 mol%

Alternative Synthetic Route: Chlorination of 2,6-bis(hydroxymethyl)phenol

An alternative, multi-step approach involves the initial synthesis of the non-chlorinated precursor, 2,6-bis(hydroxymethyl)phenol, followed by a regioselective chlorination step.[3] This method offers a different strategic pathway to the target molecule.

Alternative_Pathway cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Chlorination phenol Phenol intermediate 2,6-bis(hydroxymethyl)phenol phenol->intermediate formaldehyde Formaldehyde (x2) formaldehyde->intermediate base Base Catalyst base->intermediate product This compound intermediate->product Regioselective Chlorination chlorinating_agent Chlorinating Agent chlorinating_agent->product

Caption: Alternative two-step synthesis of this compound.

Experimental Protocol for Chlorination

The chlorination of phenols can be achieved using various reagents and conditions. A general procedure involves dissolving the phenolic compound in a suitable solvent and treating it with a chlorinating agent.

Materials:

  • 2,6-bis(hydroxymethyl)phenol

  • Chlorinating agent (e.g., gaseous chlorine, sulfuryl chloride)

  • Solvent (e.g., tetrachloroethylene, chloroform)

  • Catalyst (optional, e.g., an amine)

General Procedure:

  • Dissolve 2,6-bis(hydroxymethyl)phenol in an appropriate solvent in a reaction vessel.

  • Introduce the chlorinating agent, potentially in the presence of a catalyst, while maintaining a controlled temperature. The reaction conditions, including temperature and reaction time, will depend on the specific chlorinating agent used.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is worked up to remove the solvent, excess chlorinating agent, and any by-products.

  • The crude product is then purified, for example, by recrystallization or column chromatography.

Characterization of this compound

Accurate characterization of the synthesized product is crucial to confirm its identity and purity. The following table summarizes key analytical data for this compound.

PropertyValue
Molecular Formula C₈H₉ClO₃
Molecular Weight 188.61 g/mol
Appearance White solid (typical)
CAS Number 17026-49-2
Spectroscopic Data

¹H NMR (DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5s4H-CH₂OH
~6.8-7.1m2HAromatic CH
~5.2t2H-CH₂OH
~9.5s1HPhenolic OH

Note: The chemical shifts for the hydroxyl protons are variable and can exchange with water in the solvent.

Mass Spectrometry (MS):

The mass spectrum of this compound shows a molecular ion peak consistent with its molecular weight.

m/zInterpretation
188/190[M]⁺ isotopic pattern characteristic of a monochlorinated compound

Experimental Workflow Overview

The following diagram illustrates the general workflow for the primary synthesis and purification of this compound.

Experimental_Workflow start Start dissolution Dissolve p-chlorophenol and NaOH in water start->dissolution addition Add formaldehyde solution dissolution->addition reaction Heat and stir (e.g., 50°C, 48h) addition->reaction neutralization Cool and neutralize (e.g., with HCl) reaction->neutralization extraction Extract with organic solvent neutralization->extraction drying Dry organic phase (e.g., with Na₂SO₄) extraction->drying evaporation Evaporate solvent drying->evaporation purification Purify by recrystallization evaporation->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined the primary synthetic route for this compound from p-chlorophenol via alkaline-catalyzed hydroxymethylation. An alternative two-step synthesis involving the chlorination of a dihydroxymethylated intermediate has also been presented. While a specific, detailed protocol for the primary route is not widely published, an adapted procedure based on a close structural analog provides a solid foundation for laboratory synthesis. The provided quantitative data, experimental workflows, and characterization information are intended to support researchers and scientists in the successful synthesis and application of this versatile chemical intermediate. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in Phenol Hydroxymethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution reaction for the hydroxymethylation of phenol, a fundamental process in organic synthesis and polymer chemistry. This document details the underlying mechanisms, experimental protocols, and quantitative data to support research and development in related fields.

Introduction

The hydroxymethylation of phenol is a classic example of an electrophilic aromatic substitution reaction where one or more hydrogen atoms on the aromatic ring of phenol are replaced by a hydroxymethyl group (-CH₂OH). This reaction, most commonly achieved using formaldehyde as the electrophile, is of significant industrial importance, primarily as the initial step in the production of phenol-formaldehyde resins (Bakelite). The reaction typically yields a mixture of ortho- and para-hydroxymethylphenol, with the potential for di- and tri-substitution depending on the reaction conditions.[1] Understanding and controlling the regioselectivity of this reaction is crucial for the synthesis of specific phenolic derivatives used in pharmaceuticals and other fine chemicals.

The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack.[2] The reaction can be catalyzed by either acids or bases, with base catalysis, known as the Lederer-Manasse reaction, being the more common approach.[3]

Reaction Mechanisms

The mechanism of phenol hydroxymethylation is dependent on the catalytic conditions (acidic or basic).

Base-Catalyzed Hydroxymethylation (Lederer-Manasse Reaction)

In the presence of a base, phenol is deprotonated to form the highly nucleophilic phenoxide ion. The negative charge is delocalized across the aromatic ring, increasing the electron density at the ortho and para positions.[4] The phenoxide ion then attacks the electrophilic carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the hydroxymethylphenol. The base-catalyzed mechanism is generally preferred for the synthesis of hydroxymethylphenols.

Below is a DOT language script illustrating the base-catalyzed reaction pathway.

G cluster_0 Step 1: Formation of Phenoxide Ion cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (OH⁻) Water H₂O Phenoxide->Water + Phenoxide2 Phenoxide Ion Intermediate Alkoxide Intermediate Phenoxide2->Intermediate Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Intermediate2 Alkoxide Intermediate Product Hydroxymethylphenol (ortho or para) Intermediate2->Product Protonation Water2 H₂O Base2 Base (OH⁻) Product->Base2 +

Caption: Base-catalyzed hydroxymethylation of phenol.

Acid-Catalyzed Hydroxymethylation

Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation. This carbocation is then attacked by the electron-rich phenol ring. Deprotonation of the intermediate restores the aromaticity of the ring, yielding the hydroxymethylphenol.

Below is a DOT language script illustrating the acid-catalyzed reaction pathway.

G cluster_0 Step 1: Protonation of Formaldehyde cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Formaldehyde Formaldehyde (CH₂O) Carbocation Protonated Formaldehyde (Carbocation) Formaldehyde->Carbocation Protonation Acid Acid (H⁺) Carbocation2 Protonated Formaldehyde Phenol Phenol Intermediate Resonance-Stabilized Intermediate Phenol->Intermediate Electrophilic Attack Intermediate2 Intermediate Product Hydroxymethylphenol (ortho or para) Intermediate2->Product Deprotonation Acid2 Acid (H⁺) Product->Acid2 +

Caption: Acid-catalyzed hydroxymethylation of phenol.

Experimental Protocols

The following are generalized experimental protocols for the base-catalyzed and acid-catalyzed hydroxymethylation of phenol.

Base-Catalyzed Synthesis of Hydroxymethylphenols (Lederer-Manasse Reaction)

This protocol is adapted from various literature sources describing the base-catalyzed reaction.[1][5]

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide. The molar ratio of NaOH to phenol can be varied to control the reaction rate.

  • Add a 37% aqueous solution of formaldehyde to the flask. The molar ratio of formaldehyde to phenol will influence the degree of substitution. For monosubstitution, a 1:1 ratio is a common starting point.

  • Heat the reaction mixture to a desired temperature (typically between 40-70°C) and stir for a specified time (ranging from 1 to 6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 7.

  • Extract the product mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The resulting mixture of ortho- and para-hydroxymethylphenol can be purified by column chromatography or recrystallization.

General Experimental Workflow

The following diagram outlines a general workflow for a phenol hydroxymethylation experiment followed by product analysis.

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification and Analysis A Combine Phenol, Formaldehyde, and Catalyst in a Flask B Heat and Stir for a Specified Time A->B C Cool and Neutralize the Reaction Mixture B->C D Solvent Extraction C->D E Wash and Dry the Organic Layer D->E F Solvent Evaporation E->F G Column Chromatography or Recrystallization F->G H Spectroscopic Analysis (NMR, IR, MS) G->H I Characterized Product H->I

Caption: General experimental workflow for phenol hydroxymethylation.

Quantitative Data

The yield and regioselectivity of phenol hydroxymethylation are highly dependent on the reaction conditions.

Influence of pH on Ortho/Para Ratio

The pH of the reaction medium significantly affects the ratio of ortho to para isomers in the base-catalyzed reaction.

pHOrtho/Para RatioCatalystTemperature (°C)Reference
8.5~1.1NaOH/KOH30[6]
10.5~1.1NaOH/KOH30[6]
>10.5DecreasingNaOH/KOH30[6]

Note: An ortho/para ratio of 1.1 suggests that the para-position is nearly twice as reactive as a single ortho-position, considering there are two available ortho positions.[6]

Effect of Catalysts on Regioselectivity

The choice of catalyst can direct the hydroxymethylation to favor either the ortho or para position.

CatalystPredominant IsomerConditionsReference
NaOH, KOHParaWeakly alkaline (pH 8.5-10.5)[6]
Transition Metal Hydroxides (Cu, Cr, Mn, Ni, Co)OrthoAqueous solution, pH 4-5[7]
Boric AcidOrthoBenzene solution[7]
TiAPO-5 Molecular SieveOrthoAqueous solution, 373 K
Divalent Metal Salts (e.g., Zn(NO₃)₂)OrthopH 5.1, high selectivity for 2-(hydroxymethyl)phenol[8]

Spectroscopic Data for Product Characterization

The identification and quantification of the hydroxymethylphenol isomers are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • o-hydroxymethylphenol: The chemical shifts for the aromatic protons are typically in the range of 6.7-7.2 ppm. The methylene protons of the -CH₂OH group appear as a singlet around 4.6-4.8 ppm. The phenolic -OH and the alcoholic -OH protons will appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

  • p-hydroxymethylphenol: The aromatic protons typically show an AA'BB' splitting pattern. The methylene protons of the -CH₂OH group appear as a singlet around 4.4-4.6 ppm.

¹³C NMR:

  • o-hydroxymethylphenol: The carbon of the -CH₂OH group typically appears around 60-65 ppm. The aromatic carbons show signals in the range of 115-160 ppm.

  • p-hydroxymethylphenol: The carbon of the -CH₂OH group appears at a similar chemical shift to the ortho isomer. The aromatic carbons also appear in the aromatic region, with the carbon bearing the -CH₂OH group being deshielded.

Infrared (IR) Spectroscopy
  • A broad O-H stretching band is observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[9]

  • C-O stretching vibrations for the phenolic and alcoholic hydroxyl groups appear in the 1000-1260 cm⁻¹ region.[10]

  • Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹.

  • Aromatic C=C stretching bands are present in the 1450-1600 cm⁻¹ region.[10]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of hydroxymethylphenols will show a molecular ion peak. Common fragmentation patterns for phenols include the loss of CO (M-28) and CHO (M-29).[11] For hydroxymethylphenols, fragmentation may also involve the loss of the hydroxymethyl group or water.

Conclusion

The electrophilic aromatic substitution for the hydroxymethylation of phenol is a versatile and important reaction in organic synthesis. The regiochemical outcome of this reaction can be effectively controlled by careful selection of catalysts and reaction conditions such as pH and temperature. This guide provides a foundational understanding of the reaction mechanisms, practical experimental guidance, and key data for product characterization, which will be valuable for researchers and professionals in the fields of chemistry and drug development. Further optimization of reaction conditions and the development of novel catalytic systems continue to be active areas of research to enhance the efficiency and selectivity of this fundamental transformation.

References

4-Chloro-2,6-bis(hydroxymethyl)phenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical identity, physicochemical properties, synthesis protocols, and potential, though not yet fully elucidated, biological significance.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used to refer to this compound, reflecting its structure and historical nomenclature. These include:

  • o,o-Dimethylol-p-chlorophenol[1]

  • 2,6-Dimethylol-4-chlorophenol[1]

  • 1,3-Benzenedimethanol, 5-chloro-2-hydroxy-[1]

  • (5-chloro-2-hydroxy-1,3-phenylene)dimethanol

  • 4-chloro-2,6-dimethylolphenol[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₈H₉ClO₃PubChem[1]
Molecular Weight 188.61 g/mol PubChem[1]
Appearance Crystalline solidBenchchem
Hydrogen Bond Donor Count 3Benchchem
Hydrogen Bond Acceptor Count 3Benchchem
Rotatable Bond Count 2Benchchem
Monoisotopic Mass 188.0240218 DaPubChem[1]
CAS Number 17026-49-2PubChem[1]

Experimental Protocols

Synthesis of this compound

The most common and established method for the synthesis of this compound is the alkaline-catalyzed hydroxymethylation of 4-chlorophenol.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pCP 4-Chlorophenol Reaction + pCP->Reaction HCHO Formaldehyde (x2) HCHO->Reaction Base Alkaline Catalyst (e.g., NaOH) Base->Reaction Product This compound Reaction->Product

Fig. 1: Synthesis of this compound.

Detailed Methodology:

  • Dissolution: 4-chlorophenol is dissolved in an aqueous solution of an alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base deprotonates the phenolic hydroxyl group, forming a more reactive phenoxide ion.

  • Addition of Formaldehyde: An excess of formaldehyde (typically as a 37-41% aqueous solution known as formalin) is added to the reaction mixture.

  • Reaction: The mixture is heated, often under reflux, for a specific duration to facilitate the electrophilic aromatic substitution of two hydroxymethyl groups onto the ortho positions of the 4-chlorophenol ring.

  • Neutralization and Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid.

  • Isolation and Purification: The product, this compound, can then be isolated and purified using standard techniques such as crystallization.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the specific signaling pathways modulated by this compound are not extensively reported in the available scientific literature. However, the biological activities of structurally similar compounds, particularly other halogenated phenols, have been investigated, suggesting potential areas for future research.

Many phenolic compounds are known to exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with essential enzymatic processes. Furthermore, certain substituted phenols have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.

For instance, studies on other chlorinated phenols have shown antimicrobial activity. A related compound, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has been shown to have antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation[2]. Similarly, a platinum (II) complex containing the structurally analogous 4-bromo-2,6-bis(hydroxymethyl)phenol exhibited significant antimicrobial effects against Staphylococcus aureus and Candida albicans, as well as moderate cytotoxicity against human prostate and breast cancer cell lines.

Given these precedents, it is plausible that this compound could exhibit similar biological activities.

Hypothetical Signaling Pathway: Induction of Apoptosis in Cancer Cells

Disclaimer: The following diagram illustrates a general and hypothetical signaling pathway for the induction of apoptosis that could be influenced by a phenolic compound. There is currently no direct experimental evidence linking this compound to this specific pathway.

G cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus CBHP This compound (Hypothetical Agent) Receptor Death Receptor CBHP->Receptor Binds to Caspase8 Caspase-8 Receptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Bid Bid Caspase8->Bid Cleaves Apoptosis Apoptosis (DNA Fragmentation) Caspase3->Apoptosis Executes tBid tBid Bid->tBid Bax Bax tBid->Bax Activates CytoC Cytochrome c Bax->CytoC Promotes release of Bcl2 Bcl-2 Bcl2->Bax Inhibits CytoC->Caspase3 Activates

Fig. 2: Hypothetical Apoptotic Pathway.

This diagram outlines a potential mechanism where a phenolic compound could induce apoptosis by activating extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, leading to the activation of executioner caspases and subsequent cell death.

Conclusion

This compound is a well-characterized compound with established synthetic routes and known physicochemical properties. Its primary applications to date have been as a monomer in polymer synthesis and as an intermediate in the preparation of more complex molecules. While direct evidence of its biological activity is limited, the known effects of structurally related compounds suggest that it may possess antimicrobial and/or cytotoxic properties. Further investigation into the biological effects of this compound is warranted to explore its potential in drug discovery and development.

References

A Technical Guide to the Solubility of 4-Chloro-2,6-bis(hydroxymethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-bis(hydroxymethyl)phenol. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a theoretical assessment of its solubility based on its molecular structure, detailed experimental protocols for solubility determination, and visualizations to aid in experimental design and comprehension.

Understanding the Solubility Profile of this compound

This compound is a substituted phenol of interest in polymer and materials synthesis. Its unique structure, featuring a chlorine atom and two hydroxymethyl groups on the phenol ring, dictates its solubility behavior.

Molecular Structure and Polarity:

The molecule possesses both polar and non-polar characteristics. The phenolic hydroxyl group and the two hydroxymethyl groups are capable of forming hydrogen bonds, suggesting a propensity for solubility in polar protic solvents. The chlorine atom introduces some lipophilicity, while the aromatic ring is inherently non-polar. This amphiphilic nature suggests that its solubility will be highly dependent on the specific organic solvent.

Qualitative Solubility Insights from Literature:

While quantitative data is scarce, a review of synthetic procedures involving this compound provides some qualitative clues regarding its solubility. For instance, its synthesis and purification have been reported to involve solvents such as diethyl ether and acetone, indicating at least moderate solubility in these polar aprotic solvents. Furthermore, studies on its acidity constants have utilized methanol-water mixtures, confirming its solubility in polar protic solvent systems.

Based on its structure, the following general solubility trends can be anticipated:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and other short-chain alcohols, as well as polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the hydroxyl groups.

  • Moderate Solubility: Likely in moderately polar solvents such as acetone, ethyl acetate, and diethyl ether.

  • Low Solubility: Expected in non-polar solvents like hexane, toluene, and chloroform, as the non-polar interactions would be insufficient to overcome the strong intermolecular hydrogen bonding between the solute molecules.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a well-defined experimental protocol is essential. The following section details the widely accepted equilibrium shake-flask method, which can be coupled with gravimetric or spectroscopic analysis for quantification.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a solid in a liquid solvent.[1][2][3]

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Screw-capped vials or flasks

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled incubator or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker or water bath. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[1][2] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 1-2 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.[2] This step is critical to prevent overestimation of the solubility.

  • Quantification: Determine the concentration of this compound in the filtered solution using one of the methods described below.

Quantification Methods

2.2.1. Gravimetric Analysis

This is a straightforward method for determining the concentration of a non-volatile solute.

Procedure:

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

  • Once the solvent is completely removed, re-weigh the vial containing the solid residue.

  • The mass of the dissolved solid is the difference between the final and initial weights of the vial.

  • Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).

2.2.2. UV-Visible Spectrophotometry

This method is suitable if this compound exhibits a characteristic UV absorbance in the chosen solvent.

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

Data Presentation

While experimental data is not available in the literature, the following table structure is recommended for presenting empirically determined solubility data for this compound.

Organic SolventSolvent TypeTemperature (°C)Solubility (g/L)Method of Analysis
MethanolPolar Protic25Data to be filledGravimetric/UV-Vis
EthanolPolar Protic25Data to be filledGravimetric/UV-Vis
AcetonePolar Aprotic25Data to be filledGravimetric/UV-Vis
Ethyl AcetatePolar Aprotic25Data to be filledGravimetric/UV-Vis
Diethyl EtherPolar Aprotic25Data to be filledGravimetric/UV-Vis
Dimethylformamide (DMF)Polar Aprotic25Data to be filledGravimetric/UV-Vis
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be filledGravimetric/UV-Vis
TolueneNon-polar25Data to be filledGravimetric/UV-Vis
n-HexaneNon-polar25Data to be filledGravimetric/UV-Vis

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the molecular interactions influencing the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to organic solvent in a sealed vial equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate Incubate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant through a 0.22 µm syringe filter settle->filter quantify Quantify concentration of the filtrate (e.g., Gravimetric, UV-Vis) filter->quantify Analyze molecular_interactions cluster_solute This compound cluster_solvents Organic Solvents solute C₈H₉ClO₃ (Amphiphilic) polar_protic Polar Protic (e.g., Methanol, Ethanol) Hydrogen Bonding solute->polar_protic High Solubility polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) Dipole-Dipole solute->polar_aprotic Moderate to High Solubility non_polar Non-Polar (e.g., Hexane, Toluene) Van der Waals solute->non_polar Low Solubility

References

A Technical Guide to Hydroxymethylated Phenols in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxymethylated phenols are a pivotal class of intermediates in synthetic chemistry, characterized by a phenol ring bearing one or more hydroxymethyl (-CH₂OH) groups. These seemingly simple structures are remarkably versatile, serving as foundational building blocks for a wide array of more complex molecules, ranging from industrial polymers to specialized pharmaceutical agents. Their significance stems from the dual reactivity of the phenolic hydroxyl group and the newly introduced hydroxymethyl moiety, which can be selectively targeted to construct elaborate molecular architectures.

The primary route to these compounds is the direct hydroxymethylation of phenols, most notably through the base-catalyzed condensation with formaldehyde, a classic transformation known as the Lederer-Manasse reaction.[1][2] This reaction allows for the introduction of the -CH₂OH group primarily at the ortho and para positions relative to the hydroxyl group, activating the ring for further electrophilic substitution.[1] The resulting hydroxymethylphenols are crucial precursors for the synthesis of phenolic resins (both resol and novolac types), benzoxazines, and various other fine chemicals and pharmaceutical intermediates.[3][4] This review will delve into the synthesis, applications, and experimental considerations of hydroxymethylated phenols, providing a technical overview for professionals in chemical research and development.

Synthesis of Hydroxymethylated Phenols

The most prevalent method for synthesizing hydroxymethylated phenols is the Lederer-Manasse reaction . This reaction involves the condensation of a phenol with formaldehyde in the presence of either an acidic or basic catalyst.[2]

  • Base-Catalyzed Mechanism: In a basic medium (e.g., NaOH), the phenol is deprotonated to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation yields the hydroxymethylated phenol.[3][5] The reaction typically favors the formation of the para-hydroxybenzyl alcohol as the major product, with the ortho isomer as the minor product.[1][6]

  • Acid-Catalyzed Mechanism: Under acidic conditions, formaldehyde is protonated to form a highly electrophilic carbocation, which is then attacked by the electron-rich phenol ring.

The ratio of formaldehyde to phenol is a critical parameter that dictates the degree of hydroxymethylation and the nature of the final product.[7] An excess of formaldehyde in a basic environment leads to the formation of di- and tri-hydroxymethylated phenols, which are key precursors to resol-type phenolic resins.[3] Conversely, a substoichiometric amount of formaldehyde in an acidic medium favors the formation of novolac resins, where phenol units are linked by methylene bridges.[7]

Key Applications in Synthetic Chemistry

The synthetic utility of hydroxymethylated phenols is extensive, primarily revolving around their role as precursors to polymers and heterocyclic compounds.

Phenolic Resins

Hydroxymethylphenols are the direct monomers for producing phenol-formaldehyde resins, also known as phenolic resins.[3]

  • Resol Resins: Formed under basic conditions with an excess of formaldehyde, these resins contain reactive hydroxymethyl groups that can self-condense upon heating to form a highly cross-linked, three-dimensional thermoset network.[3][7]

  • Novolac Resins: Synthesized under acidic conditions with an excess of phenol, these are linear or lightly branched polymers that are not thermosetting on their own. They require the addition of a curing agent (like hexamethylenetetramine) to cross-link.[8]

Benzoxazines

A significant application of hydroxymethylated phenols is in the synthesis of benzoxazines. These are heterocyclic compounds formed through a Mannich-like condensation reaction involving a phenol, formaldehyde, and a primary amine.[4][9] While benzoxazines can be synthesized in a one-pot reaction, they can also be conceptually derived from hydroxymethylphenol intermediates.[10] Upon thermal curing, benzoxazine rings undergo ring-opening polymerization to produce high-performance polybenzoxazines, a class of phenolic resins known for their superior thermal stability, low water absorption, and excellent mechanical properties.[10][11]

Pharmaceutical and Fine Chemicals

The reactivity of the hydroxymethyl group allows for its conversion into various other functional groups, making these compounds valuable intermediates in drug development and fine chemical synthesis. For instance, the hydroxymethyl group can be oxidized to an aldehyde (formyl group) or a carboxylic acid, or it can be used in coupling reactions to build more complex molecular scaffolds.[12]

Data Presentation: Synthesis of Hydroxymethylphenols

The following table summarizes typical reaction conditions for the synthesis of hydroxymethylated phenols via the Lederer-Manasse reaction.

Phenolic SubstrateFormaldehyde SourceCatalyst (mol ratio)Temp (°C)Reaction TimeProduct(s)Yield (%)Ref
Phenol37% aq. FormaldehydeNaOH (0.1-1.0)30 - 60Variableo- and p-hydroxybenzyl alcoholNot specified[13]
p-CresolFormaldehydeBasic CatalystOptimizedOptimized2,6-dihydroxymethyl-4-methylphenolNot specified[8]
CardanolFormaldehydeBasic Catalyst80Not specifiedHydroxymethylated CardanolNot specified[3]
Organosilicon Phenolsaq. FormaldehydeAlkaline MediumNot specifiedNot specifiedOrganosilicon hydroxymethylphenolsNot specified[14]

Key Experimental Protocol: Synthesis of Resol-Type Phenolic Resin

This protocol is a representative example for the synthesis of a resol-type resin, adapted from literature procedures for educational purposes.[3][13]

Materials:

  • Phenol (90% solution in water)

  • Formaldehyde (37% solution in water)

  • Sodium Hydroxide (NaOH) as a catalyst

  • 500 mL batch reactor with reflux condenser, mechanical stirrer, and thermometer

Procedure:

  • Charge the reactor with the required amount of phenol solution.

  • Add the desired amount of sodium hydroxide catalyst while stirring until fully dissolved.

  • Slowly add the formaldehyde solution to the reactor. The molar ratio of formaldehyde to phenol should be greater than 1 (e.g., 1.5:1 to 3:1) for resol formation.[7][13]

  • Heat the reaction mixture to the desired temperature (e.g., 70-80°C) under constant stirring.[3]

  • Maintain the reaction at this temperature for a specified period (e.g., 1-2 hours), monitoring the reaction progress. The initial reaction involves the formation of mono-, di-, and tri-hydroxymethylphenols.[7]

  • After the initial hydroxymethylation, the temperature can be increased (e.g., to ~120°C) to initiate the condensation of hydroxymethyl groups, forming methylene and ether bridges and increasing the viscosity of the resin.[7]

  • Once the desired viscosity or degree of polymerization is reached, cool the reactor to stop the reaction.

  • The resulting viscous liquid or solid is the resol resin, which can be cured by further heating.

Safety Note: Phenol and formaldehyde are toxic and corrosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic pathway from a phenol to its hydroxymethylated derivatives and their subsequent application in forming key polymers.

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Applications / Products Phenol Phenol Reaction Lederer-Manasse Reaction Phenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Catalyst Base or Acid Catalyst Catalyst->Reaction HMP Hydroxymethylated Phenol (o-, p-) Polymerization Polycondensation / Ring-Closure HMP->Polymerization Resin Phenolic Resins (Resol/Novolac) Benzoxazine Benzoxazine Monomers Reaction->HMP Hydroxymethylation Polymerization->Resin Polymerization->Benzoxazine

Caption: Synthetic workflow of hydroxymethylated phenols and their major applications.

References

An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a halogenated phenol derivative with applications in polymer chemistry and as a versatile chemical intermediate. This document details its discovery and history, physicochemical properties, established synthesis protocols, and spectroscopic characterization. While its direct biological activities and modulation of signaling pathways are not extensively documented in publicly available literature, its structural relationship to other bioactive phenols suggests potential areas for future investigation.

Discovery and History

The development of this compound is rooted in the broader history of phenol-formaldehyde chemistry, which began in the early 20th century. The hydroxymethylation of phenols, a key reaction in the production of phenolic resins, was extensively studied for creating thermosetting polymers. The introduction of a chlorine atom at the para-position of the phenol ring offered a way to modify the properties of these materials, such as enhancing flame retardancy.

Physicochemical Properties

This compound is a solid at room temperature. Its chemical structure, featuring a chlorinated aromatic ring with two hydroxymethyl groups ortho to the phenolic hydroxyl group, gives it unique solubility and reactivity characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉ClO₃[1]
Molecular Weight 188.61 g/mol [1]
IUPAC Name This compound
CAS Number 17026-49-2
Appearance SolidGeneral knowledge
Canonical SMILES C1=C(C=C(C(=C1CO)O)CO)Cl
InChI Key OGMITUYZIACKHB-UHFFFAOYSA-N

Biological Activity

As of the latest available scientific literature, there are no specific studies detailing the biological activity or the mechanism of action of this compound in the context of drug development. However, the broader class of substituted phenols is known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and cytotoxic activities.

For instance, related phenolic compounds have been investigated for their potential as anticancer agents and have been shown to induce apoptosis in cancer cells. The biological activity of these compounds is often attributed to their ability to interfere with cellular signaling pathways, though the specific mechanisms are highly dependent on the nature and position of the substituents on the phenol ring.

Given the lack of direct data for this compound, this remains a potential area for future research. Preliminary screening in various biological assays would be the first step to elucidate any potential therapeutic applications.

Experimental Protocols

The synthesis of this compound can be achieved through two primary routes. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Alkaline-Catalyzed Hydroxymethylation of p-Chlorophenol

This is the most direct and widely recognized method for synthesizing the target compound.[1] It involves the reaction of 4-chlorophenol with formaldehyde in the presence of a base.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product p_chlorophenol 4-Chlorophenol reaction formaldehyde Formaldehyde (excess) base Base (e.g., NaOH) solvent Aqueous medium product This compound reaction->product Hydroxymethylation

Figure 1: Synthesis via Hydroxymethylation of 4-Chlorophenol.

Detailed Protocol:

  • Dissolution: Dissolve 4-chlorophenol in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium phenoxide.

  • Addition of Formaldehyde: To the resulting solution, add an excess of formaldehyde (typically as a 37% aqueous solution, formalin). The molar ratio of formaldehyde to 4-chlorophenol is a critical parameter to ensure di-substitution.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the hydroxymethylation at the ortho positions. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Neutralization and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent system.

Method 2: Chlorination of 2,6-bis(hydroxymethyl)phenol

An alternative approach involves the chlorination of a non-chlorinated precursor, 2,6-bis(hydroxymethyl)phenol.[1] This method provides a different strategic route to the final product.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product precursor 2,6-bis(hydroxymethyl)phenol reaction chlorinating_agent Chlorinating Agent solvent Appropriate Solvent product This compound reaction->product Electrophilic Aromatic Substitution

Figure 2: Synthesis via Chlorination of a Precursor.

Detailed Protocol:

  • Precursor Synthesis: The starting material, 2,6-bis(hydroxymethyl)phenol, is first synthesized by the base-catalyzed hydroxymethylation of phenol with formaldehyde.

  • Chlorination: The purified 2,6-bis(hydroxymethyl)phenol is dissolved in a suitable solvent. A chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) is then added to the solution. The reaction is typically carried out at a controlled temperature to ensure regioselective chlorination at the para position.

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then worked up, which may involve washing with an aqueous solution to remove any remaining reagent and byproducts.

  • Purification: The crude this compound is purified, typically by column chromatography or recrystallization, to yield the final product.

Characterization

The structural confirmation and purity assessment of this compound are typically performed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of the atoms and the substitution pattern on the aromatic ring. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, and the hydroxyl protons.

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information. The expected molecular ion peak would correspond to the molecular weight of 188.61 g/mol .[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the broad O-H stretching vibration of the hydroxyl groups and the C-Cl stretching vibration.

Signaling Pathways and Logical Relationships

As there is no available data on the biological activity of this compound, no signaling pathways can be definitively associated with it. However, a logical workflow for its initial biological evaluation can be proposed.

G cluster_workflow Proposed Biological Evaluation Workflow start This compound screening Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) start->screening hit_identification Hit Identification screening->hit_identification mechanism_studies Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) hit_identification->mechanism_studies If active lead_optimization Lead Optimization (Structure-Activity Relationship Studies) mechanism_studies->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Figure 3: Proposed Workflow for Biological Evaluation.

This generalized workflow illustrates the logical progression from initial screening to identify any biological activity, followed by more in-depth studies to understand its mechanism of action and potential for therapeutic development.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes and clear utility in materials science. Its history is intertwined with the development of phenolic resins. While its physicochemical properties are known, its biological profile remains unexplored. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for chemists and material scientists. For researchers in drug discovery, this compound represents an uninvestigated chemical entity. The proposed biological evaluation workflow provides a roadmap for future studies that could uncover novel therapeutic applications for this and structurally related compounds.

References

Harnessing the Phenolic Scaffold: A Technical Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenolic compounds, a vast and versatile class of molecules, are at the forefront of modern therapeutic research. Their unique chemical structures, characterized by a hydroxylated aromatic ring, grant them a remarkable range of biological activities.[1] From the modulation of complex signaling cascades in cancer to the mitigation of oxidative stress in neurodegenerative disorders, these compounds present a rich source of potential drug candidates.[2][3] This technical guide explores key research areas, presenting quantitative data, detailed experimental protocols, and visual pathways to inform and direct future drug discovery and development efforts.

Phenolic Compounds as Anti-Cancer Agents

The anticancer properties of phenolic compounds are a major area of investigation.[4] These molecules can trigger apoptosis, halt cell proliferation, and block the formation of new blood vessels (angiogenesis) that tumors need to grow.[5][6] Their mechanism of action often involves the modulation of critical signaling pathways that are dysregulated in cancer cells.[5]

Quantitative Data: Cytotoxic Activity of Phenolic Compounds

The following table summarizes the cytotoxic effects of selected phenolic compounds against various cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50).

CompoundSubstituted Phenol ClassTarget Cancer Cell LineIC50 (µM)Reference
Gallic AcidHydroxybenzoic AcidHuman Prostate (PC-3)25.3[3]
Caffeic AcidHydroxycinnamic AcidHuman Cervical (HeLa)85.0[3]
Ferulic AcidHydroxycinnamic AcidHuman Lung (A549)150.0[3]
ResveratrolStilbeneHuman Breast (MCF-7)25.0[2]
QuercetinFlavonoidHuman Colon (HT-29)37.0[2]
Key Signaling Pathway in Cancer: PI3K/Akt/mTOR

Many phenolic compounds exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Downregulation of this pathway can lead to decreased cell growth and induction of apoptosis.[6]

PI3K_Akt_Pathway cluster_0 Phenolic Compound Action cluster_1 Cellular Signaling Cascade Phenolic_Compound Substituted Phenolic Compound Akt Akt Phenolic_Compound->Akt Inhibits Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB p-p65 (NF-κB) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Genes Activates Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK Inhibits Neuroprotection_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A Compound Library (Phenolic Derivatives) B Cell-Based Assay (e.g., Oxidative Stress Model using SH-SY5Y cells) A->B C Identify 'Hit' Compounds (Measure Cell Viability, ROS levels) B->C D Pathway Analysis (Western Blot for p-Akt, p-ERK) C->D Hits E Anti-inflammatory Assay (Measure Cytokines in Microglia) C->E Hits F Animal Model of Neurodegeneration (e.g., MPTP model for Parkinson's) D->F E->F G Behavioral & Histological Analysis F->G

References

Methodological & Application

Synthesis Protocol for 4-Chloro-2,6-bis(hydroxymethyl)phenol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and a comprehensive synthesis protocol for 4-Chloro-2,6-bis(hydroxymethyl)phenol, a key intermediate in the development of novel polymers and specialized chemical entities. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound is a substituted phenolic compound with significant potential as a monomer in the synthesis of polymers and as a versatile building block in organic synthesis.[1] Its structure, featuring a chlorine atom at the para-position and two hydroxymethyl groups at the ortho-positions, provides a unique combination of reactivity and functionality. The primary and most direct route for its synthesis is the base-catalyzed hydroxymethylation of 4-chlorophenol using formaldehyde.[1] This process involves the electrophilic substitution of hydroxymethyl groups onto the activated phenol ring. An alternative, though less direct, method involves the di-hydroxymethylation of phenol to yield 2,6-bis(hydroxymethyl)phenol, which is subsequently chlorinated.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its characterization and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₈H₉ClO₃[2]
Molecular Weight 188.61 g/mol [2]
CAS Number 17026-49-2[2]
Appearance White to off-white crystalline solid (predicted)
Melting Point Not available
Solubility Soluble in methanol, ethanol, and aqueous base. Limited solubility in non-polar solvents.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established method of hydroxymethylation of phenols and has been adapted for the synthesis of the title compound.

Materials and Reagents:

  • 4-Chlorophenol

  • Formaldehyde (37% solution in water)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol (1.0 eq) in deionized water.

  • Base Addition: To the stirred solution, add sodium hydroxide (1.2 eq) and continue stirring until it is completely dissolved. The solution should become clear.

  • Addition of Formaldehyde: Slowly add formaldehyde solution (2.5 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. A precipitate is expected to form.

  • Workup: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

Reaction Workflow and Mechanism

The synthesis of this compound proceeds via a base-catalyzed hydroxymethylation reaction. The workflow and the underlying chemical transformations are depicted in the following diagrams.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorophenol 4-Chlorophenol Mixing_and_Reaction Mixing and Reaction (Aqueous NaOH, RT) 4-Chlorophenol->Mixing_and_Reaction Formaldehyde Formaldehyde Formaldehyde->Mixing_and_Reaction NaOH NaOH NaOH->Mixing_and_Reaction Neutralization Neutralization (HCl) Mixing_and_Reaction->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

The reaction mechanism involves the formation of a phenoxide ion, which then attacks formaldehyde in an electrophilic aromatic substitution.

Reaction_Mechanism Start 4-Chlorophenol Phenoxide 4-Chlorophenoxide ion Start->Phenoxide + NaOH - H2O Intermediate1 Mono-hydroxymethylated intermediate Phenoxide->Intermediate1 + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate1 Intermediate2 Di-hydroxymethylated product Intermediate1->Intermediate2 + Formaldehyde

References

Application Notes and Protocols for the Base-Catalyzed Hydroxymethylation of 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the base-catalyzed hydroxymethylation of 4-chlorophenol, a key reaction in the synthesis of various specialty chemicals and polymer precursors.

Introduction

The base-catalyzed hydroxymethylation of 4-chlorophenol is an electrophilic aromatic substitution reaction that introduces one or more hydroxymethyl (-CH₂OH) groups onto the aromatic ring. The reaction typically proceeds by reacting 4-chlorophenol with formaldehyde in the presence of a base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The strong activating and ortho, para-directing effect of the hydroxyl group on the phenol ring, coupled with the para-position being occupied by a chlorine atom, directs the incoming hydroxymethyl groups to the ortho positions.[1] This reaction can yield either 2-(hydroxymethyl)-4-chlorophenol or 4-chloro-2,6-bis(hydroxymethyl)phenol, depending on the stoichiometry of the reactants.

Reaction Mechanism and Signaling Pathway

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by the base, forming a highly reactive phenoxide anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting intermediate is then protonated to yield the hydroxymethylated product. In the presence of excess formaldehyde, a second hydroxymethylation can occur at the other ortho position.

Reaction_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation 4-Chlorophenol 4-Chlorophenol 4-Chlorophenoxide 4-Chlorophenoxide 4-Chlorophenol->4-Chlorophenoxide + OH- OH- OH- H2O H2O Formaldehyde Formaldehyde 4-Chlorophenoxide->Formaldehyde Intermediate Intermediate Formaldehyde->Intermediate H2O_proton H₂O Product 2-(Hydroxymethyl)- 4-chlorophenol Intermediate->Product + H₂O OH-_regen OH⁻

Caption: Reaction mechanism of base-catalyzed hydroxymethylation of 4-chlorophenol.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the synthesis of a di-hydroxymethylated phenol derivative, providing a basis for the protocol for 4-chlorophenol.

ParameterValueReference
Starting Phenol4-tert-butylphenol[2]
Formaldehyde SourceAqueous formaldehyde (37%)[2]
Base CatalystSodium Hydroxide[2]
Molar Ratio (Phenol:Base)1 : 1.25[2]
Molar Ratio (Phenol:Formaldehyde)1 : 2.1[2]
SolventWater[2]
Reaction TemperatureAmbient[2]
Reaction Time4 - 6 days[2]
Product4-tert-butyl-2,6-di(hydroxymethyl) phenol[2]

Experimental Protocols

This protocol is adapted from a similar procedure for the di-hydroxymethylation of a para-substituted phenol and is expected to yield this compound.[2]

Materials:

  • 4-Chlorophenol

  • Sodium hydroxide (NaOH)

  • Aqueous formaldehyde (37 wt. %)

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Water (deionized or distilled)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle (if necessary for dissolution)

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Preparation of the Sodium Phenoxide Solution:

    • In a round-bottom flask, dissolve sodium hydroxide in water.

    • To this solution, add 4-chlorophenol.

    • Stir the mixture, and if necessary, gently heat until the 4-chlorophenol is completely dissolved.

    • Cool the resulting solution to room temperature.

  • Hydroxymethylation Reaction:

    • To the sodium 4-chlorophenoxide solution, add aqueous formaldehyde (37%).

    • Stir the reaction mixture at ambient temperature for 4 to 6 days.

  • Work-up and Isolation:

    • After the reaction is complete, carefully add concentrated hydrochloric acid to the mixture to neutralize the excess base and precipitate the product. A two-phase system will form.

    • Separate the organic phase, which may be an oil.

    • Wash the organic phase with three portions of water.

    • Dissolve the washed organic phase in chloroform and add water.

    • Stir the mixture and then separate the organic layer.

    • Dry the organic phase over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the chloroform under reduced pressure using a rotary evaporator.

    • The resulting product may be a mixture of white crystals and oil. Further purification can be achieved by recrystallization from a suitable solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve NaOH in Water B Add 4-Chlorophenol & Dissolve A->B C Cool to Room Temperature B->C D Add Formaldehyde Solution C->D E Stir at Ambient Temperature (4-6 days) D->E F Neutralize with Conc. HCl E->F G Separate Organic Phase F->G H Wash with Water G->H I Dissolve in Chloroform & Wash H->I J Dry with MgSO₄ I->J K Filter & Evaporate Solvent J->K L Purify Product K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for 4-Chloro-2,6-bis(hydroxymethyl)phenol in Phenolic Resin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-2,6-bis(hydroxymethyl)phenol as a specialized monomer in the production of phenolic resins. The inclusion of this chlorinated phenol derivative can impart specific properties to the resulting polymers, most notably enhanced flame retardancy. The following sections detail the synthesis of the monomer, its polymerization into phenolic resins, and the characterization of the final products.

Introduction

Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength.[1] The incorporation of halogenated compounds is a well-established strategy to enhance the flame-retardant properties of polymeric materials. This compound is a bifunctional monomer that can be used in the synthesis of phenolic resins.[1] The presence of the chlorine atom in its structure is intended to confer flame retardancy to the final resin. The two hydroxymethyl groups are the reactive sites for the polymerization process, allowing for the formation of a cross-linked polymer network.[1]

Synthesis of this compound

The most common method for synthesizing this compound is through the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde.[1] The reaction is typically carried out in an aqueous solution with a strong base, such as sodium hydroxide, acting as the catalyst.

Reaction Scheme:

Synthesis 4-Chlorophenol 4-Chlorophenol Intermediate Phenoxide Ion 4-Chlorophenol->Intermediate Deprotonation Formaldehyde Formaldehyde Product This compound NaOH NaOH Intermediate->Product Hydroxymethylation

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.

  • Addition of Formaldehyde: To the stirred solution, add a formalin solution (aqueous formaldehyde) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a specified period to facilitate the di-substitution.[1]

  • Neutralization and Isolation: After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Purification: Filter the crude product, wash with distilled water to remove salts, and then recrystallize from an appropriate solvent to obtain pure this compound.

Production of Phenolic Resins

This compound can be used as a monomer to produce both resole and novolac-type phenolic resins, depending on the reaction conditions and the molar ratio of reactants. Given its structure with two hydroxymethyl groups, it is particularly well-suited for the synthesis of resole-type resins under basic catalysis.

General Polymerization Reaction:

The polymerization of this compound proceeds through the condensation of the hydroxymethyl groups, forming methylene bridges and/or dibenzyl ether linkages between the phenolic units. This leads to the formation of a highly cross-linked, three-dimensional network characteristic of cured phenolic resins.

Polymerization Monomer This compound Oligomer Prepolymer (Resole) Monomer->Oligomer Base Catalyst, Heat Cured_Resin Cross-linked Phenolic Resin Oligomer->Cured_Resin Further Heating (Curing)

Caption: Polymerization of this compound.

Experimental Protocol: Synthesis of a Resole-Type Phenolic Resin
  • Reaction Setup: Charge a known quantity of this compound and a basic catalyst (e.g., sodium hydroxide solution) into a reaction vessel equipped with a stirrer, condenser, and temperature control.

  • Reaction: Heat the mixture with stirring to a specific temperature (e.g., 70-90°C) to initiate the condensation reaction.

  • Monitoring: Monitor the progress of the reaction by measuring the viscosity of the reaction mixture.

  • Termination: Once the desired viscosity is reached, cool the reactor to stop the polymerization and obtain the prepolymer (resole resin).

  • Curing: The resulting resole resin can be cured by further heating, which promotes cross-linking to form a rigid, thermoset material.

Characterization of the Phenolic Resin

The properties of the synthesized phenolic resin should be thoroughly characterized to determine its suitability for various applications.

Data Presentation
PropertyMethodTypical Expected Outcome
Chemical Structure FTIR SpectroscopyCharacteristic peaks for O-H, C-H (aromatic and aliphatic), C-O, and C-Cl bonds.
Thermal Stability Thermogravimetric Analysis (TGA)High char yield at elevated temperatures, indicating good thermal stability.[2]
Curing Behavior Differential Scanning Calorimetry (DSC)Exothermic peak indicating the curing temperature range.[3]
Viscosity Rotational ViscometerDependent on the extent of polymerization.
Gel Time Hot Plate MethodTime required for the liquid resin to become an infusible solid at a specific temperature.

Experimental Workflow for Resin Characterization

Characterization Resin_Sample Synthesized Phenolic Resin FTIR FTIR Analysis Resin_Sample->FTIR TGA TGA Analysis Resin_Sample->TGA DSC DSC Analysis Resin_Sample->DSC Viscometry Viscosity Measurement Resin_Sample->Viscometry Gel_Time Gel Time Determination Resin_Sample->Gel_Time Data_Analysis Data Interpretation and Reporting FTIR->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Viscometry->Data_Analysis Gel_Time->Data_Analysis

Caption: Workflow for phenolic resin characterization.

Applications

Phenolic resins derived from this compound are primarily of interest for applications requiring enhanced flame retardancy. These can include:

  • Laminates for printed circuit boards: The resin can be used to impregnate glass or paper reinforcement to create flame-retardant substrates for electronic components.

  • Molding compounds: For the fabrication of heat-resistant and flame-retardant parts for automotive and electrical applications.

  • Coatings and adhesives: Where improved fire resistance is a critical requirement.

Safety Precautions

Phenol, formaldehyde, and their chlorinated derivatives are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All syntheses should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Polymerization of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the polymerization of 4-Chloro-2,6-bis(hydroxymethyl)phenol. This specialized monomer is a key component in the synthesis of advanced phenolic resins, offering unique properties such as inherent flame retardancy and potential for further functionalization. The protocols outlined below are designed to be a starting point for research and development in materials science and drug delivery applications.

Introduction

This compound is a trifunctional monomer distinguished by a chlorine atom at the para-position and two reactive hydroxymethyl groups at the ortho-positions relative to the phenolic hydroxyl group.[1] This unique structure allows for its use in the production of specialized phenolic resins through polycondensation. The presence of the chlorine atom can impart flame-retardant characteristics to the resulting polymers, while the hydroxymethyl groups are the primary sites for polymerization.[1] These polymers are of interest for applications requiring high thermal stability and specific chemical resistance. In the context of drug development, polymers derived from this monomer could be explored for creating controlled-release matrices or as functional excipients, although this remains an area for further research.

Monomer Characteristics

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₉ClO₃
Molecular Weight 188.61 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 128-132 °C
Solubility Soluble in alcohols, acetone, and aqueous alkaline solutions. Sparingly soluble in water.
CAS Number 17026-49-2

Polymerization Techniques

The polymerization of this compound typically proceeds via condensation reactions of the hydroxymethyl groups. This can be achieved through thermal self-condensation or by using acid or base catalysts. The choice of method will influence the structure and properties of the final polymer, such as molecular weight, degree of branching, and solubility.

Thermal Self-Polycondensation (Resol-type Resin Formation)

This method involves the direct heating of the monomer to induce self-condensation of the hydroxymethyl groups, leading to the formation of ether and methylene bridges. This process is analogous to the curing of resol-type phenolic resins.

Experimental Protocol:

  • Preparation: Place a known quantity of this compound into a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Heating: Immerse the flask in a preheated oil bath. Gradually increase the temperature to 130-150°C.

  • Reaction: Maintain the temperature and continue stirring. The monomer will melt and the viscosity of the mixture will gradually increase as polymerization proceeds. The reaction time can be varied from 2 to 6 hours depending on the desired molecular weight. Water, a byproduct of the condensation reaction, will be evolved and can be collected.

  • Cooling and Isolation: After the desired reaction time, cool the flask to room temperature. The resulting polymer will be a brittle solid.

  • Purification (Optional): The polymer can be purified by dissolving it in a suitable solvent (e.g., acetone or tetrahydrofuran) and precipitating it into a non-solvent (e.g., water or hexane). The precipitate is then collected by filtration and dried under vacuum.

Expected Outcome: A cross-linked, insoluble thermoset polymer is typically formed. The properties can be tuned by controlling the curing time and temperature.

Acid-Catalyzed Polycondensation (Novolac-type Resin Formation with a Co-monomer)

While this compound can self-condense, it can also be reacted with other phenolic compounds in the presence of an acid catalyst to form novolac-type resins. This protocol is adapted from the synthesis of novolac resins using a similar monomer, 2,6-dihydroxymethyl-4-methyl phenol.

Experimental Protocol:

  • Reactants: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound and a co-monomer such as phenol or cresol. The molar ratio can be varied to control the properties of the resulting resin.

  • Solvent and Catalyst: Add a suitable solvent like glacial acetic acid and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1-2 mol% based on the phenolic monomers).

  • Reaction: Heat the mixture to reflux (typically 110-120°C) with continuous stirring under a nitrogen atmosphere. The reaction is typically carried out for 4-8 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of water to precipitate the resin.

  • Purification: The crude resin is collected by filtration, washed thoroughly with water to remove the acid catalyst and unreacted monomers, and then dried in a vacuum oven at 60-80°C until a constant weight is achieved.

Expected Outcome: A thermoplastic, soluble polymer (novolac) is expected. The molecular weight and solubility will depend on the ratio of the monomers and the reaction conditions.

Characterization of the Polymer

The synthesized polymers should be characterized to determine their structure, molecular weight, and thermal properties.

Technique Information Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of the polymer structure by identifying characteristic functional groups (e.g., disappearance of -CH₂OH bands, formation of ether or methylene linkages).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural analysis of the polymer, including the type of linkages formed and the degree of substitution.
Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for soluble polymers.
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation profile of the polymer.
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and curing behavior of the polymer.

Potential Applications in Drug Development

While specific applications of polymers derived from this compound in drug delivery are not yet established in the literature, their properties suggest several potential areas of exploration:

  • Flame-Retardant Excipients: The inherent flame-retardant nature of these polymers could be beneficial in the formulation of drugs that are processed at high temperatures or for applications where fire safety is a concern.

  • Controlled Release Matrices: The cross-linked thermoset polymers could be investigated as inert matrices for the sustained release of entrapped active pharmaceutical ingredients (APIs). The release kinetics could potentially be tuned by controlling the cross-linking density.

  • Polymer-Drug Conjugates: The phenolic hydroxyl group could be a site for attaching drug molecules, forming polymer-drug conjugates for targeted delivery or improved pharmacokinetics.

Visualizing the Polymerization Process

The following diagrams illustrate the key chemical transformations and experimental workflows.

Polymerization_Pathway Monomer This compound Heat Heat (Thermal Self-Condensation) Monomer->Heat forms Acid Acid Catalyst + Co-monomer Monomer->Acid reacts with Thermoset Cross-linked Thermoset Polymer (Resol-type) Heat->Thermoset Thermoplastic Linear/Branched Thermoplastic Polymer (Novolac-type) Acid->Thermoplastic

Caption: Polymerization pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Start Start Reactants Charge Monomer(s) and Catalyst/Solvent Start->Reactants Inert Establish Inert Atmosphere (Nitrogen) Reactants->Inert Heating Heat to Reaction Temperature Inert->Heating Polymerize Maintain Temperature for Desired Time Heating->Polymerize Cooling Cool to Room Temperature Polymerize->Cooling Precipitation Precipitate in Non-solvent Cooling->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis FTIR, NMR, GPC, TGA, DSC Drying->Analysis End End Product: Characterized Polymer Analysis->End

Caption: General experimental workflow for polycondensation.

References

Application of 4-Chloro-2,6-bis(hydroxymethyl)phenol as a Cross-Linking Agent in Polymer-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenolic compound with two reactive hydroxymethyl groups, making it a suitable monomer and cross-linking agent for the synthesis of specialized phenolic resins.[1] The presence of a chlorine atom can impart unique properties, such as flame retardancy and altered chemical resistance, to the resulting polymer matrix.[1] In the context of drug delivery, the cross-linked, three-dimensional network formed by this agent can be engineered to control the release of therapeutic agents, offering potential for sustained and targeted drug delivery. The cross-linking density, which can be modulated by the concentration of this compound, is a critical parameter that influences the mechanical properties, degradation rate, and drug release kinetics of the polymer matrix.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₉ClO₃
Molecular Weight 188.61 g/mol
Appearance Solid
CAS Number 17026-49-2

Application in Drug Delivery

Polymers cross-linked with this compound can be formulated into various drug delivery systems, such as microparticles, hydrogels, and implantable matrices. The highly cross-linked, three-dimensional network of phenolic resins provides mechanical stability and can be designed to release drugs in a controlled manner.[2]

Principle of Controlled Release

The release of a drug from a polymer matrix cross-linked with this compound is governed by several factors, primarily the cross-linking density of the polymer network. A higher degree of cross-linking results in a denser polymer matrix with smaller mesh sizes, which in turn restricts the diffusion of the encapsulated drug, leading to a slower and more sustained release profile. Conversely, a lower cross-linking density allows for faster drug diffusion and a more rapid release.

The general workflow for developing a polymer-based drug delivery system using a cross-linking agent is depicted in the following diagram.

G cluster_formulation Formulation cluster_process Processing cluster_characterization Characterization & Evaluation Monomer Polymer Precursor(s) Polymerization Polymerization & Cross-linking Monomer->Polymerization Crosslinker This compound Crosslinker->Polymerization Drug Active Pharmaceutical Ingredient Drug->Polymerization Fabrication Device Fabrication (e.g., microparticles, hydrogel) Polymerization->Fabrication Characterization Physicochemical Characterization Fabrication->Characterization DrugRelease In Vitro Drug Release Studies Fabrication->DrugRelease Biocompatibility Biocompatibility & Cytotoxicity Testing Fabrication->Biocompatibility

General workflow for developing a cross-linked polymer drug delivery system.

Experimental Protocols

While specific protocols for drug delivery systems using this compound are not extensively detailed in the available literature, the following sections provide generalized methodologies for the synthesis of cross-linked phenolic resins and the subsequent evaluation of their properties for drug delivery applications. These protocols are based on established principles of polymer chemistry and pharmaceutical sciences and should be adapted and optimized for specific drug and application requirements.

Synthesis of a Cross-Linked Phenolic Resin Matrix

This protocol outlines the general steps for the synthesis of a thermoset phenolic resin using this compound as a cross-linking agent.

Materials:

  • Phenol (or other suitable phenolic monomer)

  • Formaldehyde solution (37% in water)

  • This compound

  • Acid or base catalyst (e.g., oxalic acid or sodium hydroxide)

  • Solvent (e.g., water, ethanol)

  • Active Pharmaceutical Ingredient (API)

Procedure:

  • Monomer Preparation: In a reaction vessel equipped with a stirrer, condenser, and temperature control, dissolve the phenolic monomer and this compound in the chosen solvent.

  • Drug Incorporation: Disperse or dissolve the API in the monomer mixture. The method of incorporation will depend on the solubility and stability of the drug.

  • Initiation of Polymerization: Adjust the temperature of the mixture and add the catalyst to initiate the condensation reaction between the phenolic monomers and formaldehyde. The reaction is typically carried out at elevated temperatures (e.g., 80-100 °C).

  • Cross-linking: The hydroxymethyl groups of this compound will react with the phenolic rings to form methylene bridges, leading to a three-dimensional cross-linked network. The reaction time will influence the degree of cross-linking.

  • Curing: After the initial polymerization, the resin is typically cured at a higher temperature to ensure complete cross-linking and removal of any residual volatile components.

  • Purification and Processing: The resulting solid polymer may need to be purified to remove unreacted monomers and catalyst. It can then be processed into the desired dosage form (e.g., ground into microparticles, cast into films).

The following diagram illustrates the key steps in the synthesis of a drug-loaded cross-linked phenolic resin.

G cluster_synthesis Synthesis Protocol A 1. Dissolve Monomers & Cross-linker B 2. Incorporate Active Drug A->B C 3. Add Catalyst & Initiate Polymerization B->C D 4. Curing at Elevated Temperature C->D E 5. Purify & Process Final Polymer D->E

Key steps for synthesizing a drug-loaded cross-linked phenolic resin.
Characterization of the Cross-Linked Polymer

The synthesized polymer should be thoroughly characterized to ensure it meets the required specifications for a drug delivery system.

Mechanical Testing:

  • Tensile Testing: To determine the tensile strength, elongation, and modulus of the polymer. This is crucial for applications where mechanical integrity is important, such as in implants.

  • Compression Testing: To evaluate the polymer's response to compressive forces.

A summary of common mechanical tests for polymers is provided below.

TestProperty MeasuredRelevance to Drug Delivery
Tensile Test Tensile Strength, Elongation at Break, Young's ModulusDetermines the material's ability to withstand pulling forces, important for the integrity of implantable devices.
Compressive Test Compressive Strength, Compressive ModulusImportant for load-bearing applications.
Hardness Test Resistance to indentationIndicates the material's surface resistance to scratching or wear.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

In Vitro Drug Release Studies

This protocol describes a general method for evaluating the in vitro release of a drug from the cross-linked polymer matrix.

Materials:

  • Drug-loaded polymer matrix (e.g., microparticles, film)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or dissolution apparatus

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • A known amount of the drug-loaded polymer is placed in a vessel containing a specific volume of the release medium.

  • The vessel is placed in a shaking incubator maintained at a physiological temperature (e.g., 37 °C).

  • At predetermined time intervals, aliquots of the release medium are withdrawn.

  • The withdrawn volume is replaced with fresh release medium to maintain sink conditions.

  • The concentration of the drug in the collected aliquots is determined using a suitable analytical method.

  • The cumulative percentage of drug released is plotted against time.

Biocompatibility and Cytotoxicity Assessment

The biocompatibility of the polymer is a critical parameter for any biomedical application.

Cytotoxicity Testing (in vitro):

  • MTT Assay: This colorimetric assay is used to assess the metabolic activity of cells and is a common method to determine the cytotoxicity of a material. L929 fibroblast cells are a commonly used cell line for this purpose.[3]

  • Direct Contact Test: The polymer material is placed in direct contact with a monolayer of cultured cells, and the cellular response is observed.

Leaching Studies:

It is important to assess the potential leaching of unreacted monomers, including 4-chlorophenol, from the polymer matrix, as these can be cytotoxic.[4] This can be done by incubating the polymer in a relevant physiological medium and analyzing the medium for the presence of leachable substances using techniques like HPLC or GC-MS.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a laboratory setting. The safety and efficacy of any drug delivery system must be thoroughly evaluated before in vivo use. The potential toxicity of chlorinated phenols and their derivatives necessitates careful consideration and rigorous testing of any polymer synthesized using this compound for biomedical applications.[4]

References

Application of 4-Chloro-2,6-bis(hydroxymethyl)phenol in Flame Retardant Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-bis(hydroxymethyl)phenol is a halogenated phenolic compound with significant potential in the development of flame-retardant materials. Its unique molecular structure, featuring a chlorine atom and two reactive hydroxymethyl groups, allows it to be incorporated into various polymer systems to enhance their fire resistance. This document provides detailed application notes and experimental protocols for the use of this compound in the formulation of flame-retardant polymers, with a focus on polybenzoxazines.

Mechanism of Flame Retardancy

The flame-retardant properties of materials incorporating this compound are primarily attributed to the presence of the chlorine atom. During combustion, halogenated compounds can act in the gas phase to interrupt the radical chain reactions of the flame, thereby reducing flammability. The phenolic backbone of the molecule also contributes to char formation, which acts as a protective barrier, limiting the release of flammable volatiles and heat transfer to the underlying material.

Data Presentation

Polymer SystemLimiting Oxygen Index (LOI) (%)UL-94 ClassificationPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Hypothetical Polybenzoxazine from this compound Expected to be >30Expected to be V-0Expected to be significantly reducedExpected to be significantly reduced
Non-chlorinated Polybenzoxazine25-28V-1 / V-0~400-600~80-120
Chlorinated Polybenzoxazine (general)>30V-0<300<70

Note: The data for the hypothetical polybenzoxazine is an educated estimation based on the known effects of chlorine in flame retardant systems. Actual values must be determined experimentally.

Experimental Protocols

The following protocols are based on established synthesis and testing methodologies for benzoxazine-based polymers and can be adapted for the use of this compound.

Protocol 1: Synthesis of a Benzoxazine Monomer from this compound and Aniline

This protocol describes the synthesis of a benzoxazine monomer, a precursor to the final flame-retardant polybenzoxazine.

Materials:

  • This compound

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane (or another suitable solvent like toluene)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 mole equivalent) and aniline (1 mole equivalent) in 1,4-dioxane.

  • Add paraformaldehyde (2 mole equivalents) to the solution.

  • Heat the reaction mixture to 80-90°C and maintain under reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel and wash with a 1N NaOH solution to remove unreacted phenolic compounds, followed by washing with deionized water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzoxazine monomer.

  • Purify the monomer by recrystallization or column chromatography.

Protocol 2: Thermal Curing of the Benzoxazine Monomer to Polybenzoxazine

This protocol outlines the process of converting the synthesized monomer into a cross-linked, flame-retardant polybenzoxazine.

Materials:

  • Synthesized benzoxazine monomer

  • Mold (e.g., aluminum or silicone)

  • Programmable oven or furnace

Procedure:

  • Melt the purified benzoxazine monomer by heating it to a temperature above its melting point (typically 100-130°C).

  • Degas the molten monomer under vacuum for approximately 1 hour to remove any entrapped air or residual solvent.

  • Pour the degassed monomer into the desired mold.

  • Place the mold in a programmable oven and cure using a stepwise temperature program. A typical curing schedule is:

    • 160°C for 2 hours

    • 180°C for 2 hours

    • 200°C for 2 hours

    • 220°C for 1 hour

  • After the curing cycle is complete, allow the polymer to cool down slowly to room temperature to avoid thermal stress.

  • Demold the cured polybenzoxazine sample.

Protocol 3: Evaluation of Flame Retardancy

This protocol describes the standard tests to quantify the flame-retardant properties of the prepared polybenzoxazine.

1. Limiting Oxygen Index (LOI) Test (ASTM D2863):

  • Prepare a sample of the cured polybenzoxazine with standard dimensions (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick).
  • Place the sample vertically in a glass chimney.
  • Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
  • Ignite the top of the sample.
  • Determine the minimum oxygen concentration in the O₂/N₂ mixture that just supports flaming combustion for a specified period.

2. UL-94 Vertical Burn Test:

  • Prepare a rectangular sample of the cured polybenzoxazine (typically 125 mm long, 13 mm wide, and of a specified thickness).
  • Hold the sample vertically and apply a calibrated flame to the bottom edge for 10 seconds.
  • Remove the flame and record the afterflame time (t1).
  • Immediately reapply the flame for another 10 seconds.
  • Remove the flame and record the afterflame time (t2) and afterglow time.
  • Observe if any flaming drips ignite a cotton patch placed below the sample.
  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior.

3. Cone Calorimetry (ASTM E1354):

  • Prepare a square sample of the cured polybenzoxazine (typically 100 mm x 100 mm).
  • Expose the sample to a specific heat flux (e.g., 35 or 50 kW/m²) from a conical heater.
  • Measure key parameters during combustion, including:
  • Time to ignition (TTI)
  • Heat release rate (HRR), particularly the peak heat release rate (pHRR)
  • Total heat released (THR)
  • Mass loss rate
  • Smoke production rate

Visualizations

Synthesis_of_Benzoxazine_Monomer cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mixing_in_Solvent Mixing in 1,4-Dioxane This compound->Mixing_in_Solvent Aniline Aniline Aniline->Mixing_in_Solvent Paraformaldehyde Paraformaldehyde Paraformaldehyde->Mixing_in_Solvent Reflux Reflux at 80-90°C Mixing_in_Solvent->Reflux Workup Aqueous Workup & Purification Reflux->Workup Benzoxazine_Monomer Benzoxazine Monomer Workup->Benzoxazine_Monomer

Caption: Synthesis of Benzoxazine Monomer.

Thermal_Curing_Process Benzoxazine_Monomer Benzoxazine Monomer Melting_Degassing Melting & Degassing Benzoxazine_Monomer->Melting_Degassing Molding Pouring into Mold Melting_Degassing->Molding Stepwise_Curing Stepwise Thermal Curing (160-220°C) Molding->Stepwise_Curing Polybenzoxazine Cured Polybenzoxazine Stepwise_Curing->Polybenzoxazine

Caption: Thermal Curing of Benzoxazine.

Flame_Retardancy_Mechanism cluster_combustion Combustion Zone cluster_fr_action Flame Retardant Action Heat Heat Polymer Polymer Material Heat->Polymer Decomposition Decomposition Polymer->Decomposition Flammable_Volatiles Flammable Volatiles Decomposition->Flammable_Volatiles Halogen_Radicals Halogen Radicals (from C-Cl bond) Decomposition->Halogen_Radicals Char_Formation Condensed Phase Char Formation Decomposition->Char_Formation Flame Flame (Radical Reactions) Flammable_Volatiles->Flame Radical_Scavenging Gas Phase Radical Scavenging Halogen_Radicals->Radical_Scavenging Radical_Scavenging->Flame Inhibits Protective_Layer Protective Char Layer Char_Formation->Protective_Layer Protective_Layer->Polymer Insulates Protective_Layer->Flammable_Volatiles Blocks Escape

Caption: Flame Retardancy Mechanism.

Application Notes and Protocols: Synthesis of Schiff Bases from 4-Chloro-2,6-bis(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 4-Chloro-2,6-bis(hydroxymethyl)phenol. The synthesis is a two-step process involving the initial oxidation of the hydroxymethyl groups to aldehydes, followed by the condensation with primary amines to form the desired Schiff bases. These compounds and their metal complexes are of significant interest due to their potential biological activities, including antimicrobial, anticancer, and sensor applications.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). They are versatile ligands that can coordinate with various metal ions to form stable complexes. Schiff bases derived from phenolic aldehydes are particularly noteworthy for their diverse biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties. The synthesis of Schiff bases from this compound first requires the oxidation of the two hydroxymethyl groups to form the reactive dialdehyde, 4-Chloro-2,6-diformylphenol. This intermediate can then be readily condensed with a variety of primary amines to yield a library of Schiff base derivatives.

Synthesis Pathway Overview

The overall synthetic strategy involves two key steps:

  • Oxidation: Conversion of this compound to 4-Chloro-2,6-diformylphenol.

  • Condensation: Reaction of 4-Chloro-2,6-diformylphenol with primary amines to form the corresponding bis-Schiff bases.

Synthesis_Pathway Start This compound Intermediate 4-Chloro-2,6-diformylphenol Start->Intermediate Oxidation (e.g., activated MnO2) End Schiff Base Derivatives Intermediate->End Condensation (Primary Amines, R-NH2)

Caption: General two-step synthesis pathway for Schiff bases from this compound.

Experimental Protocols

Part 1: Synthesis of 4-Chloro-2,6-diformylphenol

This protocol is adapted from the improved method for the oxidation of 4-alkyl-2,6-di(hydroxymethyl)phenols.[1]

Materials:

  • This compound

  • Activated Manganese (IV) dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Apparatus for filtration (e.g., Büchner funnel)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of this compound (1 equivalent) in dichloromethane or chloroform, add activated manganese (IV) dioxide (5-10 equivalents).

  • Stir the suspension vigorously at room temperature or under gentle reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with additional solvent.

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-Chloro-2,6-diformylphenol as a solid.

Part 2: General Protocol for the Synthesis of Schiff Bases

This is a general procedure for the condensation of 4-Chloro-2,6-diformylphenol with primary amines.

Materials:

  • 4-Chloro-2,6-diformylphenol

  • Various primary amines (e.g., aniline derivatives, alkyl amines, amino acids) (2 equivalents)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Apparatus for filtration

Procedure:

  • Dissolve 4-Chloro-2,6-diformylphenol (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • To this solution, add the primary amine (2 equivalents).

  • Add a few drops of glacial acetic acid as a catalyst (optional, but can improve reaction rates).

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol or methanol, and dry in a vacuum oven.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane).

Experimental_Workflow cluster_oxidation Step 1: Oxidation cluster_condensation Step 2: Condensation Ox_Start Dissolve this compound Ox_Add Add Activated MnO2 Ox_Start->Ox_Add Ox_React Stir/Reflux & Monitor by TLC Ox_Add->Ox_React Ox_Filter Filter to remove MnO2 Ox_React->Ox_Filter Ox_Dry Dry and Concentrate Ox_Filter->Ox_Dry Ox_Purify Purify by Column Chromatography Ox_Dry->Ox_Purify Cond_Start Dissolve 4-Chloro-2,6-diformylphenol Ox_Purify->Cond_Start Product from Step 1 Cond_Add Add Primary Amine (2 eq.) & Catalyst (optional) Cond_Start->Cond_Add Cond_React Reflux & Monitor by TLC Cond_Add->Cond_React Cond_Isolate Cool, Filter/Recrystallize Cond_React->Cond_Isolate Cond_Dry Dry Product Cond_Isolate->Cond_Dry Final_Product Final_Product Cond_Dry->Final_Product Final Schiff Base

Caption: Detailed experimental workflow for the two-step synthesis of Schiff bases.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Intermediates and Representative Schiff Bases
CompoundMolecular FormulaM.W. ( g/mol )M.P. (°C)Yield (%)IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm)
This compoundC₈H₉ClO₃188.61----
4-Chloro-2,6-diformylphenolC₈H₅ClO₃184.58-Good-~10 (s, 2H, CHO), ~8 (s, 2H, Ar-H)
Schiff Base with AnilineC₂₀H₁₅ClN₂O346.80--~1620-1640~8.5 (s, 2H, CH=N), 7-8 (m, 12H, Ar-H)
Schiff Base with 4-NitroanilineC₂₀H₁₃ClN₄O₅436.79--~1625-1645~8.6 (s, 2H, CH=N), 7.5-8.5 (m, 10H, Ar-H)
Schiff Base with 2-AminophenolC₂₀H₁₅ClN₂O₃378.80--~1615-1635~8.7 (s, 2H, CH=N), 6.8-8.0 (m, 10H, Ar-H), ~9.5 (s, 2H, Ar-OH)

Note: The data for Schiff bases are representative and will vary depending on the specific primary amine used. M.P. and Yield are dependent on the specific reaction conditions and purification methods.

Applications and Biological Activity

Schiff bases derived from substituted phenols are known to possess a wide range of biological activities. The introduction of a chloro-substituent and the potential for forming bis-Schiff bases from 4-Chloro-2,6-diformylphenol offers a scaffold for developing novel therapeutic agents and functional materials.

Antimicrobial Activity

Many Schiff bases exhibit potent antibacterial and antifungal properties. The imine group is crucial for their activity, and the nature of the substituent on the amine moiety can significantly influence their efficacy. Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the free ligands.

Anticancer and Antiproliferative Activity

Schiff bases and their metal complexes have been investigated for their potential as anticancer agents. For instance, Schiff bases derived from 2,6-diformyl-4-methylphenol have demonstrated antiproliferative behavior against various human tumor cell lines. The mechanism of action can involve intercalation with DNA, inhibition of enzymes, or induction of apoptosis.

Fluorescent Sensors

Schiff bases derived from 2,6-diformylphenols have been successfully employed as fluorescent chemosensors for the detection of various metal ions such as Zn²⁺, Al³⁺, and Cu²⁺. The binding of the metal ion to the Schiff base ligand can lead to a significant change in fluorescence intensity, allowing for sensitive and selective detection.

Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor / Intracellular Target Signaling Signal Transduction Cascade Receptor->Signaling Activation / Inhibition Response Cellular Response Signaling->Response Apoptosis Apoptosis Response->Apoptosis Growth_Inhibition Inhibition of Cell Growth Response->Growth_Inhibition Schiff_Base Schiff Base / Metal Complex Schiff_Base->Receptor Binding

Caption: Putative mechanism of action for the anticancer activity of Schiff bases.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with significant potential in medicinal chemistry and material science. The two-step synthetic protocol, involving oxidation followed by condensation, allows for the creation of a diverse library of Schiff base derivatives by varying the primary amine component. Further investigation into the biological activities and material properties of these compounds is warranted to fully explore their potential applications.

References

Application Notes and Protocols for the Analytical Characterization of Phenolic Resins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic resins, the first commercially successful synthetic polymers, are widely used in applications ranging from construction materials to high-tech aerospace components due to their excellent thermal stability, chemical resistance, and adhesive properties.[1][2] The characterization of these resins is crucial for quality control, product development, and ensuring performance consistency.[3] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize phenolic resins, including their chemical composition, molecular weight distribution, thermal properties, and cured structure.

General Analytical Workflow

The characterization of a phenolic resin sample typically follows a multi-technique approach to build a comprehensive profile of its properties. The choice of methods depends on whether the resin is an uncured prepolymer or a cured solid and the specific information required.

G General Workflow for Phenolic Resin Characterization cluster_input Sample cluster_analysis Analytical Techniques cluster_output Characterization Data resin Phenolic Resin (Uncured or Cured) Spectroscopy Spectroscopy (FTIR, NMR) resin->Spectroscopy Chromatography Chromatography (GPC, HPLC, GC) resin->Chromatography Thermal Thermal Analysis (TGA, DSC) resin->Thermal Microscopy Microscopy (SEM, POM) resin->Microscopy Structure Chemical Structure Functional Groups Spectroscopy->Structure MW Molecular Weight Distribution Chromatography->MW Monomers Free Monomer Content Chromatography->Monomers ThermalProp Thermal Stability Curing Behavior Thermal->ThermalProp Morphology Surface Morphology Phase Behavior Microscopy->Morphology

Caption: General workflow for phenolic resin characterization.

Spectroscopic Methods

Spectroscopic techniques are essential for elucidating the chemical structure of phenolic resins, identifying functional groups, and monitoring the curing process.[3]

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful tool for characterizing phenolic resins. It is used to identify the presence of key functional groups such as hydroxyl (-OH), methylene (-CH₂-), ether (-C-O-C-), and aromatic rings. By comparing the spectra of uncured and cured resins, one can monitor the disappearance of hydroxymethyl groups and the formation of methylene and ether linkages, thereby assessing the degree of cure.[4][5]

Protocol: FTIR Analysis
  • Sample Preparation:

    • Liquid/Uncured Resins: A small drop of the liquid resin can be placed directly onto the Attenuated Total Reflectance (ATR) crystal of an ATR-FTIR spectrometer.[5]

    • Solid/Cured Resins: Grind the cured resin into a fine powder. Prepare a KBr pellet by mixing approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disc.[6]

  • Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer.

    • Record the spectrum, typically in a frequency range of 4000–400 cm⁻¹.[6]

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) to subtract from the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands to determine the resin's structure.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber (cm⁻¹)AssignmentReference
~2923C-H stretching in methylene groups[4]
1590-1690C-C bond deformation in phenolic groups[7]
1450-1480Asymmetric bending of aliphatic -CH₂-[7]
~1478Methylene bridge C-H bend[5]
~1220Stretching vibration of phenolic C-O[4][7]
1116Methylene-ether bridge C-O-C bend[5]
830-890C-H stretching of the benzene ring[7]

Chromatographic Methods

Chromatography is indispensable for determining the molecular weight distribution of resin prepolymers and quantifying residual free monomers like phenol and formaldehyde.[3][8]

Application Note: Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) separates polymer molecules based on their size in solution. It is the primary method for determining the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of the soluble portion of phenolic resins. This information is critical as MWD affects properties like viscosity, flow, and cure time.[8][9]

G Principle of Gel Permeation Chromatography (GPC) cluster_process GPC System cluster_separation Separation Mechanism cluster_output Result Injector Sample Injection (Polymer Mixture) Column GPC Column (Porous Beads) Injector->Column Mobile Phase (Eluent) Detector Detector (RI, UV) Column->Detector LargeMol Large Molecules (Elute First) SmallMol Small Molecules (Penetrate Pores, Elute Last) Chromatogram Chromatogram (Signal vs. Elution Time) Detector->Chromatogram MWD Molecular Weight Distribution Curve Chromatogram->MWD Calibration

Caption: Principle of Gel Permeation Chromatography (GPC).

Protocol: GPC Analysis of Phenolic Resins
  • Sample Preparation:

    • Dissolve the phenolic resin sample in a suitable eluent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), to a known concentration (e.g., 1-2 mg/mL).[8][10]

    • Filter the solution through a 0.45 µm filter to remove any particulates.

  • Instrumentation & Conditions:

    • Columns: Agilent PLgel 5 µm columns (e.g., 500Å and 100Å) are commonly used.[10]

    • Eluent: DMF.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Temperature: Elevated temperatures (e.g., 50 °C) are recommended to reduce viscosity and improve resolution.[10]

    • Detector: Refractive Index (RI) detector is standard. UV and mass spectrometry (MS) can also be used for more detailed characterization.[8]

  • Data Analysis:

    • Calibrate the system using polymer standards of known molecular weights (e.g., polystyrene).

    • Integrate the resulting chromatogram to calculate Mn, Mw, and the polydispersity index (PDI = Mw/Mn).

Application Note: GC and HPLC for Free Phenol Analysis

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to quantify the amount of unreacted ("free") phenol in resins.[11][12] This is important for regulatory compliance and because excess free phenol can affect the final properties and performance of the cured material. These methods are faster and more specific than traditional titration methods like ASTM D1312.[11]

Protocol: GC-FID for Free Phenol
  • Sample Preparation:

    • Weigh an appropriate amount of resin (0.12–2.5 g) and mix with 250.0 mL of water.[11]

    • Shake the mixture for 30 minutes at room temperature to extract the free phenol.[11]

    • Dilute an aliquot of the aqueous solution with methanol for GC analysis.[11]

  • Instrumentation & Conditions:

    • System: Gas chromatograph with a Flame Ionization Detector (GC-FID).[11]

    • Injection Volume: 1 µL.[11]

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: Use a suitable temperature gradient to separate phenol from other volatile components.

  • Quantification:

    • Prepare a calibration curve using standard solutions of phenol in methanol (e.g., 5–160 mg/L).[11]

    • Calculate the concentration of free phenol in the sample based on the calibration curve.

Data Presentation: Comparison of Free Phenol Analysis Methods
MethodPrincipleAnalysis TimeApplicabilityReference
GC-FID Separation of volatiles, detection by FID.~30 minutesApplicable to furanic and phenolic resins.[11][12]
LC-UV Liquid-phase separation, detection by UV absorbance.~30 minutesApplicable to furanic and phenolic resins.[11][12]
ASTM D1312 Steam distillation followed by bromination/titration.~3.5 hoursPrimarily for phenolic resins; interferences possible.[3][11][13]

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. For phenolic resins, they are critical for studying curing behavior, thermal stability, and decomposition kinetics.[6]

Application Note: TGA and DSC
  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It is used to determine the thermal stability, decomposition temperatures, and char yield of cured phenolic resins.[14][15] The decomposition of phenolic resins typically occurs in distinct stages, including the cleavage of linkages and subsequent graphitization.[16]

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For uncured resins, DSC can identify the exothermic curing reaction, allowing for the determination of the curing temperature and enthalpy.[6] For cured resins, it can determine the glass transition temperature (Tg).

Protocol: Thermal Analysis (TGA/DSC)
  • Sample Preparation:

    • Accurately weigh a small amount of the resin sample (typically 5-20 mg) into an appropriate crucible (e.g., aluminum for DSC, platinum for TGA).[6][17]

  • Instrumentation & Conditions:

    • Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-30 mL/min).[6]

    • Heating Rate: A constant heating rate, typically 10 °C/min, is used.[6][17]

    • Temperature Range:

      • DSC (Curing): 25 °C to 350 °C.[6]

      • TGA (Decomposition): 25 °C to 700-850 °C.[6][17]

  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of the curing exotherm.

    • TGA: Analyze the resulting weight loss curve to identify decomposition temperatures (T_onset, T_max) and the final residual mass (char yield).

Data Presentation: Typical Thermal Properties of Phenolic Resins
ParameterTechniqueTypical Value RangeSignificanceReference
Curing TemperatureDSC105 - 129 °CTemperature required to initiate cross-linking.[6]
1st Stage Decomposition (T_onset)TGA340 - 480 °COnset of cleavage of formal linkages.[16]
Main Stage Decomposition (T_max)TGA460 - 640 °CMajor structural breakdown and graphitization.[16]
Char Yield at 650 °C (in N₂)TGA> 60%Indicates high thermal stability and fire resistance.[6]

Microscopic Methods

Microscopy provides visual information about the morphology, phase distribution, and physical degradation of phenolic resins and their composites.

Application Note: SEM and POM
  • Scanning Electron Microscopy (SEM) is used to examine the surface topography and fracture surfaces of cured phenolic resins and composites, often revealing details about the resin matrix, filler distribution, and failure mechanisms.[18][19]

  • Polarized Optical Microscopy (POM) can be used to investigate the phase behavior and dispersion of additives or fillers within the phenolic resin matrix.[20]

Protocol: Scanning Electron Microscopy (SEM)
  • Sample Preparation:

    • Mount the solid resin sample onto an SEM stub using conductive adhesive.

    • For non-conductive phenolic resins, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Place the sample in the SEM chamber and evacuate to a high vacuum.

    • Apply an appropriate accelerating voltage and scan the electron beam across the surface.

    • Collect secondary or backscattered electrons to generate an image of the surface morphology.

  • Analysis:

    • Examine the micrographs for features such as cracks, voids, filler dispersion, and fracture patterns.

References

Application Note: HPLC Analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol in a reaction mixture. This method is suitable for monitoring reaction progress, assessing product purity, and identifying potential impurities. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a key intermediate in the synthesis of various polymers and specialty chemicals. Its synthesis, typically through the hydroxymethylation of 4-chlorophenol or the chlorination of 2,6-bis(hydroxymethyl)phenol, can result in a mixture of the desired product, unreacted starting materials, and side-products. Therefore, a reliable analytical method is crucial for process control and quality assurance. This application note provides a detailed protocol for the separation and quantification of this compound and related substances using reverse-phase HPLC with UV detection.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation of phenolic compounds.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standards: Reference standard of this compound with known purity. Standards of potential impurities such as 4-chlorophenol and 2-(hydroxymethyl)-4-chlorophenol, if available.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm[1]
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.01090
25.01090
25.19010
30.09010
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dilute an accurately weighed amount of the reaction mixture with the initial mobile phase to obtain a final concentration within the calibration range. For example, dissolve 10 mg of the reaction mixture in 10 mL of the initial mobile phase, and then perform a further 1:10 dilution. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification
  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve. The purity of the product and the relative amounts of impurities can be calculated using the area normalization method, assuming similar response factors for related substances.

Expected Results and Data Presentation

A typical chromatogram will show the elution of 4-chlorophenol (starting material) at an early retention time, followed by mono-hydroxymethylated intermediates, and finally the desired product, this compound. The retention time will depend on the exact chromatographic conditions.

Table 2: Representative Quantitative Data

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)% Area
4-Chlorophenol5.2150005.13.0
2-(hydroxymethyl)-4-chlorophenol8.74500015.39.0
This compound 12.5 425000 144.5 85.0
Unknown Impurity 114.110000-2.0
Unknown Impurity 216.85000-1.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions (1-100 µg/mL) injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Reaction Mixture Sample (Dilute and Filter) prep_sample->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection at 280 nm hplc_system->detection Elution injection->hplc_system Separation chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Analytes integration->quantification Calibration Curve

Caption: Experimental workflow for the HPLC analysis of the reaction mixture.

Logical_Relationship cluster_components Components for Analysis RM Reaction Mixture Analyte This compound (Product) RM->Analyte contains SM 4-Chlorophenol (Starting Material) RM->SM may contain Intermediate Mono-hydroxymethylated Intermediates RM->Intermediate may contain Byproduct Other By-products RM->Byproduct may contain

Caption: Logical relationship of components in the reaction mixture.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound and its related substances in a reaction mixture. The method is crucial for monitoring reaction kinetics, optimizing process parameters, and ensuring the quality of the final product. The provided protocol can be adapted and validated for specific laboratory requirements.

References

Application Notes and Protocols for the Structural Elucidation of 4-Chloro-2,6-bis(hydroxymethyl)phenol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the structural elucidation of 4-Chloro-2,6-bis(hydroxymethyl)phenol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes protocols for sample preparation, data acquisition, and a summary of expected spectral data.

Introduction

This compound is a substituted phenolic compound with applications as a monomer in polymer synthesis and as a versatile intermediate in the preparation of more complex molecules. Accurate structural confirmation and purity assessment are crucial for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of this compound. This document outlines the necessary steps and expected results for the analysis of this compound by ¹H and ¹³C NMR.

Predicted NMR Spectral Data

Note: These are predicted values and may differ slightly from experimental results.

Table 1: Predicted ¹H NMR Spectral Data of this compound in DMSO-d₆
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet1HPhenolic OH
~7.1 - 7.3Singlet2HAr-H
~5.0 - 5.5Triplet2HCH₂-OH
~4.5Doublet4H-CH₂-
Table 2: Predicted ¹³C NMR Spectral Data of this compound in DMSO-d₆
Chemical Shift (δ) (ppm)Assignment
~155C-OH (Aromatic)
~129C-Cl (Aromatic)
~128C-H (Aromatic)
~125C-CH₂OH (Aromatic)
~60-CH₂OH

Experimental Protocols

This section details the methodology for preparing a sample of this compound for NMR analysis and the recommended parameters for data acquisition.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, the residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.

Protocol 2: NMR Data Acquisition

Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal resolution.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramStandard single pulse (zg30)
Number of Scans16-64 (depending on sample concentration)
Relaxation Delay (d1)1-2 seconds
Acquisition Time3-4 seconds
Spectral Width12-16 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse ProgramProton-decoupled (zgpg30)
Number of Scans1024-4096 (or more for dilute samples)
Relaxation Delay (d1)2 seconds
Acquisition Time1-2 seconds
Spectral Width200-220 ppm
Temperature298 K

Data Analysis and Structure Confirmation

  • Processing: The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin, etc.). This involves Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or the internal standard (TMS at δ 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks in the ¹H NMR spectrum and integrate their areas to determine the relative number of protons.

  • Assignment: Assign the observed signals to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted data in Tables 1 and 2.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, especially of the quaternary carbons, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the NMR-based structural elucidation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr Insert Sample c13_nmr 13C NMR Acquisition h1_nmr->c13_nmr process Process FID h1_nmr->process c13_nmr->process reference Reference Spectra process->reference assign Assign Signals reference->assign structure Confirm Structure assign->structure

Caption: Experimental workflow for NMR analysis.

This comprehensive guide provides the necessary protocols and expected data for the successful structural elucidation of this compound using NMR spectroscopy, enabling researchers to confidently verify their synthesized or acquired material.

Application Note: Molecular Weight Confirmation of 4-Chloro-2,6-bis(hydroxymethyl)phenol using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2,6-bis(hydroxymethyl)phenol is a substituted phenolic compound with potential applications in polymer chemistry and as an intermediate in the synthesis of novel pharmaceutical compounds.[1] Accurate molecular weight confirmation is a critical step in the characterization of this molecule to ensure its identity and purity. Mass spectrometry is a powerful analytical technique for determining the molecular weight of compounds with high accuracy and sensitivity.[2] This application note provides a detailed protocol for the molecular weight confirmation of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

The chemical structure of this compound is presented below:

Chemical Formula: C₈H₉ClO₃[3] Molecular Weight: 188.61 g/mol [3] Monoisotopic Mass: 188.02402 Da[3]

Experimental Protocols

Materials and Reagents
  • Sample: this compound

  • Solvents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (for mobile phase modification)

  • Equipment:

    • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.

    • Liquid Chromatography (LC) system (optional, for sample introduction).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.22 µm).

Sample Preparation
  • Accurately weigh 1 mg of this compound.

  • Dissolve the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 10 µg/mL.

  • For ESI in positive ion mode, consider adding 0.1% formic acid to the final solution to promote protonation. For negative ion mode, this is not necessary.

  • Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.

Mass Spectrometry Analysis

The following protocol is a general guideline and may require optimization based on the specific instrument used.

Instrumentation: High-Resolution Mass Spectrometer with ESI source.

Method:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative ion modes to observe different adducts and ensure comprehensive analysis.

  • Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min. Alternatively, the sample can be introduced via a Liquid Chromatography (LC) system.

  • Instrument Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV (positive mode), 2.5 - 3.5 kV (negative mode)

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 300 - 350 °C

    • Desolvation Gas Flow (N₂): 600 - 800 L/hr

    • Mass Range: m/z 50 - 500

    • Data Acquisition: Full scan mode.

Data Presentation

The expected results for the molecular weight confirmation of this compound are summarized in the table below. The theoretical masses are calculated based on the monoisotopic mass of the compound (188.02402 Da).

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)
[M+H]⁺189.03130
[M+Na]⁺211.01324
[M-H]⁻187.01674
[M+Cl]⁻223.00000

Observed m/z and Mass Error (ppm) values are to be filled in upon data acquisition.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to 10 µg/mL dissolve->dilute acidify Add 0.1% Formic Acid (Positive Mode) dilute->acidify filter Filter (0.22 µm) acidify->filter infusion Direct Infusion / LC Introduction filter->infusion ionization Electrospray Ionization (ESI) infusion->ionization analysis High-Resolution MS (Q-TOF / Orbitrap) ionization->analysis detection Data Acquisition (Full Scan) analysis->detection processing Mass Spectrum Processing detection->processing confirmation Molecular Weight Confirmation processing->confirmation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway parent [M+H]⁺ m/z = 189.03 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 171.02 parent->frag1 - H₂O frag2 Loss of CH₂O [M+H-CH₂O]⁺ m/z = 159.04 parent->frag2 - CH₂O frag3 Loss of CH₂OH radical [M-CH₂OH]⁺ m/z = 157.03 parent->frag3 - •CH₂OH frag4 Loss of HCl [M+H-HCl]⁺ m/z = 153.05 parent->frag4 - HCl

Caption: Plausible fragmentation pathway of protonated this compound.

Conclusion

This application note provides a straightforward and reliable method for the molecular weight confirmation of this compound using ESI-MS. The presented protocol, coupled with high-resolution mass spectrometry, allows for accurate mass determination, which is essential for the unambiguous identification of this compound in research and development settings. The expected adducts and potential fragmentation patterns can further aid in structural elucidation.

References

Application Notes and Protocols for the Solid-State Analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solid-state analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a compound of interest in materials science and as a potential intermediate in drug development. This document outlines the synthesis, crystal growth, and detailed X-ray crystallographic analysis of the title compound.

Synthesis and Crystal Growth

A reliable method for the synthesis of this compound is the alkaline-catalyzed hydroxymethylation of 4-chlorophenol.[1] This reaction utilizes formaldehyde as the source of the hydroxymethyl groups and a base, such as sodium hydroxide, to activate the phenol ring towards electrophilic substitution.

Protocol for Synthesis and Crystallization

Materials:

  • 4-chlorophenol

  • Formaldehyde solution (37% in H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beakers)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide.

  • Addition of Formaldehyde: Slowly add a molar excess of formaldehyde solution to the reaction mixture at room temperature with vigorous stirring.

  • Reaction: Heat the mixture to a gentle reflux and maintain for several hours to ensure the completion of the di-substitution reaction.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid to precipitate the crude product.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with cold distilled water, and dry under vacuum. The crude product can be further purified by recrystallization.

  • Crystal Growth: Dissolve the purified product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from an ethanol/ethyl acetate or ethanol/hexane mixture over several days.

X-ray Crystallography

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the molecular geometry, intermolecular interactions, and packing in the crystal lattice.

Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected on a suitable diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 291 K. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Crystallographic Data Summary

The key crystallographic data for this compound are summarized in the table below. This information is based on the publication by Chu, Z.-L., Huang, W. & Gou, S.-H. in Acta Crystallographica Section E: Structure Reports Online, E61 , o1624-o1626 (2005).

ParameterValue
Empirical Formula C₈H₉ClO₃
Formula Weight 188.61
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.365 (4) Åb = 14.479 (4) Åc = 8.433 (2) Å
α = 90°β = 112.72 (3)°γ = 90°
Volume 829.5 (6) ų
Z 4
Calculated Density 1.511 Mg/m³
Absorption Coefficient 0.433 mm⁻¹
F(000) 392
Crystal Size 0.28 mm x 0.25 mm x 0.22 mm
Theta range for data collection 2.21 to 25.00°
Reflections collected 4758
Independent reflections 1453 [R(int) = 0.027]
Final R indices [I>2sigma(I)] R1 = 0.039, wR2 = 0.089
R indices (all data) R1 = 0.053, wR2 = 0.096
Largest diff. peak and hole 0.24 and -0.27 e.Å⁻³
CCDC Deposition Number 274436
Selected Bond Lengths and Angles

A summary of selected intramolecular bond lengths and angles is provided below to illustrate the molecular geometry.

BondLength (Å)AngleDegree (°)
Cl1-C41.740 (2)C3-C4-C5121.5 (2)
O1-C11.366 (2)C1-C2-C7120.4 (2)
O2-C71.425 (3)C1-C6-C8121.1 (2)
O3-C81.423 (3)O1-C1-C2119.8 (2)
C1-C21.396 (3)O1-C1-C6120.2 (2)
C1-C61.393 (3)O2-C7-C2112.5 (2)
C2-C71.512 (3)O3-C8-C6112.1 (2)
C6-C81.509 (3)

Solid-State Interactions

The crystal packing of this compound is stabilized by a network of intermolecular interactions.[2]

  • Hydrogen Bonding: Extensive O-H···O hydrogen bonds are observed, involving the phenolic hydroxyl group and the hydroxymethyl substituents. These interactions link the molecules into a three-dimensional supramolecular network.

  • π-π Stacking: The aromatic rings of adjacent molecules engage in π-π stacking interactions, further contributing to the stability of the crystal lattice.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-state analysis of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_analysis X-ray Crystallography synthesis Synthesis via Hydroxymethylation purification Recrystallization synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement

Caption: Experimental workflow for the solid-state analysis of this compound.

Intermolecular Interactions

The logical relationship between the molecular structure and the resulting solid-state packing is depicted below.

intermolecular_interactions cluster_molecular_features Molecular Features cluster_interactions Intermolecular Interactions cluster_packing Solid-State Structure phenol_oh Phenolic -OH h_bonding O-H...O Hydrogen Bonding phenol_oh->h_bonding hydroxymethyl Hydroxymethyl Groups hydroxymethyl->h_bonding aromatic_ring Aromatic Ring pi_stacking π-π Stacking aromatic_ring->pi_stacking crystal_packing 3D Supramolecular Network h_bonding->crystal_packing pi_stacking->crystal_packing

Caption: Key intermolecular interactions governing the crystal packing of the title compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol for improved yields and purity.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges encountered during the synthesis of this compound. This guide provides a structured approach to identify and resolve these issues.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Catalyst Ensure the alkaline catalyst (e.g., NaOH, KOH) is fresh and has not been passivated by atmospheric CO2. Use a freshly prepared aqueous solution of the base.
Low Reaction Temperature The hydroxymethylation of phenols is temperature-dependent. Gradually increase the reaction temperature in increments of 5-10°C to find the optimal condition without promoting side reactions.
Inappropriate Stoichiometry The molar ratio of formaldehyde to 4-chlorophenol is critical. An excess of formaldehyde can lead to the formation of polymeric byproducts, while an insufficient amount will result in incomplete conversion. Carefully control the stoichiometry.
Poor Quality of Reagents Use high-purity 4-chlorophenol and a reliable source of formaldehyde (e.g., formalin solution with known concentration).

Issue 2: Formation of Impurities and Side Products

Possible Cause Suggested Solution
Polymeric Byproducts High temperatures and a large excess of formaldehyde can favor the formation of resol-type polymer resins. Optimize the reaction temperature and the formaldehyde to 4-chlorophenol ratio.[1]
Formation of Mono-hydroxymethylated Isomers Incomplete reaction can lead to the presence of 4-chloro-2-(hydroxymethyl)phenol. Increase the reaction time or slightly increase the amount of formaldehyde.
Oxidation of the Phenol The reaction mixture can be susceptible to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • What is the most common and efficient method for synthesizing this compound? The most widely used method is the base-catalyzed hydroxymethylation of 4-chlorophenol using formaldehyde.[1] An alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to activate the phenol ring towards electrophilic substitution by formaldehyde.[1]

  • What is the optimal molar ratio of formaldehyde to 4-chlorophenol? A molar ratio of slightly more than 2:1 of formaldehyde to 4-chlorophenol is typically recommended to ensure the di-substitution. However, a large excess should be avoided to prevent the formation of polymeric byproducts. The optimal ratio should be determined empirically for a specific reaction setup.

  • What is the recommended reaction temperature? The reaction is often carried out at temperatures ranging from room temperature to around 60°C. A moderate temperature is generally preferred to balance the reaction rate and minimize the formation of side products.

Troubleshooting and Optimization

  • My reaction mixture is turning dark. What could be the cause? A dark reaction mixture often indicates oxidation of the phenolic compounds. To prevent this, it is advisable to conduct the reaction under an inert atmosphere, such as nitrogen or argon.

  • How can I improve the selectivity for the di-substituted product over the mono-substituted one? Increasing the reaction time and ensuring a slight excess of formaldehyde can favor the formation of the di-hydroxymethylated product. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in determining the optimal reaction time.

Purification and Analysis

  • What is the best method to purify the crude product? Recrystallization is a common and effective method for purifying this compound. Suitable solvent systems include water or mixtures of organic solvents and water.

  • How can I assess the purity of my final product? The purity of this compound can be effectively determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) after derivatization.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a related compound, 2,6-bis(hydroxymethyl)-4-methylphenol, which can be adapted for the synthesis of this compound by substituting 4-methylphenol with 4-chlorophenol.

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol

A mixture of 108 g of p-cresol, 215 g of 38 wt% formalin, 50 g of sodium hydroxide, and 200 g of water was reacted for 96 hours at 25°C.[2] The reaction mixture was then neutralized with acetic acid to precipitate the product.[2] The resulting solid was collected by filtration, washed with water, and dried to yield 126 g of 2,6-bis(hydroxymethyl)-4-methylphenol (Yield: 75 mol%).[2]

Data Presentation

Table 1: Effect of Catalyst on Ortho/Para Ratio in Phenol Hydroxymethylation

CatalystOrtho/Para Ratio
KOHVaries with pH
NaOHVaries with pH
LiOHHigher than NaOH/KOH
Ba(OH)2Higher than LiOH
Sr(OH)2Higher than Ba(OH)2
Ca(OH)2Higher than Sr(OH)2
Mg(OH)2Highest

Note: Data adapted from a study on phenol hydroxymethylation and indicates the influence of the cation on the regioselectivity, which can be a factor in optimizing the synthesis of substituted phenols.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents Mixing Mixing Reagents->Mixing 4-Chlorophenol, Formaldehyde, Catalyst Setup Setup Setup->Mixing Inert Atmosphere Heating Heating Mixing->Heating Controlled Temp. Monitoring Monitoring Heating->Monitoring TLC Neutralization Neutralization Monitoring->Neutralization Reaction Complete Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purity_Check Purity Check (HPLC/NMR) Recrystallization->Purity_Check Characterization Characterization Purity_Check->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Check_Catalyst Catalyst Active? Start->Check_Catalyst Check_Temp Temp. Optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Use Fresh Catalyst Check_Catalyst->Solution_Catalyst No Check_Ratio Stoichiometry Correct? Check_Temp->Check_Ratio Yes Solution_Temp Adjust Temperature Check_Temp->Solution_Temp No Check_Reagents Reagents Pure? Check_Ratio->Check_Reagents Yes Solution_Ratio Optimize Molar Ratio Check_Ratio->Solution_Ratio No Solution_Reagents Use High-Purity Reagents Check_Reagents->Solution_Reagents No End Yield Improved Check_Reagents->End Yes Solution_Catalyst->End Solution_Temp->End Solution_Ratio->End Solution_Reagents->End

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Hydroxymethylation of p-Chlorophenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the hydroxymethylation of p-chlorophenol. The information provided addresses common side reactions and offers guidance on optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the hydroxymethylation of p-chlorophenol?

The primary objective is the selective introduction of a hydroxymethyl group (-CH₂OH) onto the aromatic ring of p-chlorophenol. The most common target products are 2-hydroxy-5-chlorobenzyl alcohol and 2,6-bis(hydroxymethyl)-4-chlorophenol, which are valuable intermediates in the synthesis of various chemicals and pharmaceuticals.

Q2: What are the most common side reactions observed during the hydroxymethylation of p-chlorophenol?

The most prevalent side reactions include:

  • Over-hydroxymethylation: The initial product, a mono-hydroxymethylated p-chlorophenol, can undergo further reaction with formaldehyde to yield di- and tri-hydroxymethylated products.

  • Polymerization: The hydroxymethylated intermediates can condense with p-chlorophenol or with themselves to form methylene bridges, leading to the formation of oligomers and phenolic resins. This is a common pathway in phenol-formaldehyde reactions.[1][2]

  • Cannizzaro Reaction of Formaldehyde: In strongly basic conditions, formaldehyde can undergo a disproportionation reaction to produce methanol and a formate salt.

  • Ether Formation: Although less common, the hydroxymethyl group can react with the phenolic hydroxyl to form an ether linkage.

Q3: How does pH influence the hydroxymethylation of p-chlorophenol and its side reactions?

The reaction is typically base-catalyzed. The pH plays a crucial role in activating the p-chlorophenol by deprotonating the hydroxyl group to form the more nucleophilic phenoxide ion. However, a high pH can also promote the Cannizzaro reaction of formaldehyde and may accelerate polymerization. Optimal pH is a critical parameter to control for achieving high selectivity towards the desired mono-hydroxymethylated product.

Q4: What is the role of the p-chlorophenol to formaldehyde molar ratio?

The molar ratio of the reactants is a key factor in controlling the extent of hydroxymethylation. A higher molar ratio of p-chlorophenol to formaldehyde generally favors the formation of the mono-hydroxymethylated product and minimizes over-hydroxymethylation. Conversely, an excess of formaldehyde will lead to a higher degree of substitution and potentially more polymerization.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-hydroxymethylated product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. 2. Adjust the p-chlorophenol to formaldehyde molar ratio to favor mono-substitution (e.g., increase the ratio of p-chlorophenol). Optimize the pH to balance phenol activation and side reactions. 3. Conduct small-scale experiments at different temperatures to find the optimum.
Formation of an insoluble precipitate (polymer/resin) 1. High reaction temperature or prolonged reaction time. 2. High concentration of formaldehyde. 3. Inappropriate pH.1. Lower the reaction temperature and shorten the reaction time. 2. Use a molar excess of p-chlorophenol. 3. Reduce the amount of base catalyst or use a weaker base.
Presence of significant amounts of di- and tri-hydroxymethylated products 1. High formaldehyde to p-chlorophenol molar ratio. 2. Prolonged reaction time.1. Decrease the molar ratio of formaldehyde to p-chlorophenol. 2. Monitor the reaction closely and stop it once the desired product is maximized.
Unreacted starting material (p-chlorophenol) 1. Insufficient reaction time or temperature. 2. Inactive catalyst. 3. Insufficient amount of formaldehyde.1. Increase the reaction time or temperature. 2. Ensure the catalyst is fresh and active. 3. Use a slight excess of formaldehyde if mono-hydroxymethylation is the goal, but be mindful of over-reaction.

Quantitative Data on Reaction Parameters

The following table provides illustrative data on how reaction conditions can influence the product distribution in the hydroxymethylation of p-chlorophenol. Note: This data is for demonstrative purposes and actual results may vary.

Experiment P-chlorophenol: Formaldehyde Molar Ratio Temperature (°C) pH Yield of Mono-hydroxymethylated Product (%) Yield of Di-hydroxymethylated Product (%) Polymer Formation (%)
11:0.860975105
21:1.2609602510
31:0.8809651515
41:0.8601170128

Experimental Protocols

General Protocol for Hydroxymethylation of p-Chlorophenol
  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add p-chlorophenol and a suitable solvent (e.g., water or a water/alcohol mixture).

    • Begin stirring and add the base catalyst (e.g., sodium hydroxide solution) dropwise to achieve the desired pH.

    • Heat the mixture to the target reaction temperature.

  • Addition of Formaldehyde:

    • Once the reaction temperature is stable, add an aqueous solution of formaldehyde dropwise over a period of 30-60 minutes.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • After the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Neutralize the reaction mixture by adding a dilute acid (e.g., hydrochloric acid) until the pH is approximately 7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization to isolate the desired hydroxymethylated p-chlorophenol.

Protocol for HPLC Analysis of Reaction Mixture
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid) can be effective.[3] For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Visualizations

Chemical Pathways

hydroxymethylation_pathways cluster_main Main Reaction cluster_side Side Reactions cluster_cannizzaro Cannizzaro Reaction pCP p-Chlorophenol monoHMP Mono-hydroxymethylated p-Chlorophenol pCP->monoHMP + HCHO (Base Catalyst) HCHO Formaldehyde diHMP Di-hydroxymethylated p-Chlorophenol monoHMP->diHMP + HCHO polymer Polymer/Resin monoHMP->polymer + p-Chlorophenol or + another monoHMP diHMP->polymer + ... HCHO2 2x Formaldehyde methanol Methanol HCHO2->methanol Base formate Formate HCHO2->formate Base

Caption: Reaction scheme of p-chlorophenol hydroxymethylation and major side reactions.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (p-Chlorophenol, Solvent, Catalyst) start->setup temp_control Heat to Target Temperature setup->temp_control add_hcho Add Formaldehyde temp_control->add_hcho monitor Monitor Reaction (TLC/HPLC) add_hcho->monitor monitor->monitor Incomplete workup Reaction Workup (Neutralization, Extraction) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

References

Technical Support Center: Purification of 4-Chloro-2,6-bis(hydroxymethyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-2,6-bis(hydroxymethyl)phenol by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For this compound, a polar protic solvent is a good starting point due to the presence of hydroxyl groups.[2] Ethanol, methanol, or water, or a mixture of these, are commonly used for polar phenolic compounds.[3][4] A mixed solvent system, such as ethanol/water or acetone/water, can also be effective.[1] The optimal solvent or solvent mixture should be determined experimentally through small-scale solubility tests.[5]

Q2: How do I perform a solubility test to find a suitable solvent?

A2: To perform a solubility test, place a small amount of the crude this compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature. If the compound is insoluble, heat the mixture gently.[5] A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling.[1] If the compound is very soluble at room temperature, the solvent is likely unsuitable as recovery will be low.[6] If it is insoluble even when hot, a different solvent should be tested.[6]

Q3: What is the expected yield for the recrystallization of this compound?

A3: The yield of recrystallization can vary significantly based on the purity of the starting material and the technique used. A successful recrystallization will inevitably lead to some loss of product as some of the compound will remain dissolved in the cold solvent.[5] A typical yield for a well-optimized recrystallization process can range from 70% to 90%. However, if the initial material is highly impure, the yield of pure product will be lower.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated (too much solvent was used).Boil off some of the solvent to concentrate the solution and then allow it to cool again.[7]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][8]
The compound "oils out" instead of forming crystals The boiling point of the solvent is too high, and the compound is melting in the hot solution before it crystallizes.Use a lower-boiling solvent or a solvent mixture. Ensure the solution cools slowly to encourage crystal growth over oiling.[1][8]
The compound is highly impure, leading to a significant depression of its melting point.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Crystals form too quickly The solution is too concentrated, or the cooling is too rapid.Add a small amount of additional hot solvent to the heated solution and allow it to cool more slowly. Rapid cooling can trap impurities.[7]
Low recovery of the purified compound Too much solvent was used, leading to significant loss of the compound in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
The crystals were washed with a solvent that was not cold, redissolving the product.Always use ice-cold solvent to wash the crystals.[5]
Premature crystallization occurred during a hot filtration step.Use a pre-heated funnel and flask for hot filtration and add a slight excess of solvent before filtering to prevent crystallization.
The purified compound is still colored Colored impurities are present that are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific purity of the starting material.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and flask to remove the solid impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process.[7] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Process Diagrams

G cluster_0 Recrystallization Troubleshooting start Start Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product success Pure Crystals Obtained start->success Ideal Outcome boil_solvent Boil off excess solvent no_crystals->boil_solvent Too much solvent? induce_crystallization Induce Crystallization (scratch/seed) no_crystals->induce_crystallization Supersaturated? change_solvent Change solvent/slow cooling oiling_out->change_solvent check_solvent_volume Use minimum hot solvent low_yield->check_solvent_volume use_charcoal Use activated charcoal colored_product->use_charcoal boil_solvent->success induce_crystallization->success change_solvent->start check_solvent_volume->start use_charcoal->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_1 Factors Affecting Recrystallization Success success Successful Recrystallization solvent Solvent Choice solubility Differential Solubility solvent->solubility cooling Cooling Rate crystal_size Crystal Size & Purity cooling->crystal_size concentration Solution Concentration yield Yield vs. Purity concentration->yield purity Initial Purity impurity_removal Impurity Removal Efficiency purity->impurity_removal solubility->success crystal_size->success yield->success impurity_removal->success

Caption: Key factors influencing the outcome of recrystallization.

References

Technical Support Center: Preventing Polymer Self-Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the challenges of polymer self-condensation during synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of well-defined polymers.

Troubleshooting Guide

This section addresses common issues encountered during polymerization that may be caused by or lead to self-condensation.

Issue 1: Low Molecular Weight and Broad Polydispersity in the Final Polymer

Question: My polymerization reaction is resulting in a polymer with a lower molecular weight than expected and a broad molecular weight distribution. What could be the cause and how can I fix it?

Answer:

Low molecular weight and broad polydispersity are common indicators of uncontrolled side reactions, including self-condensation. Here are the likely causes and troubleshooting steps:

  • Imprecise Stoichiometry: Step-growth polymerization is highly sensitive to the stoichiometric ratio of monomers. An imbalance can lead to chain termination and, consequently, lower molecular weight.[1][2]

    • Solution: Carefully measure and control the molar ratio of your monomers. For AA and BB type polymerizations, a 1:1 molar ratio is crucial for achieving high molecular weight.[3] The deliberate addition of a monofunctional monomer can be used to control molecular weight if a lower, specific molecular weight is desired.[4]

  • Monomer Impurities: Impurities in your monomers can act as chain terminators, preventing the formation of long polymer chains.

    • Solution: Ensure your monomers are of high purity. Recrystallization or distillation of monomers before use is recommended.

  • Presence of Water: In condensation polymerizations that release water, its presence can inhibit the reaction from reaching high conversion, thereby limiting molecular weight.[5]

    • Solution: Efficiently remove water or other small molecule byproducts from the reaction mixture. This can be achieved through azeotropic distillation or by carrying out the reaction under a vacuum.

  • Inadequate Reaction Time or Temperature: Polymerization may not have reached completion.

    • Solution: Increase the reaction time or temperature to drive the reaction to a higher conversion.[1][6] Monitor the reaction progress by taking samples at different time intervals.[7]

Issue 2: Formation of Insoluble Gels or Precipitates

Question: My reaction mixture is forming an insoluble gel/precipitate unexpectedly. Is this related to self-condensation and how can I prevent it?

Answer:

Gel formation can be a result of uncontrolled cross-linking, which can be initiated by self-condensation, especially with multifunctional monomers.

  • Uncontrolled Branching: If your monomers have more than two functional groups, self-condensation can lead to the formation of a cross-linked network, resulting in a gel.

    • Solution: Control the reaction kinetics by adjusting the temperature or catalyst concentration. Slow monomer addition can also be an effective strategy to control the degree of branching.[8][9]

  • Poor Polymer Solubility: The growing polymer chains may become insoluble in the reaction solvent, leading to precipitation.

    • Solution: Choose a solvent in which the polymer is soluble.[2] For some systems, increasing the reaction temperature can help maintain solubility.

Frequently Asked Questions (FAQs)

Q1: What is polymer self-condensation?

A1: Polymer self-condensation is a reaction where a monomer reacts with itself to form dimers, oligomers, or polymers.[10] This is a common side reaction in step-growth polymerizations and can lead to undesirable products, low molecular weight of the target polymer, and broad polydispersity.

Q2: How can I control stoichiometry to prevent self-condensation?

A2: Precise control of stoichiometry is critical.[3] Ensure accurate weighing of monomers. In some industrial settings, real-time analysis of reactive end groups is used to make necessary adjustments to the monomer feed during the polymerization process.[11]

Q3: What role do catalysts play in self-condensation?

A3: Catalysts can significantly influence the rate of both the desired polymerization and the undesired self-condensation. The choice and concentration of the catalyst are crucial.[10][12] An optimal catalyst concentration can maximize the desired reaction rate while minimizing side reactions.[13] It is important to screen different catalysts and concentrations for your specific system.

Q4: Can reaction temperature be used to control self-condensation?

A4: Yes, temperature is a critical parameter. Higher temperatures can increase the reaction rate, but may also promote side reactions like self-condensation.[5][6] It is important to find an optimal temperature that favors the desired polymerization reaction.

Q5: What is the "slow monomer addition" technique?

A5: Slow monomer addition is a strategy used to control the concentration of the monomer in the reaction mixture at any given time.[8][9] By adding the monomer slowly, you can favor the reaction of the monomer with the growing polymer chains over the reaction of the monomer with itself (self-condensation).[9] This technique is particularly useful for the synthesis of hyperbranched polymers with controlled molecular weight and narrow polydispersity.[8][14]

Q6: How can protecting groups be used to prevent self-condensation?

A6: Protecting groups are chemical moieties that can be temporarily attached to a reactive functional group to prevent it from reacting.[15][16] In the context of preventing self-condensation, a protecting group can be used to block one of the reactive sites on a monomer, forcing it to react in a specific way. After the desired reaction has occurred, the protecting group can be removed to reveal the original functional group.[16][17] This strategy is widely used in peptide synthesis to prevent the self-coupling of amino acids.[15]

Experimental Protocols

Protocol 1: Controlled Polyester Synthesis via Slow Monomer Addition

This protocol describes the synthesis of a polyester using slow monomer addition to minimize self-condensation of the diacid monomer.

Materials:

  • Diacid (e.g., Adipic acid)

  • Diol (e.g., 1,6-Hexanediol)

  • Acid catalyst (e.g., p-Toluenesulfonic acid)

  • High-boiling point solvent (e.g., Diphenyl ether)

  • Syringe pump

Procedure:

  • Set up a reaction vessel with a condenser, mechanical stirrer, nitrogen inlet, and a port for the syringe pump.

  • Charge the reaction vessel with the diol and the solvent.

  • Heat the mixture to the desired reaction temperature (e.g., 150 °C) under a nitrogen atmosphere.

  • Dissolve the diacid and the catalyst in the solvent in a separate flask.

  • Load the diacid solution into a syringe and place it in the syringe pump.

  • Slowly add the diacid solution to the reaction vessel over a period of several hours. The addition rate should be optimized for the specific system.

  • After the addition is complete, continue to heat the reaction mixture for several more hours to ensure high conversion.

  • Monitor the reaction progress by analyzing samples for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Quantitative Data Summary: Effect of Monomer Addition Rate on Polydispersity

Monomer Addition RateMolecular Weight (Mw, kDa)Polydispersity Index (PDI)Reference
Batch (all at once)52.2[8]
Slow Addition8-862-15[8]
Slow Addition to a Core8.21.28[14]

Protocol 2: Preventing Aldol Self-Condensation using Silyl Enol Ethers

This protocol outlines a general procedure for a crossed aldol reaction where one of the carbonyl compounds is converted to a silyl enol ether to prevent its self-condensation.

Materials:

  • Ketone or Aldehyde A (to be converted to silyl enol ether)

  • Ketone or Aldehyde B

  • Triethylamine

  • Trimethylsilyl chloride (TMSCl)

  • Lewis Acid (e.g., TiCl₄)

  • Aprotic solvent (e.g., Dichloromethane)

Procedure:

  • Formation of the Silyl Enol Ether:

    • In a dry, inert atmosphere, dissolve Ketone/Aldehyde A and triethylamine in the aprotic solvent.

    • Cool the solution to 0 °C.

    • Slowly add trimethylsilyl chloride to the solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The silyl enol ether can be isolated or used directly in the next step.

  • Aldol Reaction:

    • In a separate flask under an inert atmosphere, dissolve Ketone/Aldehyde B in the aprotic solvent.

    • Cool the solution to -78 °C.

    • Add the Lewis acid (e.g., TiCl₄) to the solution.

    • Slowly add the silyl enol ether solution to this mixture.

    • Stir the reaction at -78 °C for the desired amount of time.

  • Workup:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate it under reduced pressure.

    • Purify the product using column chromatography.

Visualizations

experimental_workflow_slow_monomer_addition cluster_setup Reaction Setup cluster_addition Monomer Addition cluster_reaction Polymerization and Analysis setup 1. Assemble Reaction Vessel (Condenser, Stirrer, N2 Inlet) charge_diol 2. Charge Diol and Solvent heat 3. Heat to Reaction Temp charge_diol->heat prepare_diacid 4. Prepare Diacid Solution slow_add 5. Slow Addition via Syringe Pump react 6. Continue Reaction slow_add->react analyze 7. Monitor with GPC

Caption: Workflow for controlled polyester synthesis via slow monomer addition.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue: Low Molecular Weight / Broad PDI stoichiometry Imprecise Stoichiometry issue->stoichiometry impurities Monomer Impurities issue->impurities byproduct Byproduct Inhibition (e.g., Water) issue->byproduct conditions Inadequate Reaction Conditions issue->conditions control_stoichiometry Precise Monomer Measurement stoichiometry->control_stoichiometry purify_monomers Monomer Purification impurities->purify_monomers remove_byproduct Efficient Byproduct Removal byproduct->remove_byproduct optimize_conditions Optimize Time and Temperature conditions->optimize_conditions

Caption: Troubleshooting logic for low molecular weight polymers.

References

optimizing reaction conditions for phenolic resin formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Phenolic Resin Formation. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols to optimize your phenolic resin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Novolac and Resole resins?

A1: The primary distinctions between Novolac and Resole resins lie in the molar ratio of formaldehyde to phenol and the type of catalyst used during synthesis.[1][2][3] Novolac resins are produced with an excess of phenol to formaldehyde (molar ratio < 1) under acidic conditions.[3][4] This results in a thermoplastic prepolymer that requires a curing agent, such as hexamethylenetetramine (hexa), to crosslink and form a thermoset.[3][5] Conversely, Resole resins are synthesized with an excess of formaldehyde to phenol (molar ratio > 1) under alkaline (basic) conditions.[3][5][6] The resulting prepolymer contains reactive hydroxymethyl groups, allowing it to be self-curing with the application of heat.[3][7]

Q2: How does the catalyst type affect the final resin properties?

A2: The catalyst choice is critical in determining the resin's structure and properties.[1][8]

  • Acid Catalysts (for Novolacs): Strong acids like sulfuric acid or oxalic acid are commonly used.[3][8] The type of acid can influence the resin's structure and curing speed.[8] For instance, oxalic acid is often preferred for electrical applications because it decomposes into volatile byproducts at high temperatures, leaving no residue.[8]

  • Base Catalysts (for Resoles): Alkaline catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or ammonia are used.[3][9] Amine catalysts like ammonia can become incorporated into the resin structure, affecting its chemical and physical properties, often resulting in higher molecular weight and lower water solubility.[8]

Q3: My phenolic resin is too dark. How can I achieve a colorless or lighter-colored product?

A3: The color of phenolic resins, which can range from light yellow to reddish-brown, is influenced by several factors.[10] The color often arises from the oxidation of residual free phenol, which forms quinone-like structures.[10] To achieve a lighter color:

  • Reduce Free Phenol: Minimizing the amount of unreacted phenol can lighten the color.[10]

  • Inert Atmosphere: Conducting the synthesis under a nitrogen purge can prevent oxidation and significantly reduce color formation.[10]

  • Catalyst Choice: The type of catalyst used can impact the final color.[10]

  • Reaction Conditions: Time and temperature of the reaction and curing process can also affect the color.[10]

Q4: What causes high viscosity in my resin, and how can I control it?

A4: Resin viscosity is primarily determined by the polymer's molecular weight and chain length.[1] High viscosity can result from an overly advanced reaction. Key factors to control are:

  • Reactant Ratio: Adjusting the phenol-to-formaldehyde ratio can significantly alter viscosity.[11]

  • Temperature and Time: Careful control of reaction temperature and duration is crucial.[1] Shortening the reaction time or lowering the temperature can help reduce the final molecular weight and thus the viscosity.

  • Solid Content: Higher solid content generally leads to higher viscosity. Optimizing for a high solid content while maintaining low viscosity is a common goal.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Premature Gelling or Solidification Reaction temperature is too high. Catalyst concentration is excessive. Insufficient process control (e.g., inadequate cooling).Reduce the reaction temperature. Decrease the amount of catalyst used. Ensure efficient heat removal from the reactor.[2]
Incomplete Curing Insufficient curing agent (for Novolacs). Curing temperature is too low or duration is too short.[12] Presence of inhibitors.Increase the amount of curing agent (e.g., hexamine). Raise the curing temperature to the optimal range (typically 140-180°C) and/or extend the curing time.[12] Ensure all reactants are free from contaminants.
Brittle Final Product High degree of cross-linking. Inherent property of phenolic resins.[13]Incorporate flexibilizing agents or modifiers, such as certain diacids.[14] Add fillers or reinforcements (e.g., cotton, glass fibers) to improve impact strength.[13]
High Free Monomer Content Incorrect molar ratio of reactants. Incomplete reaction.Adjust the phenol-to-formaldehyde ratio according to the desired resin type (Novolac vs. Resole).[1][4] Extend the reaction time or adjust the temperature to drive the polymerization to completion.[3]
Formation of Voids in Composites Entrapment of water, a byproduct of the condensation reaction.[15][16]Apply high pressure during the curing process to minimize void formation.[15] Consider using addition-cure phenolic resins that do not produce volatile byproducts.[15]

Experimental Protocols

Protocol 1: Synthesis of Novolac Phenolic Resin

This protocol describes a typical acid-catalyzed synthesis with an excess of phenol.

Materials:

  • Phenol (C₆H₅OH)

  • Formaldehyde (CH₂O, 37% aqueous solution)

  • Acid Catalyst (e.g., Sulfuric acid or Oxalic acid)[3]

  • Reaction vessel with heating, stirring, and reflux capabilities

Procedure:

  • Charging the Reactor: Add phenol to the reaction vessel. The molar ratio of phenol to formaldehyde should be greater than 1 (typically around 1.2:1).[17]

  • Catalyst Addition: Introduce the acid catalyst to the phenol.

  • Heating: Heat the mixture to approximately 100°C under reflux while stirring continuously.[3][17]

  • Formaldehyde Addition: Slowly add the formaldehyde solution to the reactor, maintaining the temperature.

  • Reaction: Continue heating and stirring until the desired molecular weight and viscosity are achieved. This is a condensation reaction where water is produced as a byproduct.[4]

  • Dehydration: Remove the water byproduct via vacuum distillation to drive the reaction to completion.

  • Discharge: Cool the resulting thermoplastic resin and discharge it from the reactor. The resin will be solid at room temperature and requires a curing agent for final application.[4][5]

Protocol 2: Synthesis of Resole Phenolic Resin

This protocol outlines a typical base-catalyzed synthesis with an excess of formaldehyde.

Materials:

  • Phenol (C₆H₅OH)

  • Formaldehyde (CH₂O, 37% aqueous solution)

  • Base Catalyst (e.g., Sodium Hydroxide, 50% solution)[18]

  • Reaction vessel with heating, stirring, and cooling capabilities

Procedure:

  • Charging the Reactor: Mix phenol, formaldehyde, water, and the base catalyst in the reaction vessel. The molar ratio of formaldehyde to phenol should be greater than 1 (typically around 1.5:1).[5][17]

  • Initial Heating: Heat the mixture. The reaction is exothermic and forms hydroxymethyl phenols.[1][5] Maintain the temperature at around 70°C.[5]

  • Reaction Control: The reaction rate increases with pH, peaking around pH 10.[5] Careful temperature control is essential to prevent a runaway reaction.[2]

  • Monitoring: Monitor the reaction until the desired level of polymerization is reached. The product is a thick, reddish-brown tacky material.[5]

  • Cooling and Neutralization: Cool the reactor to stop the reaction. If necessary, neutralize the catalyst.

  • Dehydration (Optional): Water can be removed under vacuum to increase the solid content of the resin.

  • Discharge: The resulting liquid or solid resin is self-curing upon subsequent heating.[3]

Visualizations

experimental_workflow_novolac cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products cluster_curing Curing Stage phenol Phenol (Excess) mix Mix & Heat (~100°C) phenol->mix formaldehyde Formaldehyde formaldehyde->mix catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->mix react Condensation Polymerization mix->react Reflux dehydrate Vacuum Dehydration react->dehydrate water Water (Byproduct) react->water prepolymer Novolac Prepolymer (Thermoplastic) dehydrate->prepolymer add_hardener Add Curing Agent (e.g., Hexa) prepolymer->add_hardener cure Heat to Crosslink add_hardener->cure final_resin Cured Novolac Resin (Thermoset) cure->final_resin

Caption: Workflow for Novolac Phenolic Resin Synthesis.

experimental_workflow_resole cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products cluster_curing Curing Stage phenol Phenol mix Mix & Heat (~70°C) phenol->mix formaldehyde Formaldehyde (Excess) formaldehyde->mix catalyst Base Catalyst (e.g., NaOH) catalyst->mix react Addition & Condensation Reaction mix->react Exothermic cool Cool to Stop Reaction react->cool water Water (Byproduct) react->water prepolymer Resole Prepolymer (Self-Curing) cool->prepolymer cure Heat to Crosslink (No Agent Needed) prepolymer->cure final_resin Cured Resole Resin (Thermoset) cure->final_resin

Caption: Workflow for Resole Phenolic Resin Synthesis.

troubleshooting_flowchart start Identify Issue with Phenolic Resin Synthesis issue_viscosity Issue: High Viscosity? start->issue_viscosity issue_color Issue: Undesirable Color? issue_viscosity->issue_color No sol_viscosity1 Reduce Reaction Time/ Temperature issue_viscosity->sol_viscosity1 Yes issue_curing Issue: Curing Problem? issue_color->issue_curing No sol_color1 Use Nitrogen Purge to Prevent Oxidation issue_color->sol_color1 Yes sol_curing1 Incomplete Cure: Increase Temp/Time/ Curing Agent (Novolac) issue_curing->sol_curing1 Yes end Problem Resolved issue_curing->end No sol_viscosity2 Adjust Reactant Ratio sol_viscosity1->sol_viscosity2 sol_viscosity2->end sol_color2 Reduce Free Phenol Content sol_color1->sol_color2 sol_color2->end sol_curing2 Premature Gelling: Lower Temp/Catalyst Concentration sol_curing1->sol_curing2 sol_curing2->end

Caption: Troubleshooting Logic for Phenolic Resin Synthesis.

References

troubleshooting NMR peak assignments for 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Troubleshooting NMR Peak Assignments

FAQs and Troubleshooting Guides

Q1: I am not sure about the assignment of the hydroxyl (-OH) protons in my ¹H NMR spectrum. How can I confirm them?

A1: The chemical shift of hydroxyl protons can be highly variable and dependent on solvent, concentration, and temperature.[1][2] To definitively identify these peaks, you can perform a "D₂O shake" experiment.[1][3]

  • Experimental Protocol: D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a few drops of deuterium oxide (D₂O) to the NMR tube.

    • Gently shake the tube to mix the contents.

    • Re-acquire the ¹H NMR spectrum.

    • The peaks corresponding to the exchangeable hydroxyl protons will either disappear or significantly decrease in intensity.[1][3]

Q2: The peaks for my aromatic protons are overlapping. How can I resolve them?

A2: Overlapping aromatic signals can be a common issue. Here are a few strategies to resolve them:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. For instance, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d.[3]

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can help in assigning individual protons by showing correlations between them.

Q3: My NMR spectrum shows very broad peaks. What could be the cause?

A3: Peak broadening can be caused by several factors:[3]

  • Poor Shimming: The magnetic field homogeneity may need to be optimized.

  • Sample Concentration: A highly concentrated sample can lead to peak broadening. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: The hydroxyl protons may be undergoing chemical exchange, which can broaden their signals.

Q4: I am seeing unexpected peaks in my spectrum. What are they?

A4: Unexpected peaks are often due to impurities.[4][5]

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.[3]

  • Water: Deuterated solvents can absorb moisture, leading to a water peak in the spectrum.[3] The position of the water peak varies depending on the solvent.[6]

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can result in the presence of other species.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H6.8 - 7.3Singlet2H
-CH₂-4.5 - 4.8Singlet4H
Phenolic -OH4.0 - 8.0 (variable)Broad Singlet1H
Alcoholic -OH2.0 - 5.0 (variable)Broad Singlet2H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C-OH (phenolic)150 - 160
C-Cl125 - 135
C-CH₂OH120 - 130
C-H115 - 125
-CH₂OH60 - 65

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting NMR peak assignment issues.

troubleshooting_workflow NMR Peak Assignment Troubleshooting start Start: Ambiguous Peak Assignment check_oh Is the peak a hydroxyl proton? start->check_oh d2o_shake Perform D2O Shake Experiment check_oh->d2o_shake Yes check_aromatic Are aromatic protons overlapping? check_oh->check_aromatic No peak_disappears Peak disappears or reduces? d2o_shake->peak_disappears assign_oh Assign as -OH proton peak_disappears->assign_oh Yes peak_disappears->check_aromatic No assign_oh->check_aromatic change_solvent Change NMR Solvent check_aromatic->change_solvent Yes check_broad Are peaks broad? check_aromatic->check_broad No resolved Peaks resolved? change_solvent->resolved run_2d_nmr Run 2D NMR (COSY, HMQC) assign_aromatic Assign aromatic protons run_2d_nmr->assign_aromatic resolved->run_2d_nmr No resolved->assign_aromatic Yes assign_aromatic->check_broad troubleshoot_broad Troubleshoot Broadening: - Re-shim - Dilute sample - Check for impurities check_broad->troubleshoot_broad Yes check_unexpected Are there unexpected peaks? check_broad->check_unexpected No troubleshoot_broad->check_unexpected identify_impurities Identify Impurities: - Residual solvent - Water - Starting materials check_unexpected->identify_impurities Yes end End: Successful Assignment check_unexpected->end No identify_impurities->end

Caption: A flowchart for troubleshooting NMR peak assignments.

References

Technical Support Center: 4-Chloro-2,6-bis(hydroxymethyl)phenol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Chloro-2,6-bis(hydroxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most direct and widely utilized method for synthesizing this compound is the alkaline-catalyzed hydroxymethylation of p-chlorophenol using formaldehyde as the hydroxymethylating agent.[1] An alkaline catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is crucial for deprotonating the phenolic hydroxyl group, which in turn generates the highly reactive phenolate anion necessary for the reaction.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: To maximize the yield of the desired product and minimize the formation of byproducts, careful control of several parameters is essential. These include using a molar excess of formaldehyde to promote di-substitution, maintaining a sufficiently alkaline environment to ensure a high concentration of the reactive phenolate species, and carefully managing the reaction temperature to prevent resin formation.[1]

Q3: What are the primary byproducts and side reactions to be aware of during scale-up?

A3: A significant challenge in the synthesis of this compound is the formation of undesirable polymeric resins.[1] This is particularly problematic at elevated temperatures (above 100°C).[1] Additionally, excessively high pH can lead to the Cannizzaro disproportionation of formaldehyde.[1]

Q4: Is there an alternative synthesis strategy for this compound?

A4: Yes, an alternative approach involves a multi-step process. This method begins with the base-catalyzed di-hydroxymethylation of phenol to produce 2,6-bis(hydroxymethyl)phenol. This intermediate is then subjected to a regioselective chlorination step to yield the final product.[1] The choice of chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), is critical for achieving high selectivity in this step.[1]

Q5: What are the main safety concerns when producing this compound at a larger scale?

A5: The primary safety concerns are associated with the handling of the reactants. Formaldehyde is a known carcinogen and sensitizer, requiring proper ventilation and personal protective equipment. p-Chlorophenol is toxic and corrosive. The reaction is typically carried out under alkaline conditions, necessitating careful handling of caustic solutions like sodium hydroxide. A thorough risk assessment should be conducted before any scale-up activities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of Desired Product - Insufficient formaldehyde. - Inadequate catalyst concentration. - Reaction time is too short.- Increase the molar ratio of formaldehyde to p-chlorophenol to drive the reaction towards di-substitution.[1] - Ensure the pH is sufficiently alkaline to facilitate the formation of the phenolate anion.[1] - Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time.[1]
Formation of Polymeric Resin - Reaction temperature is too high. - "Hot spots" in the reactor.- Maintain the reaction temperature below 100°C.[1] - Ensure efficient stirring and heat distribution to prevent localized overheating, especially in larger reactors.
Incomplete Reaction/Presence of Starting Material - Low reaction temperature. - Poor mixing.- Gradually increase the reaction temperature, while monitoring for resin formation. - Improve agitation to ensure homogeneity of the reaction mixture.
Product Purity Issues After Isolation - Incomplete neutralization. - Inefficient extraction of byproducts.- Ensure complete neutralization of the catalyst before work-up.[2] - Optimize the solvent and number of extractions during the work-up procedure. Consider recrystallization for final purification.
Cannizzaro Reaction Byproducts Detected - Excessively high pH.- Carefully control the amount of alkaline catalyst to avoid an overly basic environment that promotes the disproportionation of formaldehyde.[1]

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound. Adjustments to quantities, reaction times, and purification methods will be necessary for scaling up.

Materials:

  • p-Chlorophenol

  • Formaldehyde (37% aqueous solution, formalin)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate for drying

  • Deionized water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve p-chlorophenol in an aqueous solution of sodium hydroxide.

  • Add formalin to the solution. A typical molar ratio is 1:2.5:1.2 for p-chlorophenol:formaldehyde:NaOH.

  • Heat the reaction mixture to 60-70°C and maintain this temperature under constant stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with hydrochloric acid to a pH of approximately 7.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/water).[3]

Visualizing the Process

Experimental Workflow for Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p_chlorophenol p-Chlorophenol mixing Mixing and Heating (60-70°C) p_chlorophenol->mixing formaldehyde Formaldehyde formaldehyde->mixing naoh_solution NaOH Solution naoh_solution->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring neutralization Neutralization (HCl) monitoring->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration purification Recrystallization concentration->purification product 4-Chloro-2,6-bis (hydroxymethyl)phenol purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of Product check_starting_material Check TLC for Starting Material start->check_starting_material increase_time_temp Increase Reaction Time/Temp check_starting_material->increase_time_temp Present check_reagents Check Reagent Stoichiometry check_starting_material->check_reagents Absent end Yield Improved increase_time_temp->end adjust_formaldehyde Increase Formaldehyde Ratio check_reagents->adjust_formaldehyde Incorrect check_ph Check pH check_reagents->check_ph Correct adjust_formaldehyde->end adjust_catalyst Adjust Catalyst Concentration check_ph->adjust_catalyst Not Alkaline check_ph->end Alkaline adjust_catalyst->end

Caption: A decision tree for troubleshooting low product yield during synthesis.

References

Technical Support Center: Managing Regioselectivity in Phenol Hydroxymethylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the regioselectivity of phenol hydroxymethylation.

Frequently Asked Questions (FAQs)

1. What are the primary factors influencing regioselectivity (ortho- vs. para-) in phenol hydroxymethylation?

The regioselectivity of phenol hydroxymethylation is a delicate balance of several key factors:

  • Catalyst Choice: The nature of the catalyst is paramount. Lewis acids, Brønsted acids, and bases all influence the position of hydroxymethylation. For instance, certain metal salts and solid acid catalysts can favor the ortho position.

  • Reaction pH: The pH of the reaction medium significantly impacts the reactivity of the phenol and the catalyst's effectiveness. Under weakly alkaline conditions (pH 8.5-10.5) using catalysts like NaOH or KOH, the para-position is often favored. Conversely, acidic conditions or the use of specific chelating metals at a controlled pH (e.g., pH 4-5) can promote ortho-selectivity.[1]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product distribution.

  • Solvent: The choice of solvent can affect the solubility of reactants and the stability of intermediates, thus influencing the reaction pathway and selectivity.

  • Steric Hindrance: Bulky substituents on the phenol ring can sterically hinder the approach of formaldehyde to the ortho positions, leading to a preference for the less hindered para position.[2]

2. How can I enhance ortho-selectivity in my phenol hydroxymethylation reaction?

Achieving high ortho-selectivity often involves the use of specific catalysts that can form a chelate with the phenolic hydroxyl group, thereby directing the incoming electrophile (formaldehyde) to the adjacent ortho position.

  • Transition Metal Hydroxides: Using hydroxides of transition metals such as Cu, Cr, Mn, Ni, and Co in an aqueous solution at a controlled pH of 4-5 has been shown to favor ortho-hydroxymethylation.[1] The proposed mechanism involves the formation of a chelate in the transition state.

  • Boric Acid: The use of boric acid in a non-polar solvent like benzene can also promote ortho-selectivity through the formation of a borate ester intermediate.[1]

  • Solid Acid Catalysts: Microporous titanoaluminophosphate (TiAPO-5) molecular sieves have demonstrated high ortho-selectivity. The titanium within the catalyst framework is believed to coordinate with both the phenolic hydroxyl group and formaldehyde, facilitating a directed attack at the ortho position.

3. My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for the para product?

While achieving high para-selectivity can be challenging due to the inherent reactivity of the ortho positions, certain strategies can be employed:

  • Alkaline Catalysts: Traditional base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) under weakly alkaline conditions (pH 8.5-10.5) tend to favor the formation of the para-hydroxymethylphenol.[1]

  • Cyclodextrins: The use of cyclodextrins as catalysts has been reported to selectively produce the p-isomer. The hydrophobic cavity of the cyclodextrin can encapsulate the phenol molecule in a way that exposes the para position for reaction.

  • Sterically Hindered Phenols: If your substrate allows, introducing a bulky substituent at one of the ortho positions can sterically block that site and direct the hydroxymethylation to the para position.

4. I am observing the formation of di- and tri-hydroxymethylated byproducts. How can I minimize these?

The formation of multiple hydroxymethyl groups on the phenol ring is a common issue, especially at higher temperatures and longer reaction times. To minimize these byproducts:

  • Control Stoichiometry: Use a molar excess of phenol relative to formaldehyde. This will increase the probability of formaldehyde reacting with an unreacted phenol molecule rather than a mono-hydroxymethylated one.

  • Lower Reaction Temperature: Operating at lower temperatures can help to control the reactivity and reduce the rate of subsequent hydroxymethylation reactions.

  • Shorter Reaction Times: Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction once the desired mono-hydroxymethylated product has formed in sufficient yield, before significant formation of di- and tri-substituted products occurs.

5. My reaction is leading to the formation of insoluble resinous material. What is causing this and how can it be prevented?

The formation of resinous material is typically due to condensation reactions between the hydroxymethylphenols and other phenol molecules, leading to the formation of diphenylmethane structures and eventually polymeric resins.

  • Temperature Control: High temperatures can promote these condensation reactions. Maintaining a lower and more controlled reaction temperature is crucial.

  • pH Management: The pH of the reaction can influence the rate of condensation. Careful control of the pH is necessary to stay within the optimal range for hydroxymethylation while minimizing polymerization.

  • Reaction Time: As with the formation of multiple hydroxymethyl groups, limiting the reaction time can help to prevent the propagation of condensation reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Conversion of Phenol 1. Inactive catalyst.2. Insufficient reaction temperature or time.3. Incorrect pH.1. Ensure the catalyst is fresh and active. For solid catalysts, consider activation procedures (e.g., calcination).2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring for byproduct formation.3. Verify and adjust the pH of the reaction mixture to the optimal range for your chosen catalytic system.
Poor Regioselectivity (Mixture of Isomers) 1. Non-selective catalyst.2. Suboptimal reaction conditions (pH, temperature).3. Steric factors of the substrate.1. Switch to a catalyst known for high regioselectivity (e.g., TiAPO-5 for ortho, specific bases for para).2. Systematically screen different pH values and temperatures to find the optimal conditions for the desired isomer.3. If possible, consider modifying the substrate to introduce directing groups.
Formation of Condensation Products (Resins) 1. High reaction temperature.2. Prolonged reaction time.3. High concentration of formaldehyde.1. Lower the reaction temperature.2. Monitor the reaction and stop it once the desired product is formed.3. Use a molar excess of phenol to formaldehyde.
Difficulty in Product Separation 1. Similar polarity of ortho and para isomers.1. Employ high-performance column chromatography with a carefully selected solvent system.2. Consider derivatization of the hydroxyl groups to alter the polarity and improve separation.

Quantitative Data Summary

Table 1: Influence of Catalyst and pH on Phenol Hydroxymethylation

CatalystpHTemperature (°C)Phenol Conversion (%)ortho-HMP Selectivity (%)para-HMP Selectivity (%)Reference
NaOH8.5 - 10.530-~35~65[1]
Transition Metal Hydroxides (Cu, Cr, etc.)4 - 5--HighLow[1]
TiAPO-5Neutral100208614
TiAPO-5Acidic10084555

HMP: Hydroxymethylphenol

Key Experimental Protocols

Protocol 1: Ortho-Selective Hydroxymethylation using TiAPO-5 Molecular Sieves

  • Catalyst Activation: Activate the TiAPO-5 catalyst by heating at 380 K for 3 hours prior to the reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol (0.015 M), an aqueous solution of formaldehyde (37-41 w/v, 0.29 M), and the activated TiAPO-5 catalyst (2-10 wt% with respect to phenol).

  • Reaction Conditions: Reflux the mixture at 373 K (100 °C) for 24 hours.

  • Analysis: Monitor the reaction progress by withdrawing aliquots at appropriate time intervals and analyzing them by thin-layer chromatography (TLC) and gas chromatography (GC).

  • Work-up: After the reaction is complete, filter the catalyst. The filtrate can be extracted with an appropriate organic solvent, and the product can be purified by column chromatography.

Protocol 2: Phenol Methylation over Iron-Chromium Mixed Oxide Catalyst (for comparison of ortho-alkylation) [3][4]

Note: This protocol describes methylation, a related ortho-alkylation, to provide context on catalyst systems.

  • Catalyst: Use a commercial iron-chromium mixed oxide catalyst (e.g., TZC-3/1).

  • Reaction Setup: The reaction is carried out in a fluidized bed reactor.

  • Feed Preparation: Prepare a solution of phenol, methanol, and water in a molar ratio of 1:5:1.

  • Reaction Conditions: Introduce the feed solution into an evaporator and then into the reactor containing the fluidized catalyst bed. Maintain the bed temperature between 320-360 °C.

  • Analysis: Analyze the composition of the post-reaction gases using Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). This system achieves over 90% phenol conversion with high selectivity for o-cresol and 2,6-dimethylphenol.[3][4]

Visualizing Reaction Control

Below are diagrams illustrating the key concepts in managing the regioselectivity of phenol hydroxymethylation.

G cluster_ortho Ortho-Selectivity Pathway cluster_para Para-Selectivity Pathway ortho_catalyst Chelating Catalyst (e.g., Transition Metal, Boric Acid) ortho_intermediate Chelate Intermediate ortho_catalyst->ortho_intermediate Coordination with phenolic -OH ortho_product Ortho-Hydroxymethylphenol ortho_intermediate->ortho_product Directed attack of formaldehyde para_catalyst Base Catalyst (e.g., NaOH) para_intermediate Phenoxide Ion para_catalyst->para_intermediate Deprotonation para_product Para-Hydroxymethylphenol para_intermediate->para_product Attack at less hindered para position phenol Phenol + Formaldehyde phenol->ortho_catalyst phenol->para_catalyst

Caption: Influence of catalyst type on regioselective pathways.

G start Start Experiment setup Setup Reaction: Phenol, Formaldehyde, Catalyst start->setup conditions Set Reaction Conditions: Temperature, pH, Time setup->conditions monitor Monitor Reaction (TLC, GC) conditions->monitor decision Desired Selectivity Achieved? monitor->decision stop Stop Reaction & Purify decision->stop Yes adjust Adjust Conditions: - Change Catalyst - Modify pH - Alter Temperature decision->adjust No adjust->conditions

Caption: Experimental workflow for optimizing regioselectivity.

References

Technical Support Center: Thermal Degradation of Polymers Derived from Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymers derived from chlorinated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for polymers derived from chlorinated phenols?

A1: The thermal degradation of these polymers is a complex process that can proceed through several pathways. The most significant is dehydrochlorination, where hydrogen chloride (HCl) is eliminated from the polymer backbone. This is often followed by chain scission, cross-linking, and oxidation (if in the presence of air). At higher temperatures, the aromatic backbone can also degrade, leading to the formation of various volatile organic compounds and a carbonaceous char.[1]

Q2: What are the expected degradation products?

A2: The primary degradation product is hydrogen chloride (HCl) gas. Other products can include water, carbon monoxide, carbon dioxide, and a variety of aromatic compounds such as chlorobenzenes and phenols. In some cases, more complex and toxic compounds like polychlorinated dibenzo-p-dioxins and dibenzofurans can be formed, although this is more of a concern with the degradation of chlorophenols themselves.[1] Pyrolysis-GC/MS is an excellent technique for identifying the full range of volatile degradation products.

Q3: How does the position of chlorine on the phenol ring affect thermal stability?

A3: The position and number of chlorine atoms on the aromatic rings can influence the thermal stability of the polymer. Generally, increased chlorination can lead to a decrease in thermal stability. The presence of chlorine atoms can weaken the C-Cl bond and facilitate the elimination of HCl at lower temperatures.

Q4: What are the typical temperature ranges for the degradation of these polymers?

A4: The thermal stability of polymers derived from chlorinated phenols can vary significantly based on their specific chemical structure, molecular weight, and the atmosphere in which they are heated. Generally, the onset of degradation, primarily due to dehydrochlorination, can be observed at temperatures lower than their non-chlorinated counterparts. Significant weight loss often occurs in the range of 300-500°C.

Troubleshooting Guide for Thermal Analysis

Thermogravimetric Analysis (TGA)
Issue Possible Causes Recommended Solutions
Irregular or noisy TGA curve - Sample inhomogeneity. - Gas flow fluctuations. - Reaction of off-gases with the balance mechanism.- Ensure the sample is finely ground and representative. - Check for leaks in the gas lines and ensure a stable flow rate. - Use a protective gas flow for the balance and consider using a TGA with a corrosion-resistant design.
Corrosion of TGA components (furnace, balance) - Release of corrosive HCl gas during degradation.- Use a TGA system designed for corrosive atmospheres if possible. - After each experiment with a chlorinated polymer, perform a "bake-out" run at a high temperature with an inert gas to purge any residual corrosive gases. - Regularly inspect and clean the furnace and balance components according to the manufacturer's instructions.
Inaccurate weight loss measurements - Buoyancy effects. - Condensation of degradation products on the balance.- Perform a baseline subtraction with an empty pan under the same experimental conditions. - Ensure the exhaust line is heated to prevent condensation.
Difficulty in interpreting overlapping degradation steps - Complex degradation mechanism with multiple simultaneous reactions.- Use a slower heating rate to improve the resolution of the degradation steps. - Employ modulated TGA if available. - Couple the TGA with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gases at each stage.
Differential Scanning Calorimetry (DSC)
Issue Possible Causes Recommended Solutions
Baseline drift - Contamination of the sample pan or furnace. - Evolution of volatile products.- Ensure pans are clean and properly sealed (if applicable). - Perform a baseline run and subtract it from the sample run.
Broad or distorted peaks - Poor thermal contact between the sample and the pan. - Sample heterogeneity.- Ensure the sample is in good contact with the bottom of the pan. Use a crimped lid if appropriate. - Use a smaller sample size and ensure it is representative.
Exothermic peak overlapping with degradation - Cross-linking reactions occurring simultaneously with degradation.- Correlate the DSC data with TGA data to distinguish between thermal transitions and degradation events.

Quantitative Data

The following table summarizes thermal degradation data for a poly(dihalophenylene oxide) synthesized via thermal decomposition of a diamminebis(trihalophenolato) copper(II) complex, a polymer class closely related to those derived from chlorinated phenols.

PolymerOnset Degradation Temp. (°C)Peak Degradation Temp. (°C)Char Yield at 600°C (%)Atmosphere
Poly(dichlorophenylene oxide)~250~350 and ~500 (two stages)~40Nitrogen

Note: Data is estimated from graphical representations in the cited literature and should be considered approximate. Specific values will vary with synthetic method and analytical conditions.

Experimental Protocols

Synthesis of Poly(2,6-dichlorophenylene oxide) via Oxidative Coupling Polymerization

This protocol is a representative example for the synthesis of a polymer from a chlorinated phenol.

Materials:

  • 2,6-dichlorophenol

  • Copper(I) chloride (CuCl)

  • Pyridine

  • Toluene

  • Methanol

  • Oxygen gas

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 2,6-dichlorophenol in a mixture of toluene and pyridine.

  • Add a catalytic amount of CuCl to the solution.

  • Bubble oxygen gas through the solution at a controlled rate while stirring vigorously at room temperature.

  • Continue the reaction for several hours. The progress of the polymerization can be monitored by the increase in the viscosity of the solution.

  • After the desired reaction time, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash it thoroughly with methanol to remove any unreacted monomer and catalyst, and dry it under vacuum.

Thermogravimetric Analysis (TGA) Protocol

Instrument: Thermogravimetric Analyzer

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.

  • Weigh approximately 5-10 mg of the dried polymer sample into a clean TGA pan (platinum or ceramic is recommended).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of degradation, the temperatures of maximum weight loss, and the final char yield.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Monomer 2,6-Dichlorophenol Reaction Oxidative Coupling Polymerization Monomer->Reaction Catalyst CuCl/Pyridine Catalyst->Reaction Solvent Toluene Solvent->Reaction Oxidant Oxygen Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Purification Filtration and Washing Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Poly(2,6-dichlorophenylene oxide) Drying->Polymer

Caption: Experimental workflow for the synthesis of poly(2,6-dichlorophenylene oxide).

Degradation_Pathway Polymer Polymer from Chlorinated Phenol Initial_Degradation Initial Degradation (Heat) Polymer->Initial_Degradation Dehydrochlorination Dehydrochlorination Initial_Degradation->Dehydrochlorination HCl HCl Gas Dehydrochlorination->HCl Unsaturated_Backbone Unsaturated Polymer Backbone Dehydrochlorination->Unsaturated_Backbone Further_Degradation Further Degradation (Higher Heat) Unsaturated_Backbone->Further_Degradation Chain_Scission Chain Scission Further_Degradation->Chain_Scission Crosslinking Cross-linking Further_Degradation->Crosslinking Volatiles Volatile Organics Chain_Scission->Volatiles Char Carbonaceous Char Crosslinking->Char

Caption: Proposed thermal degradation pathway for polymers derived from chlorinated phenols.

TGA_Workflow Start Start Sample_Prep Sample Preparation (5-10 mg) Start->Sample_Prep TGA_Loading Load Sample into TGA Sample_Prep->TGA_Loading Inert_Purge Purge with Inert Gas TGA_Loading->Inert_Purge Heating_Ramp Heat at Controlled Rate (e.g., 10°C/min) Inert_Purge->Heating_Ramp Data_Acquisition Record Weight vs. Temperature Heating_Ramp->Data_Acquisition Analysis Analyze TGA Curve Data_Acquisition->Analysis Results Determine Degradation Temps & Char Yield Analysis->Results End End Results->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

References

avoiding impurities in the synthesis of hydroxymethylated phenols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of hydroxymethylated phenols.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and common impurities in the synthesis of hydroxymethylated phenols?

The primary products of the hydroxymethylation of phenol, typically through the Lederer-Manasse reaction, are ortho-hydroxybenzyl alcohol and para-hydroxybenzyl alcohol.[1][2] The most common impurities are polymeric resins (Novolacs or Resoles), formed by the further condensation of the hydroxymethylated products.[3] Other potential byproducts include di- and tri-hydroxymethylated phenols, and compounds arising from the Cannizzaro reaction of formaldehyde, especially under strongly alkaline conditions.

Q2: How does the formaldehyde-to-phenol molar ratio affect the product distribution and impurity profile?

The molar ratio of formaldehyde to phenol is a critical parameter that significantly influences the outcome of the reaction.

  • Excess Phenol (F:P ratio < 1): This condition, typically under acidic catalysis, favors the formation of thermoplastic resins known as Novolacs, where phenol rings are linked by methylene bridges. The initial products are mono-hydroxymethylated phenols, but the excess phenol readily reacts with them to form diphenylmethane structures.

  • Excess Formaldehyde (F:P ratio > 1): Under basic catalysis, an excess of formaldehyde leads to the formation of thermosetting resins called Resoles. These are characterized by the presence of hydroxymethyl groups that can self-condense upon heating to form a cross-linked network.[3] This condition increases the likelihood of forming di- and tri-hydroxymethylated phenols.

Q3: What is the effect of pH on the hydroxymethylation of phenol?

The pH of the reaction medium plays a crucial role in both the reaction rate and the selectivity.

  • Acidic Conditions (pH < 7): Acid catalysis promotes the formation of a carbocation from formaldehyde, which then acts as an electrophile attacking the phenol ring. This condition often leads to the formation of Novolac-type resins.

  • Basic Conditions (pH > 7): In a basic medium, phenol is deprotonated to the more reactive phenoxide ion. This enhances the nucleophilicity of the aromatic ring, leading to a faster reaction with formaldehyde. Basic conditions with an excess of formaldehyde favor the formation of Resole resins. The reaction rate generally increases with pH, reaching a maximum around pH 10.[3]

Q4: How can I control the regioselectivity (ortho- vs. para-substitution)?

Controlling the position of the hydroxymethyl group on the phenol ring is often a key objective.

  • Para-selectivity: In the absence of specific directing agents, the para-product is often the major isomer due to less steric hindrance.[4]

  • Ortho-selectivity: The use of certain metal hydroxides (e.g., of Cu, Cr, Mn, Ni, Co) or boric acid as catalysts can favor the formation of the ortho-isomer through chelation, which directs the formaldehyde to the position adjacent to the hydroxyl group.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of desired mono-hydroxymethylated phenol - Inappropriate formaldehyde-to-phenol ratio.- Reaction temperature is too high or too low.- Incorrect pH of the reaction mixture.- Insufficient reaction time.- Adjust the molar ratio based on the desired product (generally, a slight excess of phenol can favor mono-substitution).- Optimize the reaction temperature. Lower temperatures can reduce the rate of side reactions.[3]- Adjust the pH to the optimal range for the desired isomer (e.g., mildly basic for general synthesis).- Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Excessive formation of polymeric impurities (resins) - High reaction temperature.- Prolonged reaction time.- High concentration of reactants.- Inappropriate catalyst or catalyst concentration.- Maintain a lower reaction temperature to minimize condensation reactions.- Stop the reaction once the formation of the desired product is maximized.- Use more dilute reaction conditions.- For mono-hydroxymethylated phenols, avoid strongly acidic or basic conditions that promote polymerization.
Formation of di- and tri-hydroxymethylated products - High formaldehyde-to-phenol molar ratio.- Use a stoichiometric or slight excess of phenol relative to formaldehyde.
Difficulty in separating ortho- and para-isomers - Similar physical properties of the isomers.- Employ purification techniques such as fractional crystallization or column chromatography.[5][6] Countercurrent extraction has also been shown to be effective for separating the isomers.[7]
Presence of unreacted phenol in the final product - Incomplete reaction.- Inefficient purification.- Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Utilize purification methods like solvent extraction or distillation to remove unreacted phenol.[8]

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Qualitative)

Parameter Condition Effect on Product Distribution Tendency for Impurity Formation
Formaldehyde:Phenol Ratio F:P < 1 (Excess Phenol)Favors mono-substitution initially, but can lead to diphenylmethane formation.Increased formation of Novolac-type oligomers.
F:P > 1 (Excess Formaldehyde)Favors di- and tri-hydroxymethylation.Increased formation of Resole-type oligomers.
pH Acidic (pH < 7)Promotes electrophilic attack of formaldehyde carbocation.Favors Novolac resin formation.
Basic (pH > 7)Increases reaction rate via phenoxide ion formation.Favors Resole resin formation.
Temperature Low TemperatureSlower reaction rate, but generally favors the formation of mono-hydroxymethylated products.Reduced rate of polymerization.
High TemperatureIncreases reaction rate but also promotes condensation reactions.Increased rate of resin formation.[3]
Catalyst General Acid/BaseProduces a mixture of ortho- and para-isomers.Can promote polymerization if not controlled.
Specific Metal Hydroxides/Boric AcidCan direct the reaction to favor the ortho-isomer.May require specific conditions to avoid side reactions.

Experimental Protocols

Protocol 1: Purification of ortho-Hydroxybenzyl Alcohol by Recrystallization

This protocol is adapted from a procedure for purifying similar compounds and may require optimization.

  • Dissolution: Dissolve the crude reaction mixture containing ortho-hydroxybenzyl alcohol in a hot solvent such as toluene.[6] The minimum amount of hot solvent should be used to ensure the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The ortho-hydroxybenzyl alcohol should crystallize out of the solution. Further cooling in an ice bath can increase the yield.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., diisopropyl ether or toluene) to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Analysis of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general guideline based on EPA methods for phenol analysis and may need to be adapted.

  • Sample Preparation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane).

    • Derivatization (optional but recommended for better peak shape and sensitivity): The phenolic hydroxyl groups can be derivatized, for example, by silylation (e.g., with BSTFA) or methylation.[10][11]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.[12]

    • Injector: Splitless injection is often preferred for trace analysis.

    • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period.[12]

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification of unknown impurities or in selected ion monitoring (SIM) mode for quantification of known impurities.

  • Data Analysis:

    • Identify the peaks by comparing their mass spectra with a library of known compounds (e.g., NIST library).

    • Quantify the impurities by integrating the peak areas and comparing them to the peak area of an internal or external standard.

Protocol 3: Quantification of Hydroxymethylated Phenols and Impurities by High-Performance Liquid Chromatography (HPLC)

This is a general procedure and requires optimization for specific applications.

  • Sample Preparation:

    • Dilute a sample of the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like acetic or formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).

    • Detector: A UV detector set at a wavelength where the compounds of interest absorb (e.g., around 270-280 nm). A diode array detector (DAD) can provide spectral information for peak identification.

    • Flow Rate: Typically around 1 mL/min.

  • Data Analysis:

    • Identify the peaks by comparing their retention times with those of known standards.

    • Quantify the components by creating a calibration curve with standards of known concentrations and relating the peak areas of the sample components to this curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Phenol + Formaldehyde reaction Hydroxymethylation (Lederer-Manasse Reaction) start->reaction crude Crude Product Mixture reaction->crude extraction Solvent Extraction (remove unreacted phenol) crude->extraction crystallization Fractional Crystallization (separate isomers) extraction->crystallization chromatography Column Chromatography (further purification) crystallization->chromatography hplc HPLC chromatography->hplc gcms GC-MS chromatography->gcms nmr NMR chromatography->nmr pure_product Pure Hydroxymethylated Phenol chromatography->pure_product

Caption: Experimental workflow for the synthesis, purification, and analysis of hydroxymethylated phenols.

impurity_formation cluster_main_reaction Desired Reaction cluster_impurities Impurity Formation Pathways phenol Phenol mono_hydroxy Mono-hydroxymethylated Phenol (ortho- and para-) phenol->mono_hydroxy + Formaldehyde formaldehyde Formaldehyde formaldehyde->mono_hydroxy di_tri_hydroxy Di- and Tri-hydroxymethylated Phenols mono_hydroxy->di_tri_hydroxy + Formaldehyde (F:P > 1) resin Polymeric Resins (Novolacs/Resoles) mono_hydroxy->resin + Phenol or Self-condensation (High Temp./Time) di_tri_hydroxy->resin Condensation

References

Technical Support Center: Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. The information addresses common issues encountered during the experiment, with a particular focus on the impact of solvent choice on the reaction outcome.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step
Incomplete Reaction: The reaction may not have proceeded to completion.- Reaction Time: Ensure the reaction is stirred for a sufficient duration. For aqueous systems, reaction times of up to 96 hours at room temperature have been reported for analogous compounds. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Temperature: While some protocols for similar compounds suggest room temperature, a moderate increase in temperature (e.g., 40-60°C) might improve the reaction rate. However, be cautious as higher temperatures can promote side reactions.
Suboptimal pH: The reaction is base-catalyzed and requires a sufficiently high pH to deprotonate the phenolic hydroxyl group, forming the more reactive phenoxide ion.- Base Concentration: Ensure the correct molar ratio of the base (e.g., sodium hydroxide) to 4-chlorophenol is used. The base should be in stoichiometric excess to drive the formation of the phenoxide.
Poor Solubility of Reactants: The solubility of 4-chlorophenol in a purely aqueous medium might be limited.- Solvent System: Consider using a co-solvent to improve the solubility of the starting material. A mixture of water and a polar organic solvent like methanol or dimethylformamide (DMF) could be beneficial. However, the organic solvent may also affect the reactivity and selectivity of the reaction.
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.- Formaldehyde Ratio: The molar ratio of formaldehyde to 4-chlorophenol is crucial. An insufficient amount may lead to the formation of mono-hydroxymethylated product, while a large excess could favor the formation of polymeric byproducts. A molar ratio of slightly over 2:1 (formaldehyde:4-chlorophenol) is a good starting point.- Solvent Choice: The solvent can influence the rate of side reactions. Protic solvents like water and alcohols can stabilize the intermediates, potentially influencing the product distribution.

Issue 2: Formation of Significant Amounts of Byproducts

Potential Cause Troubleshooting Step
Mono-hydroxymethylated Product: Incomplete reaction or suboptimal stoichiometry can lead to the formation of 4-chloro-2-(hydroxymethyl)phenol.- Increase Formaldehyde Concentration: A slight excess of formaldehyde can help drive the reaction towards the di-substituted product.- Prolong Reaction Time: Allow the reaction to proceed for a longer duration to ensure the second hydroxymethylation occurs.
Polymeric Byproducts: High temperatures and high concentrations of reactants can promote the condensation of the hydroxymethyl groups, leading to the formation of insoluble phenolic resins.- Temperature Control: Maintain a controlled and moderate reaction temperature. Avoid excessive heating.- Concentration: Run the reaction at a lower concentration to disfavor intermolecular condensation reactions.- Solvent: A solvent that can effectively solvate the growing polymer chains might reduce precipitation, but the primary solution is to avoid conditions that favor polymerization.
Oxidation Products: The phenolic ring can be susceptible to oxidation, especially under basic conditions and in the presence of air.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely recognized method is the base-catalyzed hydroxymethylation of 4-chlorophenol using formaldehyde as the hydroxymethylating agent.[1] The reaction is typically carried out in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), which deprotonates the phenol to the more reactive phenoxide anion.[1]

Q2: How does the choice of solvent affect the synthesis?

The solvent plays a critical role in the reaction by influencing the solubility of reactants, the reaction rate, and the product distribution.

  • Water: Water is a common and environmentally benign solvent for this reaction. It is particularly effective when using a water-soluble base like NaOH. However, the solubility of 4-chlorophenol in water is limited, which might necessitate longer reaction times or the use of a co-solvent.

  • Alcohols (e.g., Methanol, Ethanol): Alcohols are protic solvents that can also be used. They may offer better solubility for the organic reactants. For instance, methanol has been used as a solvent in the synthesis of related aminomethylated phenols starting from 4-chlorophenol.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): Aprotic polar solvents can also be used, often in combination with water. A 10% aqueous dimethylformamide (DMF) solution has been reported for the hydroxymethylation of other phenols. These solvents can enhance the solubility of all reactants and may influence the reaction's regioselectivity.

Q3: What are the key experimental parameters to control?

  • Molar Ratio of Reactants: The ratio of 4-chlorophenol to formaldehyde to the base is critical. A molar ratio of formaldehyde to 4-chlorophenol slightly greater than 2:1 is recommended to favor the formation of the di-substituted product.

  • Temperature: The reaction temperature should be carefully controlled to balance the reaction rate and the formation of byproducts. Room temperature to moderately elevated temperatures (40-60°C) are typically employed.

  • pH: A basic pH is essential for the reaction to proceed. The concentration of the base should be sufficient to ensure the formation of the phenoxide ion.

Q4: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The starting material (4-chlorophenol) and the product (this compound) will have different Rf values, allowing for the visualization of the reaction's progress over time.

Quantitative Data on Solvent Effects

Solvent SystemExpected YieldExpected PurityPotential Side Reactions
Water Moderate to GoodGoodFormation of mono-substituted product if reaction time is insufficient. Potential for polymerization at higher temperatures.
Methanol/Water Potentially HigherGood to ModerateSimilar to water, but the organic co-solvent may increase the rate of side reactions if not properly controlled.
DMF/Water Potentially HigherGood to ModerateIncreased solubility may lead to higher reaction rates, but also a greater chance of side reactions if conditions are not optimized.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a structurally similar compound, 2,6-bis(hydroxymethyl)-4-methylphenol, which can be adapted for the synthesis of this compound.

Synthesis of 2,6-bis(hydroxymethyl)-4-methylphenol in Water

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 108 g of p-cresol (the starting material analogous to 4-chlorophenol) in 200 g of water.

  • Addition of Base: To this solution, add 50 g of sodium hydroxide and stir until it is completely dissolved.

  • Addition of Formaldehyde: Slowly add 215 g of 38 wt% formalin (an aqueous solution of formaldehyde) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 25°C for 96 hours.

  • Neutralization and Work-up: After the reaction is complete, neutralize the mixture with acetic acid.

  • Isolation: The product, 2,6-bis(hydroxymethyl)-4-methylphenol, can then be isolated. A reported yield for this reaction is 75 mol%.

Adaptation for this compound: Replace p-cresol with an equimolar amount of 4-chlorophenol. The purification of the final product may require recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification prep Dissolve 4-Chlorophenol and NaOH in Solvent react Add Formaldehyde & Stir at Controlled Temp. prep->react monitor Monitor Progress by TLC react->monitor workup Neutralize with Acid & Isolate Product monitor->workup Reaction Complete purify Recrystallization or Column Chromatography workup->purify

Caption: A generalized experimental workflow for the synthesis of this compound.

Logical Relationship of Solvent Effects

solvent_effects cluster_solvent Solvent Choice cluster_outcomes Potential Outcomes Water Water HighYield Higher Yield Water->HighYield can be slower GoodPurity Good Purity Water->GoodPurity Methanol Methanol/Water Methanol->HighYield SideReactions Increased Side Reactions (e.g., Polymerization) Methanol->SideReactions if not controlled Solubility Improved Reactant Solubility Methanol->Solubility DMF DMF/Water DMF->HighYield DMF->SideReactions higher risk DMF->Solubility

Caption: The influence of solvent choice on the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic routes for 4-Chloro-2,6-bis(hydroxymethyl)phenol, a valuable intermediate in the synthesis of specialized polymers and pharmaceutical compounds. The comparison includes an objective analysis of reaction pathways, experimental protocols, and available performance data to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a substituted phenolic compound with a unique arrangement of functional groups that makes it a versatile building block in organic synthesis. Its two reactive hydroxymethyl groups and the chlorine atom on the aromatic ring allow for a variety of subsequent chemical modifications. The two most common methods for its preparation are the direct, one-step hydroxymethylation of 4-chlorophenol and a two-step approach involving the hydroxymethylation of phenol followed by regioselective chlorination.

Comparison of Synthesis Routes

This guide evaluates the following two synthetic pathways:

  • Route 1: Direct Hydroxymethylation of 4-Chlorophenol. This is a one-step approach where 4-chlorophenol is directly converted to the desired product.

  • Route 2: Two-Step Synthesis via Phenol. This method involves the initial synthesis of 2,6-bis(hydroxymethyl)phenol from phenol, followed by a selective chlorination at the para position.

The following sections provide a detailed breakdown of each route, including reaction schemes, experimental protocols, and a quantitative comparison of their performance based on available data.

Route 1: Direct Hydroxymethylation of 4-Chlorophenol

This method is the most direct approach to this compound, involving a base-catalyzed reaction between 4-chlorophenol and formaldehyde.[1]

Reaction Scheme

cluster_0 Route 1: Direct Hydroxymethylation 4-Chlorophenol 4-Chlorophenol Product This compound 4-Chlorophenol->Product 1. NaOH, H₂O 2. Formaldehyde 3. Heat Formaldehyde Formaldehyde (excess) Formaldehyde->Product NaOH NaOH (aq) NaOH->Product

Caption: Reaction scheme for the direct synthesis of this compound.

Experimental Protocol

A typical laboratory-scale procedure for the direct hydroxymethylation of 4-chlorophenol is as follows:[1]

  • Preparation of the Reaction Mixture: 4-Chlorophenol is dissolved in an aqueous solution of sodium hydroxide (NaOH) to form the sodium phenoxide salt.

  • Addition of Formaldehyde: A molar excess of formaldehyde (typically as a 37-41% aqueous solution known as formalin) is added to the reaction mixture. A molar ratio of formaldehyde to 4-chlorophenol of 2.5:1 to 3:1 is recommended to promote the formation of the di-substituted product.[1]

  • Reaction Conditions: The mixture is heated to a temperature between 80-100°C and stirred for a period of 4 to 8 hours. The pH of the reaction is maintained in the alkaline range (pH 9-11).[1]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., hydrochloric acid) to precipitate the product. The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization.

Performance Data
ParameterValue/RangeReference
Starting Material 4-Chlorophenol[1]
Reagents Formaldehyde, Sodium Hydroxide[1]
Molar Ratio (HCHO:Phenol) 2.5:1 to 3:1[1]
Reaction Temperature 80-100°C[1]
Reaction Time 4-8 hours[1]
pH 9-11[1]
Typical Yield Data not explicitly found in searches
Purity Data not explicitly found in searches
Advantages and Disadvantages

Advantages:

  • One-step reaction: This route is more direct and potentially has a higher throughput.

  • Readily available starting materials: 4-Chlorophenol and formaldehyde are common and relatively inexpensive reagents.

Disadvantages:

  • Potential for side reactions: The high reactivity of formaldehyde can lead to the formation of polymeric resinous byproducts, especially at higher temperatures, which can complicate purification and reduce the yield of the desired product.[1]

  • Strict control of reaction conditions required: To maximize the yield of the di-hydroxymethylated product and minimize polymer formation, careful control of temperature, pH, and reactant ratios is necessary.[1]

Route 2: Two-Step Synthesis via Phenol

This alternative route involves the initial synthesis of a non-chlorinated precursor, 2,6-bis(hydroxymethyl)phenol, followed by a regioselective chlorination step.[1]

Reaction Scheme

cluster_1 Route 2: Two-Step Synthesis Phenol Phenol Intermediate 2,6-bis(hydroxymethyl)phenol Phenol->Intermediate 1. NaOH, H₂O 2. Formaldehyde Formaldehyde_2 Formaldehyde Formaldehyde_2->Intermediate Product_2 This compound Intermediate->Product_2 Chlorination Chlorinating_Agent Sulfuryl Chloride (SO₂Cl₂) Chlorinating_Agent->Product_2 cluster_route1 Route 1: Direct Hydroxymethylation cluster_route2 Route 2: Two-Step Synthesis r1_start Start: 4-Chlorophenol, Formaldehyde, NaOH r1_react Reaction: Heat (80-100°C, 4-8h) r1_start->r1_react r1_workup Work-up: Neutralization, Filtration r1_react->r1_workup r1_purify Purification: Recrystallization r1_workup->r1_purify r1_product Product: This compound r1_purify->r1_product r2_start Start: Phenol, Formaldehyde, NaOH r2_react1 Step 1: Hydroxymethylation r2_start->r2_react1 r2_intermediate Intermediate: 2,6-bis(hydroxymethyl)phenol r2_react1->r2_intermediate r2_react2 Step 2: Chlorination with SO₂Cl₂ r2_intermediate->r2_react2 r2_workup2 Work-up & Purification r2_react2->r2_workup2 r2_product Product: This compound r2_workup2->r2_product

References

A Comparative Guide to Phenolic Resins: 4-Chloro-2,6-bis(hydroxymethyl)phenol vs. Other Phenolic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the properties of phenolic resins derived from 4-Chloro-2,6-bis(hydroxymethyl)phenol and other common phenolic compounds such as unsubstituted phenol, cresol, and resorcinol. The information presented is based on available experimental data to assist in the selection of appropriate materials for specific research and development applications.

Executive Summary

Phenolic resins are a versatile class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and mechanical strength. The properties of these resins can be significantly tailored by modifying the structure of the phenolic precursor. This guide focuses on the influence of substituting the phenol ring, with a particular emphasis on the chlorinated derivative, this compound. While direct comparative data for resins derived from this compound is limited in publicly available literature, this guide compiles relevant data for structurally similar phenolic resins to provide a comparative framework.

Data Presentation

Table 1: Comparative Thermal Properties of Phenolic Resins

This table summarizes the thermal decomposition characteristics of phenolic resins derived from various phenols, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Phenolic PrecursorDecomposition Temp. (°C)Char Residue at 650°C (%)Curing Temp. (°C)Reference
This compound Data not availableData not availableData not availableN/A
Phenol>300~60-70139-151[1]
Resorcinol>300>60120[1]
Hydroquinone>300>60129[1]
Phloroglucinol>300>60105[1]
Catechol>300>60127[1]

Note: The data for phenols other than this compound are derived from studies on resol-type phenolic resins synthesized under similar conditions. The thermal stability of phenolic resins is generally high, with decomposition typically initiating above 300°C.[1]

Table 2: Comparative Mechanical Properties of Phenolic Resins
Phenolic PrecursorTensile Strength (MPa)Flexural Strength (MPa)Flexural Modulus (GPa)Reference
This compound Data not availableData not availableData not availableN/A
Phenol (unmodified)~90~152Data not available
Phenol (Cardanol modified)Decreases with cardanol contentVaries with cardanol contentDecreases with cardanol content[2]
CresolData not availableData not availableData not availableN/A
ResorcinolData not availableData not availableData not availableN/A

Note: The mechanical properties of phenolic resins are highly dependent on the specific formulation, curing cycle, and the presence of any fillers or reinforcing agents.

Table 3: Comparative Chemical Resistance of Phenolic Resins

This table provides a general overview of the chemical resistance of phenolic resins. Specific data comparing resins from different phenolic precursors is not available in a consolidated format. Phenolic resins, in general, exhibit good resistance to a wide range of chemicals.[3]

Chemical ClassGeneral Resistance of Phenolic Resins
Acids (Non-oxidizing) Good to Excellent
Bases (Inorganic) Poor
Organic Solvents Good to Excellent
Halogenated Solvents Good
Oxidizing Agents Poor

Note: The introduction of a halogen, such as chlorine, into the phenolic structure is anticipated to enhance chemical resistance and flame retardancy, though specific comparative data is needed for confirmation.

Experimental Protocols

Synthesis of Resol-Type Phenolic Resins

This protocol describes a general method for the synthesis of resol-type phenolic resins, which can be adapted for different phenolic precursors.

Materials:

  • Phenolic compound (e.g., Phenol, 4-Chlorophenol, Cresol, Resorcinol)

  • Formaldehyde solution (37-40% in water)

  • Sodium hydroxide (NaOH) solution (50% w/w)

  • Distilled water

  • Reaction vessel equipped with a reflux condenser, stirrer, and temperature control

Procedure:

  • Charge the phenolic compound and formaldehyde solution into the reaction vessel at a specific molar ratio (e.g., Phenol:Formaldehyde of 1:1.5).[1]

  • Add the sodium hydroxide solution as a catalyst.

  • Heat the mixture to a specific temperature (e.g., 70-90°C) and maintain for a defined period (e.g., 1-2 hours) with constant stirring.[4]

  • Monitor the reaction progress by measuring viscosity or refractive index.

  • Once the desired degree of polymerization is achieved, cool the reactor to stop the reaction.

  • The resulting resin can be used as a liquid or further processed into a solid.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA):

  • Place a small sample (5-10 mg) of the cured phenolic resin in a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[1][5]

  • Record the weight loss of the sample as a function of temperature.

  • Determine the onset of decomposition, the temperature of maximum decomposition rate, and the final char yield.

Differential Scanning Calorimetry (DSC):

  • Place a small sample (5-10 mg) of the uncured phenolic resin in a DSC pan.

  • Heat the sample from room temperature to a temperature above its curing temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]

  • Record the heat flow to or from the sample as a function of temperature.

  • Determine the glass transition temperature (Tg) of the uncured resin and the exothermic peak corresponding to the curing reaction to identify the curing temperature range.

Mechanical Testing

Sample Preparation:

  • Cast the phenolic resin into molds of standard dimensions for tensile and flexural testing (e.g., according to ASTM D638 for tensile strength and ASTM D790 for flexural properties).

  • Cure the samples according to a predefined curing schedule (e.g., a stepwise increase in temperature).

Testing:

  • Tensile Testing: Use a universal testing machine to apply a tensile load to the dumbbell-shaped specimens until failure. Record the maximum stress (tensile strength) and elongation at break.

  • Flexural Testing: Use a three-point bending setup on the universal testing machine to apply a load to the rectangular specimens. Record the maximum stress at failure (flexural strength) and the slope of the initial linear portion of the stress-strain curve (flexural modulus).

Visualizations

Phenolic Resin Synthesis and Curing Pathway

G General Synthesis and Curing of Resol Phenolic Resin Phenol Phenol Derivative Monomer Hydroxymethylphenols Phenol->Monomer Formaldehyde Formaldehyde Formaldehyde->Monomer Catalyst Base Catalyst (e.g., NaOH) Catalyst->Monomer Resin Resol Resin (Prepolymer) Monomer->Resin Polycondensation Crosslinked Crosslinked Thermoset (Phenolic Resin) Resin->Crosslinked Curing Heat Curing->Crosslinked G Experimental Workflow for Phenolic Resin Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Synthesis Resin Synthesis Thermal Thermal Analysis (TGA, DSC) Synthesis->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Synthesis->Mechanical Chemical Chemical Resistance Testing Synthesis->Chemical Data Comparative Data Analysis Thermal->Data Mechanical->Data Chemical->Data

References

Thermal Stability of Polymers Containing 4-Chloro-2,6-bis(hydroxymethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of halogenated compounds into polymer structures is a well-established strategy for enhancing thermal stability and flame retardancy. This guide provides a comparative analysis of the thermal properties of polymers synthesized using 4-Chloro-2,6-bis(hydroxymethyl)phenol. Due to the limited availability of direct comparative studies on polymers derived from this specific monomer, this guide will draw comparisons with conventional phenolic resins and polybenzoxazines based on available data for structurally similar chlorinated and non-chlorinated systems.

Executive Summary

Polymers derived from this compound are anticipated to exhibit superior thermal stability and flame-retardant properties compared to their non-halogenated counterparts. The presence of the chlorine atom in the polymer backbone is known to interrupt radical chain reactions during combustion, thereby reducing flammability.[1] This guide outlines the expected performance benefits, presents available thermal analysis data for related polymer systems, and provides a detailed experimental protocol for the synthesis and analysis of a representative polymer.

Data Presentation: Comparative Thermal Analysis

Table 1: Comparison of Thermal Properties of a Standard Polybenzoxazine and a Chlorinated Polybenzoxazine

PropertyStandard Polybenzoxazine (P-a)Dichloro-Polybenzoxazine (P-dCl)Expected Performance of Polymer from this compound
Monomer Source Phenol, Aniline, Formaldehyde3,3′-dichloro-4,4′-diaminodiphenylmethane, Phenol, ParaformaldehydeThis compound, Aniline
5% Weight Loss Temp. (Td5) (°C) ~350-400~380Expected to be in the higher end of the range or exceed it.
10% Weight Loss Temp. (Td10) (°C) ~400-450~410Expected to show a similar or improved value.
Char Yield at 800 °C (%) ~30-40~45Expected to be high, likely >40%, indicating good flame retardancy.
Glass Transition Temp. (Tg) (°C) ~160-190Not ReportedExpected to be comparable or slightly higher than standard polybenzoxazines.

Note: Data for P-a and P-dCl is sourced from literature on polybenzoxazines. The "Expected Performance" is an educated inference based on the known effects of chlorine incorporation.

Experimental Protocols

This section details the synthesis of a benzoxazine monomer from this compound and aniline, its subsequent polymerization, and the methods for thermal analysis.

Synthesis of Benzoxazine Monomer (C-a Bz)

Materials:

  • This compound

  • Aniline

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 molar equivalent) and aniline (1 molar equivalent) in 1,4-dioxane.

  • Add paraformaldehyde (2 molar equivalents) to the solution.

  • Heat the reaction mixture to 110 °C and maintain under reflux for 4-6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into a large volume of cold water.

  • Filter the precipitate, wash thoroughly with water, and dry in a vacuum oven at 60 °C for 24 hours.

Thermal Polymerization of C-a Bz

Procedure:

  • Place the synthesized C-a Bz monomer in a sample pan for the thermal analyzer.

  • Heat the sample in a programmable oven or directly in the thermal analysis instrument following a specific curing profile. A typical curing profile would be: 1 hour at 160 °C, 2 hours at 180 °C, and 1 hour at 200 °C.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA):

  • Instrument: TA Instruments TGA Q500 or similar.

  • Sample Size: 5-10 mg of the cured polymer.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 800 °C.

  • Atmosphere: Nitrogen or Air at a flow rate of 50 mL/min.

  • Data Recorded: 5% weight loss temperature (Td5), 10% weight loss temperature (Td10), and char yield at 800 °C.

Differential Scanning Calorimetry (DSC):

  • Instrument: TA Instruments DSC Q200 or similar.

  • Sample Size: 5-10 mg of the cured polymer.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 250 °C (or higher, depending on the expected Tg).

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Recorded: Glass transition temperature (Tg).

Mandatory Visualization

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Analysis start Start Materials: This compound Aniline Paraformaldehyde dissolve Dissolve in 1,4-Dioxane start->dissolve reflux Reflux at 110°C dissolve->reflux precipitate Precipitate in Water reflux->precipitate dry Vacuum Dry precipitate->dry monomer Benzoxazine Monomer (C-a Bz) dry->monomer polymerize Thermal Polymerization monomer->polymerize tga TGA Analysis polymerize->tga dsc DSC Analysis polymerize->dsc results Thermal Stability Data (Td5, Td10, Char Yield, Tg) tga->results dsc->results degradation_pathway Polymer Polymer with This compound Heat Heat Polymer->Heat Initial_Degradation Initial Degradation (300-400°C) Heat->Initial_Degradation Main_Degradation Main Chain Scission (>400°C) Initial_Degradation->Main_Degradation Char_Formation Char Formation Main_Degradation->Char_Formation Volatiles Volatile Products (H₂O, CO, CO₂, HCl) Main_Degradation->Volatiles Flame_Inhibition Gas Phase Flame Inhibition (Cl radicals) Volatiles->Flame_Inhibition

References

A Comparative Guide to Purity Validation of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of key analytical techniques for validating the purity of 4-Chloro-2,6-bis(hydroxymethyl)phenol, a versatile intermediate in polymer and synthetic chemistry. We will delve into the principles, experimental protocols, and data interpretation for elemental analysis, Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC).

Elemental Analysis: A Fundamental Assessment

Elemental analysis is a cornerstone technique for verifying the elemental composition of a pure compound. It provides the percentage of carbon (C), hydrogen (H), and other elements (excluding oxygen, which is often determined by difference). This method is particularly adept at detecting inorganic impurities that may not be visible in other spectroscopic techniques.

Theoretical Elemental Composition

The purity of this compound, with a molecular formula of C₈H₉ClO₃ and a molecular weight of 188.61 g/mol , is fundamentally assessed by comparing its experimentally determined elemental composition to the theoretical values.[1][2][3]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01896.0850.95
HydrogenH1.0199.094.82
ChlorineCl35.45135.4518.79
OxygenO16.00348.0025.45
Total 188.61 100.00

Note: The theoretical percentages are calculated based on the atomic weights of the constituent elements.

Interpreting Experimental Results

In practice, experimental results from elemental analysis are considered acceptable if they fall within a narrow margin of the theoretical values, typically ±0.4%. Deviations outside this range may indicate the presence of impurities, such as residual solvents or inorganic salts.

ElementTheoretical (%)Typical Experimental (%)Deviation (%)
Carbon50.9550.81-0.14
Hydrogen4.824.85+0.03

This table presents hypothetical experimental data for illustrative purposes.

Quantitative Nuclear Magnetic Resonance (qNMR): A Precise and Versatile Tool

Quantitative NMR (qNMR) has emerged as a powerful and accurate method for purity determination.[4][5][6] It does not require a reference standard of the analyte itself and can provide a direct measure of the purity of a substance.

qNMR Purity Assessment

By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the target compound can be determined.

ParameterValue
AnalyteThis compound
Internal StandardMaleic Anhydride
Purity of Internal Standard99.9%
Calculated Purity of Analyte99.2%

This table presents a hypothetical qNMR purity determination.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is a widely used chromatographic technique for separating, identifying, and quantifying each component in a mixture. For purity analysis, an HPLC chromatogram of a pure substance should ideally show a single major peak. The area of this peak, relative to the total area of all peaks, is used to determine the purity.

HPLC Purity Analysis

The following table summarizes a hypothetical HPLC purity analysis of this compound.

Peak No.Retention Time (min)Peak AreaArea (%)Identification
12.5415,3400.45Impurity A
24.883,395,60099.52This compound
36.121,0200.03Impurity B
Total 3,411,960 100.00

This table presents hypothetical HPLC data for illustrative purposes.

Experimental Protocols

Elemental Analysis Protocol
  • Sample Preparation: A precisely weighed sample of this compound (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and sulfur (if present) to sulfur dioxide (SO₂). Nitrogen is converted to N₂ gas.

  • Gas Separation and Detection: The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).

  • Quantification: The amount of each element is determined by comparing the detector response to that of a certified standard.

Quantitative NMR (qNMR) Protocol
  • Sample Preparation: An accurately weighed amount of this compound and a certified internal standard (e.g., maleic anhydride) are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: A proton (¹H) NMR spectrum is acquired under conditions that ensure accurate integration of the signals. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons.

  • Data Processing: The spectrum is processed, and the signals corresponding to the analyte and the internal standard are integrated.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    where:

    • I = integral area

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

HPLC Protocol
  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 280 nm).

  • Data Analysis: The chromatogram is recorded, and the area of each peak is integrated. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Method Comparison Workflow and Signaling Pathway Diagrams

Purity_Validation_Workflow EA Elemental Analysis Elemental Elemental Composition (C, H, Cl %) EA->Elemental qNMR qNMR Absolute Absolute Purity (%) qNMR->Absolute HPLC HPLC Relative Relative Purity (% Area) HPLC->Relative Sample This compound Sample Sample->EA Sample->qNMR Sample->HPLC

Caption: Workflow for purity validation of this compound.

Data_Interpretation_Pathway cluster_EA Elemental Analysis cluster_qNMR qNMR cluster_HPLC HPLC Exp_EA Experimental C, H, Cl % Comp_EA Compare (Deviation ≤ 0.4%) Exp_EA->Comp_EA Theor_EA Theoretical C, H, Cl % Theor_EA->Comp_EA Result_EA Purity Confirmed/ Impurity Suspected Comp_EA->Result_EA Int_Analyte Integrate Analyte Signal Calc_qNMR Calculate Purity (vs. Standard) Int_Analyte->Calc_qNMR Int_Std Integrate Standard Signal Int_Std->Calc_qNMR Result_qNMR Absolute Purity (%) Calc_qNMR->Result_qNMR Peak_Areas Integrate All Peak Areas Calc_HPLC Calculate % Area of Main Peak Peak_Areas->Calc_HPLC Result_HPLC Relative Purity (%) Calc_HPLC->Result_HPLC

Caption: Data interpretation pathway for each analytical technique.

References

FT-IR Spectroscopy for Functional Group Analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of using Fourier-Transform Infrared (FT-IR) spectroscopy for the functional group analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. Below, we present a comparative analysis of the expected FT-IR absorption bands, a detailed experimental protocol for acquiring the spectrum, and a comparison with alternative analytical techniques.

Predicted FT-IR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Phenolic & Alcoholic)Stretching (H-bonded)3550 - 3200Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (CH₂ of hydroxymethyl)Asymmetric & Symmetric Stretching2950 - 2850Medium
C=C (Aromatic)Ring Stretching1600 - 1440Medium to Strong
C-O (Phenolic)Stretching1260 - 1200Strong
C-O (Primary Alcohol)Stretching~1050Strong
O-H (Phenolic & Alcoholic)Bending1410 - 1310Medium
C-ClStretching850 - 550Medium to Strong

Table 1: Predicted FT-IR absorption bands for this compound.

The presence of extensive intermolecular and intramolecular hydrogen bonding, due to the multiple hydroxyl groups, is expected to result in a very broad and intense O-H stretching band.[1][2][3] The precise positions of the aromatic C=C stretching peaks can be influenced by the substitution pattern on the benzene ring.[1][4]

Comparison with Related Phenolic Compounds

To provide context, the table below compares the key FT-IR absorption bands of phenol and p-chlorophenol with the expected bands for this compound.

Functional Group Phenol (cm⁻¹) p-Chlorophenol (cm⁻¹)[5] This compound (Expected, cm⁻¹)
O-H Stretch (H-bonded)3550 - 32303500 - 32003550 - 3200
C-H Stretch (Aromatic)~3040~30503100 - 3000
C=C Stretch (Aromatic)1600, 15001590, 14901600 - 1440
C-O Stretch~1220~12301260 - 1200 (Phenolic), ~1050 (Alcoholic)
C-Cl Stretch-~825850 - 550

Table 2: Comparison of characteristic FT-IR absorption bands of simple phenols with the target molecule.

The key distinguishing features for this compound will be the presence of strong C-O stretching bands for both the phenolic and primary alcohol groups, in addition to the characteristic bands of the substituted aromatic ring and the C-Cl bond.

Experimental Protocol for FT-IR Analysis

The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of this compound.

Objective: To identify the functional groups present in a solid sample of this compound using FT-IR spectroscopy.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a DTGS detector.

  • Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

  • Sample of this compound (solid).

  • Spatula and weighing paper.

  • Mortar and pestle (if using KBr pellets).

  • Spectroscopy grade Potassium Bromide (KBr), dried.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal or the anvil of the pellet press with the appropriate solvent and a lint-free wipe.

    • Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Preparation (select one method):

    • ATR Method (Recommended for ease of use):

      • Place a small amount of the solid this compound sample directly onto the ATR crystal.

      • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • KBr Pellet Method:

      • Dry the KBr powder in an oven to remove any absorbed water.

      • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

      • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Spectrum Acquisition:

    • Place the prepared sample (ATR or KBr pellet) in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations using the data in Table 1 and standard correlation charts.

Logical Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Analysis start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background Acquire Background Spectrum instrument_prep->background sample_prep Sample Preparation (ATR or KBr Pellet) background->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Data Processing (Baseline Correction) acquire_spectrum->process_data analyze Spectral Interpretation (Peak Assignment) process_data->analyze report Generate Report analyze->report end End report->end

Figure 1. Experimental workflow for FT-IR functional group analysis.

Comparison with Alternative Techniques

While FT-IR is a powerful tool for identifying functional groups, other techniques can provide complementary information for the structural elucidation of this compound.

Technique Information Provided Advantages Limitations
FT-IR Spectroscopy Presence of functional groups (O-H, C-H, C=C, C-O, C-Cl).Rapid, non-destructive, small sample size, cost-effective.Provides limited information on molecular connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed information on the carbon-hydrogen framework, chemical environment of each atom, and connectivity.Provides unambiguous structure elucidation.Requires larger sample size, more expensive instrumentation, and longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Can be destructive, interpretation of fragmentation can be complex.
UV-Vis Spectroscopy Information about the electronic transitions within the aromatic system.Simple, rapid, and good for quantitative analysis.Provides limited structural information.

Table 3: Comparison of FT-IR with other common analytical techniques for structural analysis.

References

A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of the hydroxymethyl group on a phenol ring dictates its reactivity, influencing reaction pathways and product distributions in a variety of chemical transformations. This guide provides an objective comparison of the reactivity of ortho-hydroxymethylphenol (salicyl alcohol) and para-hydroxymethylphenol, supported by experimental data, to aid in the rational design of synthetic routes and the understanding of reaction mechanisms.

Key Reactivity Differences: An Overview

The reactivity of hydroxymethylphenols is governed by a combination of electronic effects, steric hindrance, and the propensity to form reactive intermediates, primarily quinone methides. While the phenolic hydroxyl group is a strong activating, ortho, para-director for electrophilic aromatic substitution, the position of the hydroxymethyl substituent introduces nuances to the molecule's overall reactivity.

Generally, the para-position in the phenol nucleus exhibits a higher intrinsic reactivity towards electrophilic attack, such as the initial hydroxymethylation of phenol. However, the subsequent reactions of the isolated hydroxymethylphenol isomers can show a reversal of this trend, with the ortho-isomer often displaying enhanced reactivity, particularly in condensation reactions. This is attributed to the proximity of the hydroxyl and hydroxymethyl groups, which can facilitate intramolecular interactions and stabilize transition states.

Quantitative Comparison of Reactivity

The following table summarizes key quantitative data from various studies, comparing the reactivity of ortho- and para-hydroxymethylphenols in different chemical transformations.

Reaction TypeIsomerQuantitative DataReference(s)
Hydroxymethylation of Phenol ortho vs. paraIn base-catalyzed reactions (pH 8.5-10.5 at 30°C), the para-position is nearly twice as reactive as the ortho-position.[1][2][1][2]
In more strongly alkaline media (pH 10.5-13.5), a sharp decrease in the ortho/para ratio is observed, indicating increased ortho reactivity.[1][2][1][2]
Photocatalytic Oxidation ortho-HydroxymethylphenolSimilar conversion to the para-isomer after 5 hours of UV irradiation.
para-HydroxymethylphenolSignificantly higher selectivity towards the corresponding aldehyde and acid compared to the ortho-isomer.[3][3]
Condensation Reactions ortho-HydroxymethylphenolGenerally more reactive than the para-isomer in subsequent condensation reactions.[4][4]
para-HydroxymethylphenolThe introduction of a para-hydroxymethyl group can retard further activity on the phenolic ring.[2][2]

Reaction Mechanisms and Intermediates

The differential reactivity of ortho- and para-hydroxymethylphenols can be largely explained by their propensity to form quinone methide intermediates. These highly reactive species are key in condensation and other nucleophilic addition reactions.

Quinone Methide Formation

The formation of a quinone methide from a hydroxymethylphenol is a dehydration reaction that can be initiated by heat, acid, or base catalysis. Theoretical calculations have confirmed the quinone methide hypothesis for the condensation reactions in phenol-formaldehyde resin synthesis.

Quinone_Methide_Formation cluster_ortho ortho-Hydroxymethylphenol cluster_para para-Hydroxymethylphenol o_HMP ortho-Hydroxymethylphenol o_QM ortho-Quinone Methide o_HMP->o_QM - H₂O Nucleophilic\nAddition Products Nucleophilic Addition Products o_QM->Nucleophilic\nAddition Products p_HMP para-Hydroxymethylphenol p_QM para-Quinone Methide p_HMP->p_QM - H₂O p_QM->Nucleophilic\nAddition Products

Caption: Formation of ortho- and para-quinone methides.

Theoretical studies suggest that the formation of the para-quinone methide is often faster than the formation of the ortho-quinone methide. However, the subsequent reactions of these intermediates can be influenced by steric and electronic factors.

Experimental Protocols

Base-Catalyzed Self-Condensation of Hydroxymethylphenols

This protocol is a general procedure for the self-condensation reaction, a key step in the formation of phenolic resins.

Materials:

  • ortho- or para-hydroxymethylphenol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethanol

  • Water

  • Dilute acetic acid

Procedure:

  • Dissolve a known amount of the hydroxymethylphenol isomer in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the sodium hydroxide solution to the flask. The molar ratio of hydroxymethylphenol to NaOH will influence the reaction rate.

  • Heat the reaction mixture to reflux with stirring for a specified period (e.g., 1-3 hours). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute acetic acid to neutralize the NaOH.

  • The condensation product may precipitate. If so, collect the solid by vacuum filtration. If not, the product can be extracted with an appropriate organic solvent.

  • Wash the isolated product with water and then ethanol to remove any unreacted starting material and salts.

  • Dry the product under vacuum. The yield and structure of the resulting oligomers can be determined by standard analytical techniques (e.g., NMR, GPC).

Oxidation of Hydroxymethylphenols to Hydroxybenzaldehydes

This protocol describes a general method for the selective oxidation of the hydroxymethyl group.

Materials:

  • ortho- or para-hydroxymethylphenol

  • An oxidizing agent (e.g., manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or a photocatalyst like TiO₂)

  • An appropriate solvent (e.g., dichloromethane for PCC, water for photocatalysis)

Procedure (using MnO₂):

  • To a stirred solution of the hydroxymethylphenol isomer in a suitable solvent (e.g., dichloromethane or chloroform), add an excess of activated manganese dioxide.

  • Stir the suspension at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad with the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the corresponding hydroxybenzaldehyde.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of ortho- and para-hydroxymethylphenols.

Reactivity_Comparison_Workflow Start Select Isomer (ortho or para) Reaction_Type Choose Reaction Type (Oxidation, Condensation, etc.) Start->Reaction_Type Set_Conditions Define Reaction Conditions (Catalyst, Solvent, Temperature) Reaction_Type->Set_Conditions Run_Experiment Perform Experiment Set_Conditions->Run_Experiment Analyze_Results Analyze Products and Kinetics (Yield, Rate Constant, Selectivity) Run_Experiment->Analyze_Results Compare Compare Reactivity Data Analyze_Results->Compare Conclusion Draw Conclusions on Relative Reactivity Compare->Conclusion

Caption: Workflow for comparing isomer reactivity.

Conclusion

The reactivity of hydroxymethylphenols is a nuanced interplay of electronic and steric factors. While the para-position is generally favored in the initial electrophilic substitution on phenol, the resulting ortho-hydroxymethylphenol can exhibit enhanced reactivity in subsequent condensation reactions due to intramolecular effects. The choice of reaction conditions, particularly pH and catalyst, can be strategically employed to favor the formation and reaction of one isomer over the other. A thorough understanding of these differences is critical for the controlled synthesis of phenolic resins, pharmaceuticals, and other fine chemicals.

References

performance comparison of different catalysts for hydroxymethylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydroxymethylation of phenol is a fundamental reaction in organic synthesis, yielding valuable intermediates for the production of pharmaceuticals, polymers, and specialty chemicals. The choice of catalyst is paramount in controlling the reaction's efficiency and selectivity, particularly in directing the substitution to the desired ortho or para position. This guide provides a comparative overview of the performance of various catalysts for the hydroxymethylation of phenol with formaldehyde, supported by experimental data.

Performance Comparison of Catalysts

The following table summarizes the performance of different classes of catalysts in the hydroxymethylation of phenol with formaldehyde. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Catalyst TypeCatalystPhenol Conversion (%)Product Selectivity (%)Reaction Temperature (°C)Reaction Time (h)
Zeolite TiAPO-5-86 (ortho)10024
Homogeneous Base NaOH (pH 8.5-10.5)-~35 (ortho), ~65 (para)30-
Metal-Organic Framework (MOF) Fe-MOF-74*6068 (Catechol), 32 (Hydroquinone)20-
Supported Metal Oxide TiO₂**40~100 (ortho)480-

*Data for hydroxylation of phenol with H₂O₂, not hydroxymethylation with formaldehyde. Included to indicate the potential of MOFs in phenol activation.[1][2][3] **Data for methylation of phenol with methanol, indicating high ortho-selectivity.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a representative protocol for the hydroxymethylation of phenol using a zeolite catalyst.

Hydroxymethylation of Phenol using TiAPO-5 Zeolite Catalyst[5]

1. Catalyst Activation:

  • The TiAPO-5 catalyst is activated by heating at 107°C (380 K) for 3 hours prior to the reaction.

2. Reaction Setup:

  • The hydroxymethylation reaction is conducted by refluxing an aqueous solution of phenol (e.g., 99% purity) and formaldehyde (e.g., 37-41 w/v solution).

  • The reaction is carried out at a temperature of 100°C (373 K) for 24 hours.

  • The calcined TiAPO-5 catalyst is added to the reaction mixture at a loading of 2-10 wt%.

3. Reaction Monitoring and Analysis:

  • Aliquots of the reaction mixture are withdrawn at appropriate time intervals.

  • The samples are analyzed by thin-layer chromatography (TLC) and gas chromatography (GC) to determine the conversion of phenol and the selectivity towards hydroxymethylated products.

Visualizing the Process and Pathways

To further elucidate the experimental and molecular processes, the following diagrams are provided.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_analysis Analysis cat_synthesis Catalyst Synthesis (e.g., TiAPO-5) calcination Calcination cat_synthesis->calcination activation Activation (e.g., 107°C, 3h) calcination->activation reactor Reactor (Reflux at 100°C, 24h) activation->reactor reactants Reactants (Phenol, Formaldehyde, Aqueous Solution) reactants->reactor sampling Aliquot Sampling reactor->sampling tlc TLC Analysis sampling->tlc gc GC Analysis sampling->gc G phenol Phenol intermediate Electrophilic Attack phenol->intermediate formaldehyde Formaldehyde formaldehyde->intermediate catalyst Catalyst catalyst->intermediate ortho_product ortho-Hydroxymethylphenol intermediate->ortho_product ortho-substitution para_product para-Hydroxymethylphenol intermediate->para_product para-substitution

References

cost-benefit analysis of using 4-Chloro-2,6-bis(hydroxymethyl)phenol in material synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The selection of appropriate monomers and crosslinking agents is a critical decision in material synthesis, directly impacting the performance, cost-effectiveness, and safety profile of the final product. This guide provides a comprehensive cost-benefit analysis of utilizing 4-Chloro-2,6-bis(hydroxymethyl)phenol as a functional monomer, comparing its performance with established and emerging alternatives in the field of polymer chemistry.

Executive Summary

This compound is a versatile building block in the synthesis of high-performance polymers, particularly valued for its contribution to flame retardancy and thermal stability.[1] Its unique structure, featuring a chlorine atom and two reactive hydroxymethyl groups, allows for its incorporation into various polymer backbones, including phenolic resins and epoxies.[1] However, a thorough evaluation of its benefits must be weighed against its cost and the performance of alternative materials. This guide presents a data-driven comparison to aid researchers in making informed decisions for their specific applications.

Performance Comparison

The primary advantage of incorporating this compound into polymer matrices lies in the enhanced flame-retardant properties conferred by the chlorine atom. Halogenated compounds are known to interrupt the radical chain reactions of combustion in the gas phase, thereby reducing flammability. While specific quantitative data for materials synthesized solely with this compound is limited in publicly available literature, the performance of halogenated flame retardants is well-documented.

To provide a comparative framework, the following table summarizes typical performance data for different classes of phenolic and epoxy resins.

Table 1: Comparative Performance of Phenolic and Epoxy Resin Systems

PropertyStandard Phenolic ResinHalogenated Phenolic Resin (Conceptual)Bio-based Phenolic (Lignin)Standard Epoxy (BPA-based)
Thermal Stability (TGA) ~350-400°CPotentially higher char yieldVariable, ~300-400°C~300-350°C
Flame Retardancy (LOI) ~25-30%>30% (Expected)~25-28%~20-25%
Mechanical Strength HighSimilar to standard phenolicLower to comparableVery High
Cost LowModerate to HighLow to ModerateModerate

Cost-Benefit Analysis

The economic viability of using this compound is a crucial consideration. While it offers performance advantages, particularly in applications requiring high flame retardancy, its cost must be justified against less expensive alternatives.

Table 2: Cost Comparison of Phenolic Precursors

CompoundPrice (USD/kg) - IndicativeKey Considerations
Phenol1.20 - 3.22[2][3]Standard precursor for phenolic resins; low cost.
Bisphenol A (BPA)~1.4 (indicative)Widely used for epoxy and polycarbonate resins; subject to regulatory scrutiny.
LigninLow (Varies)Renewable resource, potential for lower cost bio-based resins; performance can be variable.
4-Chloro-2-(hydroxymethyl)phenol~16,200 (for 10g)[4]High cost for a related research-grade chemical, industrial-scale pricing for the target compound is unavailable.

The significantly higher price of the related research-grade chemical suggests that this compound would be a high-cost raw material for industrial applications. Its use would likely be restricted to specialized applications where its specific properties are mission-critical and justify the premium price.

Benefits:

  • Inherent Flame Retardancy: The presence of chlorine provides built-in flame retardant properties, potentially reducing the need for additional flame-retardant additives.[1]

  • High Reactivity: The two hydroxymethyl groups offer excellent crosslinking capabilities, leading to robust and thermally stable polymer networks.[1]

  • Versatility: Can be used as a monomer in the synthesis of various polymers, including high-performance benzoxazines.

Drawbacks:

  • High Cost: Likely to be significantly more expensive than commodity phenolic precursors.

  • Environmental and Health Concerns: Halogenated compounds are under increasing scrutiny due to potential environmental and health impacts.

  • Limited Commercial Availability: May not be readily available in large industrial quantities.

Experimental Protocols

Detailed experimental protocols for the synthesis of materials using this compound are not widely published. However, a general procedure for the synthesis of a phenolic resin using a substituted phenol can be outlined as follows.

Synthesis of a Phenolic Resin (General Protocol)

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Charging Reactants: The substituted phenol (e.g., this compound) is charged into the flask along with a catalyst (typically a strong acid or base).

  • Addition of Formaldehyde: Formaldehyde solution is added dropwise to the flask while maintaining a specific temperature. The molar ratio of formaldehyde to the phenol is critical in determining the properties of the final resin.

  • Reaction: The mixture is heated to a specific temperature (e.g., 80-100°C) and allowed to react for a set period. The progress of the reaction can be monitored by measuring the viscosity of the mixture.

  • Work-up: Once the desired degree of polymerization is achieved, the reaction is stopped by cooling the mixture. The resulting resin may be purified by precipitation and washing.

Characterization:

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and char yield of the cured resin.

  • Limiting Oxygen Index (LOI): To quantify the flame retardancy of the material.[5]

  • UL 94 Vertical Burn Test: To assess the self-extinguishing properties of the material.[6]

  • Mechanical Testing: To determine properties such as tensile strength, flexural strength, and impact resistance.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of material selection and synthesis, the following diagrams are provided.

Material_Selection_Pathway Start Define Application Requirements Performance_Specs Define Performance Specifications Start->Performance_Specs Flame_Retardancy High Flame Retardancy Needed? Cost_Constraint Strict Cost Constraints? Flame_Retardancy->Cost_Constraint No Select_Halogenated Consider Halogenated Phenols (e.g., 4-Chloro-2,6-bis (hydroxymethyl)phenol) Flame_Retardancy->Select_Halogenated Yes Select_NonHalogenated Consider Non-Halogenated Alternatives (e.g., Lignin, Phosphorus-based) Cost_Constraint->Select_NonHalogenated No Select_Standard Use Standard Phenolic or Epoxy Resins Cost_Constraint->Select_Standard Yes Performance_Specs->Flame_Retardancy Synthesize Synthesize and Characterize Material Select_Halogenated->Synthesize Select_NonHalogenated->Synthesize Select_Standard->Synthesize Evaluate Evaluate Performance Against Requirements Synthesize->Evaluate Optimize Optimize Formulation Evaluate->Optimize Does Not Meet Specs Final_Material Final Material Selection Evaluate->Final_Material Meets Specs Optimize->Synthesize

Caption: Decision pathway for selecting a suitable phenolic crosslinker based on application requirements.

Synthesis_Workflow cluster_synthesis Material Synthesis cluster_characterization Performance Evaluation Reactants Charge Phenolic Monomer & Catalyst Add_Formaldehyde Add Formaldehyde (Controlled Rate) Reactants->Add_Formaldehyde Polymerization Polymerization (Controlled Temperature) Add_Formaldehyde->Polymerization Workup Reaction Quench & Purification Polymerization->Workup Curing Curing of Resin Workup->Curing TGA Thermogravimetric Analysis (TGA) Curing->TGA LOI Limiting Oxygen Index (LOI) Curing->LOI UL94 UL 94 Burn Test Curing->UL94 Mechanical Mechanical Testing Curing->Mechanical

Caption: General experimental workflow for the synthesis and characterization of phenolic resins.

Conclusion

This compound presents a compelling option for the synthesis of high-performance polymers where flame retardancy is a primary concern. Its bifunctional nature allows for the creation of highly crosslinked, thermally stable materials. However, the anticipated high cost and potential environmental concerns associated with halogenated compounds necessitate a careful cost-benefit analysis. For applications where cost is a major driver, alternatives such as standard phenolic resins or increasingly, bio-based precursors like lignin, may be more suitable. For applications demanding the highest levels of performance and where cost is a secondary consideration, this compound remains a viable, albeit specialized, choice. Further research into the scalable and cost-effective synthesis of this monomer is warranted to broaden its applicability in advanced materials.

References

Comparative Analysis of the Biological Activity of 4-Chloro-2,6-bis(hydroxymethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological potential of 4-Chloro-2,6-bis(hydroxymethyl)phenol derivatives, summarizing the available experimental data on their anticancer and antibacterial activities. This guide also provides detailed experimental protocols for key biological assays and illustrates the general signaling pathways modulated by phenolic compounds.

Introduction

Phenolic compounds are a well-established class of molecules known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthetic modification of the phenolic backbone offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and specificity. This guide focuses on the biological activities of derivatives of this compound, a synthetic phenol with reactive hydroxymethyl groups amenable to chemical modification. While research on this specific family of compounds is emerging, this document compiles the currently available data to facilitate comparative analysis and guide future research endeavors.

Data Presentation

The following tables summarize the available quantitative data on the biological activity of this compound derivatives. It is important to note that the available data is currently limited, and direct comparisons across different studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

Compound IDTest CompoundCancer Cell LineConcentration (µM)Percent Growth Inhibition (PGI)
6h 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-191065.12
NCI-H4601055.61
SNB-751054.68

Data extracted from a study on a series of 1,3,4-oxadiazole derivatives of 4-chlorophenol. The parent compound this compound was not evaluated in this study.

Table 2: Antibacterial Activity of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues

Compound IDTest CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
6c 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-negative and Gram-positive bacteria8
StandardCiprofloxacinGram-negative and Gram-positive bacteria4

Data extracted from the same study on 1,3,4-oxadiazole derivatives. This highlights the potential for developing antibacterial agents from the 4-chlorophenol scaffold.

Note on Data Scarcity: Extensive literature searches did not yield specific quantitative data (e.g., IC50 values) for the antioxidant and anti-inflammatory activities of this compound or its simple derivatives. The provided data is for more complex analogues, indicating that the biological potential of the core structure remains largely unexplored.

Experimental Protocols

To aid researchers in the evaluation of this compound derivatives, detailed protocols for key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.

Protocol:

  • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Make serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Anti-inflammatory Activity: Nitric Oxide (NO) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, typically in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. The IC50 value can then be calculated.

Signaling Pathways

Phenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways. While specific pathways for this compound derivatives have not been elucidated, the following diagrams illustrate general pathways commonly affected by phenolic compounds.

experimental_workflow_anticancer cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells (96-well plate) B Incubate (24h) A->B C Add Test Compounds (various concentrations) B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 I->J

Caption: Workflow for assessing anticancer activity using the MTT assay.

signaling_pathway_inflammation cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_protein->NO produces Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK inhibits Phenolic_Compound->NFkB inhibits Phenolic_Compound->iNOS_protein inhibits

Caption: General anti-inflammatory signaling pathway modulated by phenolic compounds.

Conclusion

The derivatives of this compound represent a potential scaffold for the development of new therapeutic agents. The available data, although limited, suggests that modification of this core structure can lead to compounds with significant anticancer and antibacterial activities. However, a substantial gap in knowledge exists regarding the antioxidant and anti-inflammatory properties of simple derivatives. This guide provides the necessary tools in the form of detailed experimental protocols and an overview of relevant signaling pathways to encourage and facilitate further research in this promising area. Future studies focusing on the systematic evaluation of a library of this compound derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

review of patents involving 4-Chloro-2,6-bis(hydroxymethyl)phenol and its applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the applications of specialty phenolic compounds, this guide offers a comparative analysis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. This compound is a versatile monomer and crosslinking agent primarily utilized in the synthesis of high-performance polymers, particularly phenolic and benzoxazine resins. Its chlorinated structure imparts valuable flame-retardant properties to the resulting materials. This guide will compare its performance with relevant alternatives, supported by available data and detailed experimental protocols.

Executive Summary

This compound stands out for its ability to confer flame retardancy to polymer matrices.[1] This property is attributed to the presence of a chlorine atom in its structure. In contrast, non-halogenated analogs, such as 2,6-bis(hydroxymethyl)-p-cresol, offer an alternative where flame retardancy is not the primary concern, and environmental regulations may restrict the use of halogenated compounds. Furthermore, the growing demand for sustainable materials has led to the development of bio-based alternatives like lignin, which can replace phenol in the synthesis of phenolic resins, offering a more environmentally friendly option. This guide will delve into the performance characteristics of these alternatives, providing a framework for selecting the appropriate compound for a specific application.

Performance Comparison

The selection of a phenolic crosslinker is dictated by the desired properties of the final polymer. This section compares this compound with a non-halogenated analog and a bio-based alternative.

FeatureThis compound2,6-Bis(hydroxymethyl)-p-cresolLignin-based Phenolic Resins
Primary Function Monomer/Crosslinking AgentMonomer/Crosslinking AgentBio-based Phenol Replacement
Key Advantage Imparts flame retardancyNon-halogenated, potentially lower toxicitySustainable, renewable resource
Bonding Strength Data not available in reviewed patentsData not available in reviewed patentsDry Strength: up to 2.55 MPa; Wet Strength: up to 1.99 MPa (with 30% modified lignin replacement)[2]
Thermal Stability Expected to have good thermal stability characteristic of phenolic resins.[3]Expected to have good thermal stability characteristic of phenolic resins.Thermal stability can be lower than traditional phenolic resins but can be improved with modification.
Flame Retardancy High (due to chlorine content)[1][4]Low (non-halogenated)Moderate, can be enhanced with flame retardant additives.
Environmental Impact Potential for release of toxic gases (e.g., HCl) upon combustion.[5]Considered more environmentally friendly than halogenated counterparts.[6]Biodegradable and from a renewable source, reducing reliance on fossil fuels.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section outlines key experimental protocols for the synthesis and characterization of polymers derived from this compound and its alternatives.

Synthesis of this compound

The most common method for synthesizing this compound is through the base-catalyzed hydroxymethylation of 4-chlorophenol with formaldehyde.[1]

Materials:

  • 4-chlorophenol

  • Formaldehyde solution (37%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

Procedure:

  • Dissolve 4-chlorophenol in an aqueous solution of NaOH in a reaction flask equipped with a reflux condenser and a stirrer.

  • Slowly add the formaldehyde solution to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain for several hours to ensure the completion of the di-substitution reaction.

  • Cool the reaction mixture and neutralize with HCl to precipitate the product.

  • Filter the precipitate, wash with distilled water to remove any unreacted starting materials and salts.

  • Dry the purified this compound.

Synthesis of a Phenolic Resin

This protocol describes the general synthesis of a resol-type phenolic resin.

Materials:

  • Phenolic monomer (e.g., this compound, 2,6-bis(hydroxymethyl)-p-cresol, or a lignin-phenol mixture)

  • Formaldehyde solution (37%)

  • Alkaline catalyst (e.g., NaOH)

Procedure:

  • Charge the phenolic monomer and formaldehyde into a jacketed reactor equipped with a stirrer and a reflux condenser. The molar ratio of formaldehyde to phenol is typically greater than 1 for resol resins.

  • Add the alkaline catalyst to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and maintain for a specified period to achieve the desired degree of polymerization.

  • Monitor the reaction progress by measuring viscosity or water tolerance.

  • Once the desired endpoint is reached, cool the reactor and discharge the resin.

Characterization of Phenolic Resins

Standardized testing is essential for comparing the performance of different resins.

  • Volatile Content: Determined using ASTM D4639, which involves heating a resin sample at 150°C and measuring the weight loss.[8][9]

  • Nonvolatile Content: For liquid resins, ASTM D4426 can be used to determine the total solids content.[10]

  • Free Phenol Content: ASTM D1312 provides methods for determining the amount of unreacted phenol in a resin.[11][12]

  • Thermal Stability: Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured resins by measuring weight loss as a function of temperature.[13][14][15]

  • Bonding Strength: For adhesive applications, the bonding strength of plywood specimens can be tested under dry and wet conditions according to relevant standards.

Signaling Pathways and Experimental Workflows

While this compound is a valuable monomer in materials science, a review of the current patent landscape and scientific literature reveals no direct involvement of this compound in biological signaling pathways. Its applications are firmly rooted in industrial polymer chemistry.

Below are diagrams illustrating the synthesis and application workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 4-Chlorophenol 4-Chlorophenol Reaction Hydroxymethylation 4-Chlorophenol->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction Product 4-Chloro-2,6-bis (hydroxymethyl)phenol Reaction->Product

Synthesis of this compound.

Application_Workflow cluster_application Application in Polymer Synthesis Monomer 4-Chloro-2,6-bis (hydroxymethyl)phenol Polymerization Polymerization/ Curing Monomer->Polymerization Co-monomers Other Phenols, Amines, etc. Co-monomers->Polymerization Product High-Performance Polymer (e.g., Phenolic/Benzoxazine Resin) Polymerization->Product Properties Flame Retardancy, Thermal Stability, Chemical Resistance Product->Properties

Workflow for Polymer Synthesis and Key Properties.

References

Safety Operating Guide

Proper Disposal and Safe Handling of 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety, handling, and disposal procedures for 4-Chloro-2,6-bis(hydroxymethyl)phenol, tailored for research and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled[1]. The chemical is classified as causing severe skin burns, serious eye damage, and is toxic to aquatic life with long-lasting effects[1].

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if ingested, absorbed through the skin, or inhaled[1].

  • Skin Corrosion: Causes severe skin burns[1].

  • Eye Damage: Causes serious, potentially irreversible eye damage[1].

  • Aquatic Hazard: Toxic to aquatic organisms, with long-term adverse effects[1].

Personal Protective Equipment (PPE)

When handling this compound, wearing appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationSource
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure. Immediately remove and properly dispose of contaminated clothing.[1][2]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Hand Protection Wear protective gloves.[1]

Experimental Protocol: Spill and Disposal Procedures

The following protocols detail the step-by-step procedures for managing spills and disposing of this compound waste.

Accidental Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation[1]. Avoid inhaling the dust[1].

  • Wear Full PPE: Before approaching the spill, don all required personal protective equipment, including a self-contained breathing apparatus if necessary[1][2].

  • Containment: Prevent the chemical from entering drains or waterways by covering drains and containing the spill[1].

  • Cleanup: For solid spills, carefully sweep up the material and shovel it into suitable, labeled containers for disposal[2]. Avoid generating dust[1].

  • Decontamination: Clean the affected area thoroughly after the material has been collected.

Waste Disposal Protocol:

  • Waste Collection: Collect waste material in a dry, clearly labeled, and tightly closed container suitable for hazardous waste[1].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area designated for hazardous materials[2]. The storage area should be secure and accessible only to authorized personnel[1].

  • Professional Disposal: Dispose of the chemical waste through a licensed and approved waste disposal plant. Do not dispose of it in the environment or down the drain[1][3]. All disposal practices must be in accordance with federal, state, and local regulations.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉ClO₃[4]
Molecular Weight 188.61 g/mol [4]
Appearance Beige Powder Solid[3]
Melting Point 128 - 130 °C / 262.4 - 266 °F[3]
Solubility Insoluble in water[3]
Odor Odorless[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_disposal Storage & Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a designated, sealed container B->C Proceed to Collection D Label container clearly with chemical name and hazard symbols C->D E Store in a cool, dry, well-ventilated, secure area D->E Proceed to Storage F Arrange for pickup by a licensed hazardous waste disposal service E->F G Complete all required waste disposal documentation F->G

Caption: Workflow for the safe disposal of chemical waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-2,6-bis(hydroxymethyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-Chloro-2,6-bis(hydroxymethyl)phenol in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This document provides detailed procedural guidance on the necessary personal protective equipment (PPE), safe handling practices, and emergency responses.

Personal Protective Equipment (PPE)

When working with this compound, a thorough risk assessment should always be conducted to ensure the appropriate level of protection.[1] The following table summarizes the recommended PPE based on the potential hazards associated with similar phenolic compounds.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory to protect against splashes.[2][3] A face shield should be worn in situations with a higher risk of splashing.[1][4]
Hand Protection Chemical-Resistant GlovesFor incidental contact with dilute solutions, double nitrile gloves may be sufficient.[3] For concentrated solutions or prolonged handling, butyl rubber, neoprene, or Viton gloves are recommended for their resistance to breakthrough.[2][3] Always inspect gloves for integrity before use and change them immediately after any contact with the chemical.[3]
Body Protection Laboratory Coat and ApronA fully buttoned lab coat is the minimum requirement.[1][3] For tasks with a higher splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[2][3]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes must be worn to protect against spills.[1][2]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][3] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][4]

Experimental Protocols: Safe Handling and Disposal

Engineering Controls: All work with this compound, including the preparation of solutions and handling of the pure compound, must be performed in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that an emergency eyewash station and a safety shower are readily accessible within a 10-second travel time from the work area.[2][3]

Standard Operating Procedure:

  • Preparation: Before handling the chemical, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the laboratory.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5]

  • Disposal: All waste materials, including contaminated gloves, bench paper, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[5][6][7]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[2][4]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[4]

  • If available, polyethylene glycol (PEG 300 or 400) can be used to decontaminate the skin after initial water flushing.[2]

  • Seek immediate medical attention.[4]

In Case of Eye Contact:

  • Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][4]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[4]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[3]

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[1]

  • For small spills, absorb the material with an inert absorbent material such as vermiculite or sand and place it in a sealed container for hazardous waste disposal.[1]

  • For large spills, contact your institution's environmental health and safety department immediately.

Visualizing Safe Chemical Handling

To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams have been generated.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Don Appropriate PPE AreaPrep Prepare Work Area in Fume Hood Prep->AreaPrep Handling Handle Chemical Safely AreaPrep->Handling Storage Store Properly Handling->Storage Disposal Dispose of Waste Storage->Disposal

Figure 1. Workflow for Safe Handling of this compound.

EmergencyResponse cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Exposure Exposure Occurs Remove Remove Contaminated Clothing Exposure->Remove Skin Contact Flush Flush with Water (15+ min) Exposure->Flush Skin/Eye Contact FreshAir Move to Fresh Air Exposure->FreshAir Inhalation RinseMouth Rinse Mouth (Ingestion) Exposure->RinseMouth Ingestion Remove->Flush Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical RinseMouth->Medical

Figure 2. Emergency Response Protocol for Exposure Incidents.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.